ALX-5407 hydrochloride
Description
Properties
IUPAC Name |
2-[[(3R)-3-(4-fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FNO3.ClH/c1-26(17-24(27)28)16-15-23(20-7-11-21(25)12-8-20)29-22-13-9-19(10-14-22)18-5-3-2-4-6-18;/h2-14,23H,15-17H2,1H3,(H,27,28);1H/t23-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDGSZCYSJWQEE-GNAFDRTKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(C1=CC=C(C=C1)F)OC2=CC=C(C=C2)C3=CC=CC=C3)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC[C@H](C1=CC=C(C=C1)F)OC2=CC=C(C=C2)C3=CC=CC=C3)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60582019 | |
| Record name | N-[(3R)-3-[([1,1'-Biphenyl]-4-yl)oxy]-3-(4-fluorophenyl)propyl]-N-methylglycine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60582019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200006-08-2 | |
| Record name | N-[(3R)-3-[([1,1'-Biphenyl]-4-yl)oxy]-3-(4-fluorophenyl)propyl]-N-methylglycine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60582019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 200006-08-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
ALX-5407 Hydrochloride: A Technical Guide to its Mechanism of Action as a Glycine Transporter 1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ALX-5407 hydrochloride is a potent and selective, non-transportable inhibitor of the glycine (B1666218) transporter 1 (GlyT1).[1][2][3] Its mechanism of action centers on the elevation of extracellular glycine levels in the central nervous system, which in turn potentiates the activity of N-methyl-D-aspartate (NMDA) receptors. This guide provides a comprehensive overview of the molecular interactions, signaling pathways, and experimental validation of ALX-5407's mechanism, intended for a technical audience in the field of neuroscience and drug development.
Core Mechanism of Action: GlyT1 Inhibition and NMDA Receptor Modulation
The primary molecular target of ALX-5407 is the glycine transporter 1 (GlyT1), a member of the sodium/chloride-dependent solute carrier family 6 (SLC6). GlyT1 is predominantly expressed in glial cells and to a lesser extent in glutamatergic neurons, where it plays a critical role in regulating glycine concentrations in the synaptic cleft and extrasynaptic space.[3] Glycine is an essential co-agonist at the NMDA receptor; both glycine and glutamate (B1630785) must bind to the receptor for its activation.[4]
ALX-5407 is a sarcosine (B1681465) derivative that acts as a highly potent and selective inhibitor of GlyT1.[5] Unlike the substrate glycine, ALX-5407 is not transported by GlyT1.[3] It binds to the transporter with high affinity and exhibits slow dissociation kinetics, leading to a sustained inhibition of glycine reuptake.[4][6] This blockade of GlyT1 results in an accumulation of glycine in the extracellular space. The elevated ambient glycine levels enhance the occupancy of the glycine co-agonist site on NMDA receptors, thereby potentiating NMDA receptor-mediated neurotransmission.[6] This potentiation of NMDA receptor function is the key downstream effect of ALX-5407 and is the basis for its investigation in neurological and psychiatric disorders characterized by NMDA receptor hypofunction, such as schizophrenia.[1][5]
Signaling Pathway of ALX-5407 Action
Quantitative Data
The following tables summarize the key quantitative parameters defining the pharmacological profile of ALX-5407.
| Parameter | Value | Species/System | Reference |
| IC₅₀ (GlyT1) | 3 nM | Human (hGlyT1c) | [1][2][5][7] |
| IC₅₀ (GlyT2) | > 100 µM | Human | [1][2] |
| IC₅₀ (NMDA Receptor Glycine Site) | > 100 µM | - | [1][2] |
| In Vivo Effect | Dose | Species | Result | Reference |
| Increase in PFC Glycine | 10 mg/kg, p.o. | Rat | 40% increase 60-90 min post-administration | [6] |
| Reduction in Dyskinesia | 0.1 mg/kg & 1 mg/kg (with L-DOPA) | MPTP-lesioned marmoset | 51% and 41% reduction, respectively | [8][9] |
| Reduction in Psychosis-like Behaviors | 0.01, 0.1, & 1 mg/kg (with L-DOPA) | MPTP-lesioned marmoset | 25%, 51%, and 38% reduction, respectively | [8][9] |
Experimental Protocols
Glycine Uptake Inhibition Assay
This protocol is a representative method for determining the IC₅₀ of ALX-5407 for GlyT1.
Objective: To quantify the inhibitory potency of ALX-5407 on glycine uptake mediated by GlyT1.
Materials:
-
Cell line stably expressing human GlyT1c (e.g., QT6 quail fibroblasts).
-
[³H]glycine (specific activity ~40-60 Ci/mmol).
-
This compound stock solution in DMSO.
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Cell Culture: Culture the GlyT1c-expressing cells in appropriate media until they reach confluence in 24-well plates.
-
Preparation: On the day of the assay, aspirate the culture medium and wash the cell monolayers twice with pre-warmed HBSS.
-
Inhibitor Incubation: Add 200 µL of HBSS containing various concentrations of ALX-5407 (e.g., 1 pM to 1 µM) to the wells. Include a vehicle control (DMSO).
-
Initiation of Uptake: Add 50 µL of HBSS containing [³H]glycine to achieve a final concentration of ~20 nM.
-
Incubation: Incubate the plates at room temperature for 10-15 minutes.
-
Termination of Uptake: Rapidly aspirate the incubation solution and wash the cells three times with ice-cold HBSS to remove unincorporated radiolabel.
-
Cell Lysis: Lyse the cells by adding 0.5 mL of 0.1 M NaOH to each well and incubating for at least 30 minutes.
-
Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of ALX-5407 that inhibits 50% of the specific [³H]glycine uptake (IC₅₀) by non-linear regression analysis of the concentration-response curve.
In Vivo Microdialysis for Extracellular Glycine Measurement
This protocol outlines the procedure for measuring changes in extracellular glycine levels in the brain following ALX-5407 administration.
Objective: To determine the in vivo effect of ALX-5407 on extracellular glycine concentrations in a specific brain region (e.g., prefrontal cortex).
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., 2-4 mm membrane length, 20 kDa MWCO).
-
Syringe pump.
-
Artificial cerebrospinal fluid (aCSF).
-
ALX-5407 for oral administration.
-
Fraction collector.
-
HPLC system with fluorescence detection for amino acid analysis.
-
o-phthaldialdehyde (OPA) for derivatization.
Procedure:
-
Surgical Implantation: Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the prefrontal cortex. Allow the animal to recover for 24-48 hours.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Baseline Collection: Collect dialysate samples every 20-30 minutes for at least 90-120 minutes to establish a stable baseline of extracellular glycine.
-
Drug Administration: Administer ALX-5407 (e.g., 10 mg/kg) or vehicle via oral gavage.
-
Post-Dose Collection: Continue collecting dialysate fractions for several hours post-administration.
-
Sample Analysis:
-
Derivatize the glycine in the dialysate samples with OPA.
-
Inject the derivatized samples into an HPLC system equipped with a C18 column and a fluorescence detector.
-
Quantify glycine concentrations by comparing the peak areas to a standard curve generated from known glycine concentrations.
-
-
Data Analysis: Express the post-administration glycine levels as a percentage change from the average baseline concentration for each animal.
Electrophysiological Recording of NMDA Receptor Potentiation
This protocol describes how to measure the enhancement of NMDA receptor-mediated currents by ALX-5407.
Objective: To demonstrate that ALX-5407 potentiates NMDA receptor-mediated synaptic currents.
Materials:
-
Brain slice preparation setup (vibratome).
-
Recording chamber for brain slices.
-
Patch-clamp amplifier and data acquisition system.
-
Glass microelectrodes.
-
Artificial cerebrospinal fluid (aCSF) with low Mg²⁺ to facilitate NMDA receptor activation.
-
NBQX (AMPA receptor antagonist) and picrotoxin (B1677862) (GABA-A receptor antagonist) to isolate NMDA currents.
-
ALX-5407 solution.
Procedure:
-
Brain Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from a relevant brain region (e.g., hippocampus or prefrontal cortex) and allow them to recover in aCSF.
-
Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with aCSF containing NBQX and picrotoxin, with low Mg²⁺ concentration.
-
Whole-Cell Patch-Clamp: Obtain a whole-cell patch-clamp recording from a neuron.
-
Evoked NMDA Currents: Stimulate afferent fibers to evoke excitatory postsynaptic currents (EPSCs). At a holding potential of +40 mV, these currents will be primarily mediated by NMDA receptors.
-
Baseline Recording: Record stable baseline NMDA-EPSCs for 5-10 minutes.
-
ALX-5407 Application: Bath-apply ALX-5407 (e.g., 100 nM) to the slice and continue recording the evoked NMDA-EPSCs.
-
Data Analysis: Measure the amplitude of the NMDA-EPSCs before and after the application of ALX-5407. A significant increase in the EPSC amplitude following ALX-5407 application indicates potentiation of NMDA receptor function.
Conclusion
This compound is a valuable research tool for investigating the role of the glycine modulatory site on the NMDA receptor. Its potent and selective inhibition of GlyT1 provides a mechanism for elevating synaptic glycine and enhancing NMDA receptor function. The data and protocols presented in this guide offer a technical foundation for researchers and drug development professionals working with ALX-5407 and exploring the therapeutic potential of GlyT1 inhibition.
References
- 1. Effects of novel, high affinity glycine transport inhibitors on frontostriatal dopamine release in a rodent model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. GlyT1 inhibition by ALX-5407 attenuates allograft rejection through suppression of Th1 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. apexbt.com [apexbt.com]
- 7. benchchem.com [benchchem.com]
- 8. Effect of the glycine transporter 1 inhibitor ALX-5407 on dyskinesia, psychosis-like behaviours and parkinsonism in the MPTP-lesioned marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
ALX-5407 hydrochloride as a GlyT1 inhibitor
An In-depth Technical Guide to ALX-5407 Hydrochloride: A Potent and Selective GlyT1 Inhibitor
Introduction
The glutamatergic system, the primary excitatory neurotransmitter system in the central nervous system (CNS), plays a critical role in synaptic plasticity, learning, and memory. The N-methyl-D-aspartate (NMDA) receptor is a key component of this system, and its activation requires not only the binding of glutamate (B1630785) but also a co-agonist, glycine (B1666218). The synaptic concentration of glycine is meticulously regulated by glycine transporters.
Glycine Transporter 1 (GlyT1), found predominantly on glial cells surrounding synapses, is crucial for clearing glycine from the synaptic cleft. By controlling extracellular glycine levels, GlyT1 directly modulates NMDA receptor activity. Inhibition of GlyT1 presents a compelling therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as the negative and cognitive symptoms of schizophrenia. By blocking glycine reuptake, GlyT1 inhibitors elevate synaptic glycine concentrations, thereby enhancing NMDA receptor signaling.[1][2]
This compound is a potent, selective, and non-transportable inhibitor of GlyT1.[3][4] Its high affinity and specificity have made it an invaluable pharmacological tool for investigating the roles of GlyT1 and the glycine modulatory site on the NMDA receptor. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, pharmacological profile, and detailed experimental protocols for its use in research.
This compound: Core Properties
ALX-5407 is a sarcosine (B1681465) derivative characterized by its high purity and specific chemical structure, making it a reliable tool for in vitro and in vivo research.[5]
| Property | Value |
| Chemical Name | N-[(3R)-3-([1,1'-Biphenyl]-4-yloxy)-3-(4-fluorophenyl)propyl]-N-methylglycine hydrochloride[6] |
| Alternative Name | (+)-NFPS[6] |
| Molecular Formula | C₂₄H₂₄FNO₃ · HCl[3][7] |
| Molecular Weight | 429.92 g/mol [3][6] |
| CAS Number | 200006-08-2[3][6][7] |
| Purity | ≥98%[3][6] |
| Solubility | Soluble to 100 mM in DMSO and 50 mM in ethanol[3][6] |
| Storage | Desiccate at +4°C[3][6] |
Mechanism of Action
ALX-5407 functions as a highly selective inhibitor of the GlyT1 transporter. Unlike substrates such as glycine or sarcosine, ALX-5407 is not transported into the cell, acting as a pure antagonist.[4] Its primary mechanism involves binding to GlyT1 and blocking the reuptake of glycine from the synaptic cleft into adjacent glial cells. This inhibition leads to an accumulation of extracellular glycine, which increases the occupancy of the glycine co-agonist site on the NR1 subunit of the NMDA receptor.[2] This enhanced co-agonism potentiates the receptor's response to glutamate, thereby boosting glutamatergic neurotransmission. This targeted action makes ALX-5407 a precise tool for modulating NMDA receptor function without directly activating the receptor itself, which could otherwise lead to excitotoxicity.[2]
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A microdialysis study of glycinamide, glycine and other amino acid neurotransmitters in rat frontal cortex and hippocampus after the administration of milacemide, a glycine pro-drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chloride-dependent conformational changes in the GlyT1 glycine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
ALX-5407 Hydrochloride: A Technical Guide for Schizophrenia Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Schizophrenia is a complex neuropsychiatric disorder characterized by a range of symptoms, including positive, negative, and cognitive impairments. While current antipsychotics primarily target the dopaminergic system and are effective for positive symptoms, there remains a significant unmet need for treatments that address the cognitive and negative symptoms. The glutamate (B1630785) hypothesis of schizophrenia, which posits a hypofunction of the N-methyl-D-aspartate (NMDA) receptor, has paved the way for novel therapeutic strategies. One such strategy is the potentiation of NMDA receptor function by increasing the synaptic availability of its co-agonist, glycine (B1666218). This guide provides an in-depth technical overview of ALX-5407 hydrochloride, a potent and selective inhibitor of the glycine transporter 1 (GlyT1), for its application in schizophrenia research. By inhibiting GlyT1, ALX-5407 increases extracellular glycine levels, thereby enhancing NMDA receptor-mediated neurotransmission. This document details the pharmacology of ALX-5407, comprehensive experimental protocols for its evaluation, and a summary of its effects in preclinical models relevant to schizophrenia.
Core Rationale: Targeting NMDA Receptor Hypofunction via GlyT1 Inhibition
The NMDA receptor, a key player in synaptic plasticity, learning, and memory, requires the binding of both glutamate and a co-agonist, either glycine or D-serine, for its activation.[1] In the context of schizophrenia, a deficit in NMDA receptor signaling is thought to contribute significantly to the cognitive and negative symptoms of the disorder.[2][3] The glycine transporter 1 (GlyT1) is a crucial regulator of glycine levels in the synaptic cleft, maintaining them at subsaturating concentrations for the NMDA receptor's glycine binding site.[2][4] This provides a therapeutic window for enhancing NMDA receptor function. By inhibiting GlyT1, compounds like ALX-5407 prevent the reuptake of glycine, leading to an increase in its synaptic concentration.[4][5] This, in turn, promotes the co-agonist binding to the NMDA receptor, potentiating its function and offering a promising approach to ameliorate the symptoms of schizophrenia.[2][6]
References
- 1. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing Prepulse Inhibition of Startle in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Habituation and Prepulse Inhibition of Acoustic Startle in Rodents [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of ALX-5407 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
ALX-5407 hydrochloride is a potent and selective, non-transportable inhibitor of the glycine (B1666218) transporter type 1 (GlyT1)[1][2][3]. Its ability to increase synaptic glycine concentrations and subsequently potentiate N-methyl-D-aspartate (NMDA) receptor function has made it a valuable tool in neuroscience research, particularly in studies related to schizophrenia and other CNS disorders associated with hypoglutamatergic function[4][5][6][7][8]. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its characterization and use, and a visual representation of its mechanism of action and related experimental workflows.
Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Name | N-[(3R)-3-([1,1′-biphenyl]-4-yloxy)-3-(4-fluorophenyl)propyl]-N-methylglycine hydrochloride | [2] |
| Alternative Names | (+)-NFPS, (R)-NFPS hydrochloride | [2][9] |
| CAS Number | 200006-08-2 | [1][2][3][10][11] |
| Molecular Formula | C₂₄H₂₄FNO₃·HCl | [1][2][3][10][11] |
| Molecular Weight | 429.92 g/mol | [1][2][3][10][11] |
| Appearance | White to off-white or beige solid/powder | [12] |
| Purity | ≥98% (HPLC) or ≥99% | [1][2][3][10][11][12] |
| Solubility | Soluble to 100 mM in DMSOSoluble to 50 mM in ethanol20 mg/mL in DMSO | [1][2][3][11] |
| Storage | Desiccate at +4°C or store at -20°C | [1][2][3][11] |
| Stability | ≥ 4 years when stored at -20°C | [11] |
| InChI Key | RPDGSZCYSJWQEE-GNAFDRTKSA-N | [2][11] |
| SMILES | FC(C=C1)=CC=C1--INVALID-LINK--OC(C=C2)=CC=C2C3=CC=CC=C3.Cl | [2][11] |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects primarily through the inhibition of the glycine transporter type 1 (GlyT1). GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentration[6]. By inhibiting GlyT1, ALX-5407 leads to an accumulation of synaptic glycine[13]. Glycine is an essential co-agonist for the NMDA receptor; its binding to the GluN1 subunit is necessary for the glutamate-mediated opening of the ion channel[13][14]. The potentiation of NMDA receptor activity is the key downstream consequence of GlyT1 inhibition by ALX-5407.
The potentiation of NMDA receptor activity leads to an influx of calcium (Ca²⁺) into the postsynaptic neuron. This increase in intracellular Ca²⁺ acts as a second messenger, activating a cascade of downstream signaling pathways. Among these, the activation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and the extracellular signal-regulated kinase (ERK) pathway are notable. These pathways are crucial for synaptic plasticity and other cellular responses.
Experimental Protocols
This section provides detailed methodologies for the characterization and application of this compound.
Determination of Physicochemical Properties
3.1.1. Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.
-
Preparation: Add an excess amount of this compound to a known volume of the solvent (e.g., DMSO, ethanol, or a buffered aqueous solution) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration.
-
Quantification: Determine the concentration of this compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Express the solubility in units of mg/mL or molarity (M).
3.1.2. Melting Point Determination (Capillary Method)
The melting point provides an indication of the purity of a crystalline solid.
-
Sample Preparation: Finely powder a small amount of this compound. Pack the powder into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a melting point apparatus.
-
Initial Determination: Heat the sample rapidly to get an approximate melting point range.
-
Accurate Determination: Repeat the measurement with a fresh sample, heating slowly (1-2°C per minute) as the temperature approaches the approximate melting point.
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted. This range is the melting point. For a pure compound, this range is typically narrow (0.5-1°C).
3.1.3. pKa Determination (Potentiometric Titration)
The pKa value is essential for predicting the ionization state of a molecule at a given pH.
-
Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in water or a suitable co-solvent system. Maintain a constant ionic strength with a background electrolyte like KCl[15][16][17][18].
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a jacketed vessel to maintain a constant temperature and stir continuously.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Add the titrant in small increments and record the pH after each addition, allowing the reading to stabilize[15][16][17][18].
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve, often by analyzing the first derivative of the curve[17][18].
Biological Assays
3.2.1. In Vitro Glycine Uptake Assay for IC₅₀ Determination
This assay measures the ability of this compound to inhibit GlyT1-mediated glycine uptake into cells.
-
Cell Culture: Plate cells stably expressing human GlyT1 (e.g., CHO-hGlyT1a cells) in a multi-well plate and culture overnight to form a monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable buffer (e.g., Krebs-Ringer-HEPES).
-
Assay Procedure:
-
Wash the cell monolayer to remove culture medium.
-
Pre-incubate the cells with the different concentrations of this compound or vehicle control for 15-30 minutes at room temperature.
-
Initiate glycine uptake by adding a mixture of non-labeled glycine and [³H]-glycine.
-
After a short incubation period (e.g., 10 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
-
Detection: Lyse the cells and measure the amount of incorporated [³H]-glycine using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve. The IC₅₀ for ALX-5407 is approximately 3 nM[1][2][3][9][11].
3.2.2. In Vivo Microdialysis for Glycine Level Measurement in Rat Prefrontal Cortex
This protocol allows for the measurement of extracellular glycine levels in the brain of a freely moving animal.
-
Surgical Preparation: Anesthetize a rat and place it in a stereotaxic frame. Implant a guide cannula targeting the medial prefrontal cortex (PFC) and secure it with dental cement. Allow the animal to recover for at least 48 hours.
-
Microdialysis Experiment:
-
On the day of the experiment, place the rat in a microdialysis chamber for habituation.
-
Gently insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate for 60-90 minutes.
-
Collect several baseline dialysate samples.
-
-
Drug Administration and Sampling: Administer this compound (e.g., 10 mg/kg, orally). Continue to collect dialysate samples at regular intervals.
-
Analysis: Analyze the concentration of glycine in the dialysate samples using HPLC.
-
Results: Administration of 10 mg/kg of ALX-5407 has been shown to increase glycine levels in the rat prefrontal cortex[9][11].
3.2.3. Th1 Cell Differentiation Assay
This assay investigates the effect of this compound on the differentiation of CD4⁺ T cells into the Th1 lineage.
-
Cell Isolation: Isolate naïve CD4⁺ T cells from the spleens of mice using magnetic bead-based negative selection[13].
-
Cell Culture: Culture the isolated CD4⁺ T cells in 96-well plates pre-coated with anti-CD3ε antibody under Th1-polarizing conditions (RPMI 1640 medium supplemented with IL-2, IL-12p70, anti-IL-4, and anti-CD28)[13].
-
Treatment: Add this compound at various concentrations (e.g., 0.5-500 nM) to the cell cultures. Include a vehicle-treated control group[13].
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator[13].
-
Analysis: Harvest the cells and analyze for Th1 differentiation markers, such as the expression of interferon-gamma (IFN-γ), using flow cytometry. Further mechanistic studies can be performed using RNA sequencing to analyze changes in gene expression and signaling pathways[13].
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of GlyT1. Its defined physicochemical properties and established biological activity make it an indispensable research tool for investigating the role of the glutamatergic system in the central nervous system. The detailed protocols provided herein offer a guide for the consistent and reliable use of this compound in both in vitro and in vivo experimental settings, facilitating further exploration of its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. ALX 5407 hydrochloride | Glycine Transporters | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Modulators of the glycine site on NMDA receptors, D-serine and ALX 5407, display similar beneficial effects to clozapine in mouse models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. ggriebel.chez-alice.fr [ggriebel.chez-alice.fr]
- 8. THE DISCRIMINATIVE STIMULUS EFFECTS OF N-METHYL-d-ASPARTATE GLYCINE-SITE LIGANDS IN NMDA ANTAGONIST-TRAINED RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. scbt.com [scbt.com]
- 11. caymanchem.com [caymanchem.com]
- 12. ALX 5407 = 98 HPLC 200006-08-2 [sigmaaldrich.com]
- 13. NMDA receptor-mediated CaMKII/ERK activation contributes to renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jneurosci.org [jneurosci.org]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. applications.emro.who.int [applications.emro.who.int]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. eurjchem.com [eurjchem.com]
An In-Depth Technical Guide to ALX-5407 Hydrochloride (CAS: 200006-08-2): A Potent and Selective GlyT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ALX-5407 hydrochloride is a potent, selective, and non-transportable inhibitor of the glycine (B1666218) transporter type 1 (GlyT1).[1][2] With a CAS number of 200006-08-2, this small molecule, also known as (R)-NFPS hydrochloride, has emerged as a critical pharmacological tool for investigating the role of GlyT1 in the central nervous system. Its mechanism of action, centered on increasing synaptic glycine levels and thereby potentiating N-methyl-D-aspartate (NMDA) receptor function, positions it as a compound of significant interest for therapeutic strategies targeting psychiatric and neurological disorders such as schizophrenia.[1][3] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its evaluation, and a thorough examination of its mechanism of action and associated signaling pathways.
Physicochemical and Pharmacological Properties
This compound is a sarcosine (B1681465) derivative with the chemical name N-[(3R)-3-([1,1'-Biphenyl]-4-yloxy)-3-(4-fluorophenyl)propyl]-N-methylglycine hydrochloride.[2] It is a white to off-white solid.[4] The compound is lauded for its high potency and selectivity in inhibiting GlyT1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 200006-08-2 | [1][2] |
| Molecular Formula | C₂₄H₂₄FNO₃·HCl | [1][2] |
| Molecular Weight | 429.92 g/mol | [1][2] |
| Purity | ≥98% (HPLC) | [2] |
| Solubility | Soluble to 100 mM in DMSO and 50 mM in ethanol. | [1][2] |
| Storage | Desiccate at +4°C for short-term storage; -20°C for long-term storage. | [1][2] |
Table 2: Pharmacological Profile of this compound
| Parameter | Value | Species/System | Reference |
| IC₅₀ (GlyT1c) | 3 nM | Human | [1][2] |
| IC₅₀ (GlyT2) | > 100 µM | Human | [1][2] |
| IC₅₀ (NMDA Receptor Glycine Site) | > 100 µM | [1][2] | |
| Binding Affinity (Kd for [³H]NFPS) | 7.1 ± 1.3 nM | Rat Forebrain Membranes | |
| In Vivo Efficacy (Glycine Increase) | ~40% increase in prefrontal cortex glycine levels at 10 mg/kg, p.o. | Rat |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by selectively inhibiting the glycine transporter 1 (GlyT1). GlyT1 is primarily responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentration. By inhibiting GlyT1, ALX-5407 effectively increases the synaptic availability of glycine.
Glycine is an essential co-agonist for the NMDA receptor. For the NMDA receptor to be activated by glutamate, glycine must also be bound to its distinct site on the GluN1 subunit. By elevating synaptic glycine levels, ALX-5407 enhances the probability of glycine binding to the NMDA receptor, thus potentiating its activation by glutamate. This leads to an increased influx of Ca²⁺ into the postsynaptic neuron, triggering a cascade of downstream signaling events crucial for synaptic plasticity.
References
ALX-5407 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ALX-5407 hydrochloride, a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1). This document consolidates key molecular information, biological activity, and detailed experimental protocols to support researchers in neuroscience, immunology, and oncology.
Core Molecular and Physical Data
This compound is a well-characterized small molecule with specific physical and chemical properties crucial for experimental design.
| Property | Value | Citations |
| Molecular Weight | 429.92 g/mol | |
| Molecular Formula | C₂₄H₂₄FNO₃·HCl | |
| Purity | ≥98% | |
| Solubility | Soluble to 50 mM in ethanol (B145695) and 100 mM in DMSO | |
| Storage | Desiccate at +4°C |
Biological Activity and Mechanism of Action
ALX-5407 is a selective, non-transportable inhibitor of the human glycine transporter GlyT1, with an IC₅₀ value of 3 nM.[1][2] It shows little to no activity at the human GlyT2 transporter.[1][2] The inhibition of GlyT1 by ALX-5407 is essentially irreversible.[1] By blocking the reuptake of glycine, ALX-5407 increases extracellular glycine concentrations, which can modulate the activity of N-methyl-D-aspartate (NMDA) receptors.[2]
Recent studies have also elucidated its role in immunomodulation, specifically in suppressing Th1 cell differentiation.[3] This is achieved through the downregulation of the MAPK signaling pathway and a paradoxical upregulation of the PI3K-AKT-mTOR pathway.[3]
Signaling Pathways Affected by ALX-5407
The following diagram illustrates the impact of ALX-5407 on key intracellular signaling pathways in Th1 cells.
Experimental Protocols
This section provides detailed methodologies for key experiments involving ALX-5407, compiled from published research.
In Vitro Glycine Uptake Assay
This protocol is designed to measure the inhibitory effect of ALX-5407 on GlyT1-mediated glycine uptake in a cell-based assay.[4]
Materials:
-
CHO cells stably expressing human GlyT1a (CHO-hGlyT1a)
-
384-well cell culture plates
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 5.6 mM D-glucose, pH 7.4)
-
[³H]-Glycine
-
This compound
-
Scintillation fluid and counter
Procedure:
-
Plate CHO-hGlyT1a cells in a 384-well plate and culture until confluent.
-
Prepare a glycine mixture containing [³H]-Glycine in KRH buffer.
-
For determining non-specific uptake, prepare a set of wells containing the glycine mixture plus 10 µM ALX-5407.
-
To the experimental wells, add varying concentrations of ALX-5407.
-
Initiate the uptake by adding the [³H]-Glycine mixture to all wells.
-
Incubate the plate at room temperature for 15-20 minutes.
-
Terminate the assay by rapidly washing the cells three times with 100 µL of ice-cold KRH buffer.
-
Lyse the cells and measure the radioactivity using a scintillation counter.
Cell Viability Assay
This protocol assesses the effect of ALX-5407 on cell proliferation and viability.[5][6]
Materials:
-
Target cell lines (e.g., A549, HT29)
-
96-well cell culture plates
-
Complete culture medium
-
This compound
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent kit
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with various concentrations of ALX-5407 (e.g., 120 nM) or vehicle control.[5]
-
Incubate for the desired period (e.g., 72 hours).[5]
-
Prepare activated XTT solution according to the manufacturer's instructions.
-
Add the activated XTT reagent to each well and incubate for 1-2 hours at 37°C.
-
Measure the absorbance at 450-500 nm and a reference wavelength of 630-690 nm using a microplate reader.
In Vivo Murine Skin Allograft Model
This protocol evaluates the in vivo efficacy of ALX-5407 in a murine model of allograft rejection.[7][8]
Animals:
-
BALB/c mice (donors)
-
C57BL/6 mice (recipients)
Procedure:
-
Perform full-thickness skin grafts from BALB/c mice onto the backs of C57BL/6 recipient mice.
-
Randomly assign recipient mice to treatment groups: Vehicle control, ALX-5407, Rapamycin, and ALX-5407 + Rapamycin.
-
Administer daily intraperitoneal injections of the respective drugs (e.g., ALX-5407 at 100 mg/kg, Rapamycin at 50 mg/kg).[7]
-
Monitor and photograph the grafts daily to assess rejection.
-
On day 7 post-transplantation, euthanize a subset of mice from each group.
-
Collect spleens and peripheral blood for flow cytometry analysis of T-cell populations (CD4⁺, CD8⁺, IFN-γ⁺).
-
Collect skin grafts for histological examination (H&E staining) and immunofluorescence staining for CD4⁺ T-cell infiltration.
Experimental Workflow for In Vivo Allograft Model
The following diagram outlines the key steps in the in vivo allograft rejection experiment.
RNA Sequencing (RNA-Seq) Protocol Outline
This protocol provides a general framework for analyzing the transcriptomic effects of ALX-5407 treatment on Th1 cells.[3]
Cell Preparation:
-
Isolate CD4⁺ T cells from the spleens of C57BL/6 mice using magnetic bead separation.
-
Culture and polarize the cells under Th1 conditions for 3 days.
-
Treat the Th1-polarized cells with ALX-5407 (e.g., 500 nM) or vehicle (0.1% DMSO) for 24 hours.[3]
RNA Extraction and Library Preparation:
-
Extract total RNA using a suitable method (e.g., TRIzol).
-
Perform ribosomal RNA (rRNA) depletion.
-
Prepare RNA-Seq libraries using a commercial kit (e.g., NEBNext Ultra II RNA Library Prep Kit).
Sequencing and Data Analysis:
-
Sequence the prepared libraries on a next-generation sequencing platform.
-
Perform quality control on the raw sequencing reads.
-
Align reads to the reference genome.
-
Quantify gene expression and identify differentially expressed genes (DEGs).
-
Conduct Gene Ontology (GO) and KEGG pathway enrichment analyses.
Western Blot Analysis
This protocol is for validating the effects of ALX-5407 on protein expression in signaling pathways.[3][9]
Sample Preparation:
-
Prepare cell lysates from ALX-5407-treated and control cells.
-
Determine protein concentration using a standard assay (e.g., BCA).
Electrophoresis and Transfer:
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate with primary antibodies against target proteins (e.g., phosphorylated and total forms of proteins in the MAPK and PI3K-AKT-mTOR pathways, as well as apoptosis markers like cleaved caspase-3 and BCL-2).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Applications in Research Models
ALX-5407 has been utilized in various preclinical models to investigate its therapeutic potential.
| Research Area | Animal Model | Key Findings | Citations |
| Immunology | Murine skin and cardiac allograft models | ALX-5407, especially in combination with rapamycin, prolonged allograft survival by suppressing Th1 cell differentiation and inducing apoptosis. | [3][7] |
| Neuroscience | MPTP-lesioned marmoset model of Parkinson's disease | ALX-5407 reduced the severity of L-DOPA-induced dyskinesia and psychosis-like behaviors without compromising the anti-parkinsonian effects of L-DOPA. | [10] |
| Schizophrenia | Rodent models | As a GlyT1 inhibitor, ALX-5407 is a tool to investigate the role of NMDA receptor function in schizophrenia models. | [1][11] |
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reprocell.com [reprocell.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
ALX-5407 Hydrochloride: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
ALX-5407 hydrochloride is a potent and highly selective, non-transportable inhibitor of the glycine (B1666218) transporter 1 (GlyT1). Its ability to increase synaptic glycine levels and subsequently modulate N-methyl-D-aspartate (NMDA) receptor activity has positioned it as a valuable tool in neuroscience research. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, physicochemical properties, and detailed experimental protocols for its use in both in vitro and in vivo studies. The information presented herein is intended to support researchers in designing and executing robust experiments to investigate the therapeutic potential of GlyT1 inhibition in various neurological and psychiatric disorders.
Introduction
Glycine is a crucial co-agonist at the NMDA receptor, a key player in synaptic plasticity, learning, and memory. The concentration of glycine in the synaptic cleft is tightly regulated by glycine transporters, primarily GlyT1 and GlyT2. GlyT1, predominantly found in glial cells and presynaptic terminals in the forebrain, is a major regulator of synaptic glycine levels and, consequently, NMDA receptor function. Dysregulation of NMDA receptor signaling has been implicated in the pathophysiology of several central nervous system (CNS) disorders, including schizophrenia and Parkinson's disease.
This compound, a sarcosine (B1681465) derivative, has emerged as a critical research tool due to its high affinity and selectivity for GlyT1. By inhibiting GlyT1, ALX-5407 effectively elevates extracellular glycine concentrations, thereby enhancing NMDA receptor-mediated neurotransmission. This mechanism of action has prompted investigations into its potential as a therapeutic agent for conditions associated with NMDA receptor hypofunction.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Reference |
| Chemical Name | N-[(3R)-3-([1,1'-biphenyl]-4-yloxy)-3-(4-fluorophenyl)propyl]-N-methylglycine hydrochloride | |
| Alternative Names | (R)-NFPS hydrochloride | |
| CAS Number | 200006-08-2 | |
| Molecular Formula | C₂₄H₂₄FNO₃·HCl | |
| Molecular Weight | 429.92 g/mol | |
| Appearance | White to off-white solid | |
| Purity | ≥98% | |
| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 50 mM) | |
| Storage | Store at -20°C for long-term stability (≥ 4 years). For stock solutions, store at -80°C (up to 6 months) or -20°C (up to 1 month) in sealed, moisture-free containers. |
Mechanism of Action
This compound is a potent and selective inhibitor of the human glycine transporter 1 (GlyT1), with a reported IC50 value of 3 nM. Its selectivity for GlyT1 over the glycine transporter 2 (GlyT2) is significant, with an IC50 for GlyT2 greater than 100 µM. Furthermore, ALX-5407 does not show significant activity at the glycine binding site of the NMDA receptor itself (IC50 > 100 µM). The inhibition of GlyT1 by ALX-5407 is essentially irreversible, leading to a sustained elevation of synaptic glycine levels. This enhancement of glycine availability potentiates the function of NMDA receptors, which require glycine as a co-agonist for their activation.
Mechanism of action of this compound.
Experimental Protocols
In Vitro Glycine Uptake Assay
This protocol is designed to assess the inhibitory activity of ALX-5407 on GlyT1 in a cell-based assay.
Materials:
-
Cells stably expressing human GlyT1 (e.g., CHO or HEK293 cells)
-
96-well cell culture plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]-glycine
-
This compound
-
Scintillation fluid and counter
Procedure:
-
Cell Plating: Seed GlyT1-expressing cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in KRH buffer.
-
Pre-incubation: Wash the cells with KRH buffer and then pre-incubate with the different concentrations of ALX-5407 or vehicle for 15-30 minutes at room temperature.
-
Initiation of Uptake: Add [³H]-glycine to each well to initiate the uptake reaction. The final concentration of glycine should be close to its Km for GlyT1.
-
Incubation: Incubate the plate for a predetermined time (e.g., 10-20 minutes) at room temperature.
-
Termination of Uptake: Rapidly aspirate the radioactive solution and wash the cells three times with ice-cold KRH buffer to terminate the uptake.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [³H]-glycine using a scintillation counter.
-
Data Analysis: Determine the IC50 value of ALX-5407 by plotting the percentage of inhibition against the logarithm of the compound concentration.
Workflow for an in vitro glycine uptake assay.
In Vivo Microdialysis in Rodents
This protocol describes the use of in vivo microdialysis to measure extracellular glycine levels in the brain of freely moving rats following the administration of ALX-5407.
Materials:
-
Adult male Sprague-Dawley rats
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Surgical instruments
-
Dental cement
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
HPLC system for glycine analysis
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or striatum).
-
Secure the cannula with dental cement and allow the animal to recover for at least one week.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 1-2 hours to obtain a stable baseline of extracellular glycine.
-
Collect baseline dialysate samples.
-
Administer this compound (e.g., via oral gavage or intraperitoneal injection) at the desired dose.
-
Continue to collect dialysate samples at regular intervals for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the concentration of glycine in the dialysate samples using a sensitive analytical method such as HPLC with fluorescence detection.
-
-
Data Analysis:
-
Express the post-treatment glycine levels as a percentage of the baseline levels and plot the time course of the effect of ALX-5407.
-
Workflow for in vivo microdialysis in rodents.
Behavioral Assessment in an MPTP-Lesioned Marmoset Model of Parkinson's Disease
This protocol outlines the assessment of ALX-5407's effects on motor symptoms and levodopa-induced dyskinesia in a primate model of Parkinson's disease.
Materials:
-
MPTP-lesioned common marmosets with stable parkinsonian symptoms and dyskinesia
-
Levodopa (L-DOPA)
ALX-5407: A Technical Guide to Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
ALX-5407 is a potent and highly selective, non-transportable inhibitor of the glycine (B1666218) transporter type 1 (GlyT1).[1][2] By blocking the reuptake of glycine, ALX-5407 elevates extracellular glycine concentrations, thereby enhancing N-methyl-D-aspartate (NMDA) receptor function.[3][4] This mechanism of action has positioned ALX-5407 as a promising therapeutic candidate for a range of central nervous system (CNS) disorders and other conditions. Preclinical studies have demonstrated its potential efficacy in models of schizophrenia, Parkinson's disease, neuropathic pain, and allograft rejection.[5][6][7] This technical guide provides an in-depth overview of the core preclinical data, experimental methodologies, and underlying signaling pathways associated with the therapeutic applications of ALX-5407.
Core Mechanism of Action
ALX-5407's primary mechanism of action is the selective inhibition of GlyT1, a sodium/chloride-dependent transporter responsible for clearing glycine from the synaptic cleft.[2][8] Glycine is an essential co-agonist for the activation of NMDA receptors, a subtype of ionotropic glutamate (B1630785) receptors critical for synaptic plasticity, learning, and memory.[3][4] By inhibiting GlyT1, ALX-5407 increases the concentration of glycine in the synapse, leading to enhanced NMDA receptor-mediated neurotransmission.[3][4] This is particularly relevant for CNS disorders characterized by hypofunctional NMDA receptor signaling.[8]
Potential Therapeutic Applications & Preclinical Data
Schizophrenia
The hypofunction of NMDA receptors is a leading hypothesis for the pathophysiology of schizophrenia, particularly its negative and cognitive symptoms.[3] GlyT1 inhibitors like ALX-5407 are being investigated as a novel therapeutic strategy to ameliorate these symptoms by enhancing NMDA receptor activity.[3][4]
Parkinson's Disease
In advanced Parkinson's disease, long-term L-DOPA therapy can lead to debilitating side effects such as dyskinesia and psychosis.[7] Disturbances in the glutamatergic system are implicated in these complications.[7] A preclinical study in an MPTP-lesioned marmoset model of Parkinson's disease investigated the effects of ALX-5407.
| Dose of ALX-5407 (in combination with L-DOPA) | Reduction in Dyskinesia Severity | Reduction in Psychosis-Like Behaviors (PLBs) | Reference |
| 0.01 mg/kg | Not significant | 25% (p < 0.001) | [7] |
| 0.1 mg/kg | 51% (p < 0.001) | 51% (p < 0.001) | [7] |
| 1 mg/kg | 41% (p < 0.001) | 38% (p < 0.001) | [7] |
Importantly, these benefits were achieved without compromising the anti-parkinsonian effects of L-DOPA.[7]
Allograft Rejection
Recent research has uncovered a role for GlyT1 in the differentiation of T helper 1 (Th1) cells, which are key mediators of transplant rejection.[5] A study investigating ALX-5407 in a murine skin allograft model revealed its immunomodulatory potential. While ALX-5407 monotherapy did not significantly prolong graft survival, its combination with rapamycin (B549165) showed a synergistic effect.[5]
| Treatment Group | Effect on Allograft Survival | p-value | Reference |
| ALX-5407 alone | No significant prolongation | > 0.05 | [5] |
| Rapamycin alone | Prolonged survival | - | [5] |
| ALX-5407 + Rapamycin | Significantly prolonged survival vs. either agent alone | 0.018 | [5] |
Mechanistically, ALX-5407 was found to suppress Th1 differentiation and induce apoptosis in these cells.[5]
Neuropathic Pain
Enhancing glycinergic control in the spinal cord is a promising strategy for alleviating neuropathic pain.[6] GlyT1 inhibitors, such as ALX-5407, have been shown to produce anti-nociceptive effects in various animal models of neuropathic and inflammatory pain.[6]
Selectivity and Potency of ALX-5407
ALX-5407 is a highly potent and selective inhibitor of GlyT1.
| Target | IC50 Value | Reference |
| Human GlyT1c | 3 nM | [1] |
| Human GlyT2 | > 100 µM | [1] |
| NMDA Receptor Glycine Site | > 100 µM | [1] |
The inhibition of GlyT1 by ALX-5407 is essentially irreversible.[2]
Experimental Protocols
In Vitro Glycine Transport Assay
-
Cell Line: Quail fibroblast cell line (QT6) stably expressing human GlyT1A, GlyT1B, GlyT1C, or GlyT2.[2]
-
Method: The activity of ALX-5407 was examined against the cloned glycine transporters. The ability of ALX-5407 to inhibit glycine transport in GlyT1-expressing cells was measured to determine its IC50 value.[2]
Murine Skin Allograft Model
-
Animal Model: BALB/c to C57BL/6 murine skin allograft model.[5]
-
Treatment Regimen: Daily intraperitoneal injections of:
-
Control vehicle
-
ALX-5407 alone
-
Rapamycin alone
-
ALX-5407 combined with rapamycin
-
-
Primary Endpoint: Graft survival analysis.[5]
MPTP-Lesioned Marmoset Model of Parkinson's Disease
-
Animal Model: Six common marmosets rendered parkinsonian by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) injection.[7]
-
Induction of Symptoms: Repeated administration of L-DOPA to induce dyskinesia and psychosis-like behaviors (PLBs).[7]
-
Treatment: Acute challenges with ALX-5407 (0.01, 0.1, and 1 mg/kg) or vehicle in combination with L-DOPA.[7]
-
Endpoints: Evaluation of the severity of dyskinesia, PLBs, and parkinsonian disability.[7]
Clinical Development Status
A search for clinical trials involving ALX-5407 did not yield any specific results for this compound. This suggests that ALX-5407 may not have entered human clinical trials or that the data is not publicly available.
Conclusion
ALX-5407 is a potent and selective GlyT1 inhibitor with a well-defined mechanism of action. Extensive preclinical studies have provided a strong rationale for its therapeutic potential in a variety of disorders, including schizophrenia, Parkinson's disease, allograft rejection, and neuropathic pain. The synergistic effects observed with rapamycin in the context of transplant rejection highlight the potential for combination therapies. While the lack of publicly available clinical trial data is a limitation, the robust preclinical findings warrant further investigation into the therapeutic applications of ALX-5407.
References
- 1. rndsystems.com [rndsystems.com]
- 2. ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are GlyT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]
- 5. GlyT1 inhibition by ALX-5407 attenuates allograft rejection through suppression of Th1 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycine transporter inhibitors as a novel drug discovery strategy for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of the glycine transporter 1 inhibitor ALX-5407 on dyskinesia, psychosis-like behaviours and parkinsonism in the MPTP-lesioned marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to ALX-5407 Hydrochloride: A Potent and Selective Glycine Transporter 1 (GlyT1) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ALX-5407 hydrochloride is a potent, selective, and non-transportable inhibitor of the glycine (B1666218) transporter 1 (GlyT1).[1][2][3] As a sarcosine (B1681465) derivative, it has been instrumental in the investigation of N-methyl-D-aspartate (NMDA) receptor function and holds therapeutic potential for central nervous system (CNS) disorders, particularly schizophrenia.[1][4] This technical guide provides a comprehensive overview of ALX-5407, detailing its mechanism of action, chemical properties, and effects on glycine transport. It includes structured tables of quantitative data, detailed experimental protocols for its characterization, and visualizations of relevant signaling pathways and experimental workflows to support researchers in its application.
Introduction to this compound and Glycine Transport Inhibition
Glycine is a crucial amino acid in the CNS, acting as both an inhibitory neurotransmitter at strychnine-sensitive glycine receptors and an essential co-agonist at the glycine binding site of NMDA receptors.[5] The concentration of synaptic glycine is primarily regulated by two high-affinity glycine transporters: GlyT1 and GlyT2.[4] GlyT1, found predominantly on glial cells, plays a critical role in maintaining subsaturating levels of glycine at glutamatergic synapses, thereby modulating NMDA receptor activity.[3]
Inhibition of GlyT1 has emerged as a promising therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as the negative and cognitive symptoms of schizophrenia.[6][7] By blocking GlyT1, inhibitors like ALX-5407 increase the extracellular concentration of glycine, which in turn enhances NMDA receptor-mediated neurotransmission.[1]
ALX-5407, with the chemical name (R)-(N-[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl])sarcosine hydrochloride, is a highly potent and selective inhibitor of GlyT1.[1][2] Its non-transportable nature and essentially irreversible inhibition of glycine transport make it a valuable tool for studying the physiological and pathological roles of GlyT1.[1][8]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Name | N-[(3R)-3-([1,1'-Biphenyl]-4-yloxy)-3-(4-fluorophenyl)propyl]-N-methylglycine hydrochloride | [9] |
| Alternative Names | (+)-NFPS | [9] |
| Molecular Formula | C₂₄H₂₄FNO₃·HCl | [2] |
| Molecular Weight | 429.92 g/mol | [2] |
| CAS Number | 200006-08-2 | [2] |
| Purity | ≥98% (HPLC) | [2][9] |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol. | [2] |
| Storage | Desiccate at +4°C. | [2] |
In Vitro Pharmacology: Potency and Selectivity
This compound is characterized by its high potency for GlyT1 and remarkable selectivity over other transporters and receptors.
| Target | Assay | Species | Cell Line | Value | Reference(s) |
| hGlyT1c | [³H]glycine uptake | Human | QT6 fibroblasts | IC₅₀ = 3 nM | [1][2] |
| rGlyT1 | [³H]glycine uptake | Rat | - | IC₅₀ = 9.8 nM | |
| hGlyT2 | [³H]glycine uptake | Human | QT6 fibroblasts | IC₅₀ > 100 µM | [2] |
| NMDA Receptor Glycine Site | Radioligand Binding | - | - | IC₅₀ > 100 µM | [2] |
| GlyT1 | Radioligand Binding ([³H]NFPS) | Rat | Forebrain membranes | Kᵢ = 13 nM |
Comparative Analysis of GlyT1 Inhibitors
To provide a broader context, the following table compares the in vitro potency of ALX-5407 with other notable GlyT1 inhibitors.
| Compound | Target | IC₅₀ | Reference(s) |
| ALX-5407 | hGlyT1 | 3 nM | [1][2] |
| (Rac)-NFPS | hGlyT1 | 2.8 nM | |
| SSR504734 | hGlyT1 | 18 nM | |
| N-methyl-SSR504734 | GlyT1 | 2.4 nM | |
| Lu-AA20465 | GlyT1 | 150 nM | |
| RG1678 (Bitopertin) | GlyT1 | 47 nM (Kᵢ) |
Signaling Pathway and Experimental Workflow Visualizations
GlyT1 Inhibition and NMDA Receptor Modulation
The following diagram illustrates the mechanism by which ALX-5407 enhances NMDA receptor signaling.
Experimental Workflow: In Vitro Glycine Uptake Assay
This diagram outlines the typical workflow for determining the IC₅₀ of a GlyT1 inhibitor.
Detailed Experimental Protocols
In Vitro [³H]Glycine Uptake Assay in QT6 Cells
This protocol is adapted from the methodology used in the initial characterization of ALX-5407.[1][3]
1. Cell Culture and Plating:
-
Culture quail fibroblast (QT6) cells stably expressing human GlyT1A, GlyT1B, GlyT1C, or GlyT2 in appropriate growth medium.
-
Seed the cells into 96-well plates at a suitable density to achieve a confluent monolayer on the day of the assay.
2. Assay Buffer:
-
Prepare a Hanks' Balanced Salt Solution (HBSS) or a similar physiological salt solution.
3. Assay Procedure:
-
On the day of the assay, aspirate the growth medium from the wells.
-
Wash the cell monolayer twice with 100 µL of pre-warmed HBSS.
-
Prepare serial dilutions of this compound in HBSS.
-
Add 50 µL of the ALX-5407 dilutions or vehicle (for control wells) to the respective wells and pre-incubate for 10-20 minutes at room temperature.
-
Prepare a solution of [³H]glycine in HBSS at a final concentration that is close to the Kₘ for glycine uptake by GlyT1.
-
Initiate the uptake by adding 50 µL of the [³H]glycine solution to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 10-15 minutes) to ensure linear uptake.
-
Terminate the assay by rapidly aspirating the radioactive solution and washing the cells three times with 150 µL of ice-cold HBSS.
-
Lyse the cells by adding a suitable lysis buffer (e.g., 0.1% SDS or 0.1 N NaOH).
-
Transfer the cell lysates to scintillation vials.
4. Data Analysis:
-
Add scintillation cocktail to each vial and measure the radioactivity in a liquid scintillation counter.
-
Determine the concentration of ALX-5407 that inhibits 50% of the specific [³H]glycine uptake (IC₅₀) by non-linear regression analysis using software such as Prism.
In Vivo Microdialysis in Rat Prefrontal Cortex
This protocol is based on studies investigating the effect of ALX-5407 on extracellular glycine levels.[10][11]
1. Animal Surgery:
-
Anesthetize male Sprague-Dawley rats and place them in a stereotaxic frame.
-
Implant a microdialysis guide cannula targeting the medial prefrontal cortex (mPFC). Typical stereotaxic coordinates from bregma are: AP +3.2 mm, ML ±0.6 mm, DV -2.5 mm.[12]
-
Secure the cannula with dental cement and allow the animals to recover for at least 48 hours.
2. Microdialysis Procedure:
-
On the day of the experiment, place the rat in a microdialysis chamber and allow it to habituate.
-
Insert a microdialysis probe (e.g., CMA/10) through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF; e.g., 189 mM NaCl, 3.9 mM KCl, 3.37 mM CaCl₂, pH 6.3) at a constant flow rate (e.g., 1.0 µL/min).[9]
-
Allow for a stabilization period of at least 1-2 hours.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound (e.g., 1 and 10 mg/kg, p.o.) or vehicle.
-
Continue collecting dialysate samples for several hours post-administration.
3. Glycine Quantification by HPLC:
-
Derivatize the glycine in the dialysate samples with a fluorescent agent (e.g., o-phthalaldehyde).[12]
-
Analyze the samples using reverse-phase HPLC with fluorescence detection.
-
Quantify glycine concentrations by comparing peak areas to a standard curve.
-
Express the results as a percentage of the baseline glycine levels.
Behavioral Assessment in Mouse Models of Schizophrenia
The following protocols for Prepulse Inhibition (PPI) and Latent Inhibition (LI) are based on the study by Lipina et al. (2005).[5][10]
1. Prepulse Inhibition (PPI):
-
Apparatus: Use startle chambers equipped with a loudspeaker for auditory stimuli and a sensor to detect whole-body startle responses.
-
Procedure:
-
Acclimatize C57BL/6J mice to the chamber for a 5-minute period with background white noise.
-
The test session consists of trials with a startle pulse alone (e.g., 120 dB, 40 ms) and trials where a prepulse (e.g., 2-20 dB above background, 20 ms) precedes the startle pulse by a short interval (e.g., 100 ms).[13]
-
Administer ALX-5407 or vehicle prior to the test session.
-
-
Data Analysis: Calculate PPI as: %PPI = 100 × [(startle response to pulse alone) - (startle response to prepulse + pulse)] / (startle response to pulse alone).
2. Latent Inhibition (LI):
-
Apparatus: Use a conditioned emotional response paradigm where drinking behavior is suppressed in the presence of a conditioned stimulus (CS) that has been paired with an aversive unconditioned stimulus (US).
-
Procedure:
-
Pre-exposure Phase: On day 1, expose one group of mice (pre-exposed) to multiple presentations of the CS (e.g., a tone). The other group (non-pre-exposed) remains in the context without the CS.
-
Conditioning Phase: On day 2, pair the CS with a mild foot shock (US) for both groups.
-
Test Phase: On day 3, present the CS while the water-deprived mice are drinking and measure the suppression of drinking.
-
Administer ALX-5407 or vehicle before the pre-exposure or conditioning phase.
-
-
Data Analysis: LI is demonstrated if the pre-exposed group shows less suppression of drinking (i.e., they have learned to ignore the irrelevant stimulus) compared to the non-pre-exposed group.
Conclusion
This compound is a powerful pharmacological tool for investigating the role of GlyT1 in the CNS. Its high potency and selectivity have been crucial in elucidating the link between glycine transport, NMDA receptor function, and the pathophysiology of disorders like schizophrenia. The detailed data and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of GlyT1 inhibition and the application of ALX-5407 as a key research compound in neuroscience and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mmpc.org [mmpc.org]
- 5. Modulators of the glycine site on NMDA receptors, D-serine and ALX 5407, display similar beneficial effects to clozapine in mouse models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the key players in the pharmaceutical industry targeting GlyT1? [synapse.patsnap.com]
- 8. Effect of the glycine transporter 1 inhibitor ALX-5407 on dyskinesia, psychosis-like behaviours and parkinsonism in the MPTP-lesioned marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uva.theopenscholar.com [uva.theopenscholar.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
The Role of ALX-5407 Hydrochloride in Glutamatergic Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of ALX-5407 hydrochloride, a potent and selective inhibitor of the glycine (B1666218) transporter type 1 (GlyT1). The document elucidates its mechanism of action and its consequential role in the modulation of glutamatergic neurotransmission, with a particular focus on the N-methyl-D-aspartate (NMDA) receptor. This guide synthesizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows.
Core Mechanism of Action: Potentiation of NMDA Receptor Function
This compound is a selective, non-transportable inhibitor of the glycine transporter GlyT1.[1][2][3] Its primary mechanism of action involves blocking the reuptake of glycine from the synaptic cleft.[4] Glycine is an essential co-agonist for the NMDA receptor; it must bind to the GluN1 subunit for the receptor to be activated by glutamate.[5] By inhibiting GlyT1, ALX-5407 elevates extracellular glycine concentrations in key brain regions, thereby enhancing the function of NMDA receptors.[4][6] This potentiation of NMDA receptor-mediated glutamatergic neurotransmission has made ALX-5407 a valuable research tool and a potential therapeutic agent for conditions associated with hypoglutamatergic function, such as schizophrenia.[7][8]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency and effects of this compound from various experimental studies.
Table 1: In Vitro Potency and Selectivity of ALX-5407
| Parameter | Species/System | Value | Reference(s) |
| IC50 (GlyT1) | Human (hGlyT1c) | 3 nM | [1][3][6] |
| IC50 (GlyT1) | Rat (rGlyT1) | 9.8 nM | [4] |
| IC50 (GlyT2) | Human | > 100 µM | [1][3] |
| IC50 (NMDA Receptor Glycine Site) | > 100 µM | [1][3] |
Table 2: In Vivo Effects of ALX-5407 on Extracellular Glycine Levels
| Brain Region | Animal Model | Dose (p.o.) | Effect on Glycine Levels | Reference(s) |
| Prefrontal Cortex (PFC) | Rat | 10 mg/kg | ~40% increase | [6] |
| Prefrontal Cortex (PFC) | Rat | 1 mg/kg | Slight, non-significant elevation | [6] |
| Cerebellum | Rat | Not specified | Sustained increases | [2] |
Table 3: Electrophysiological Effects of ALX-5407 on NMDA Receptor Currents
| Brain Region | Animal Model | ALX-5407 Concentration | Effect on NMDA-mediated Current | Reference(s) |
| Substantia Nigra pars compacta (SNpc) | Mouse | 0.5 µM | 92 ± 29% increase | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
In Vitro Glycine Transporter 1 (GlyT1) Inhibition Assay
This protocol is based on methods used to determine the IC50 of ALX-5407 for GlyT1.[6][7]
Objective: To quantify the inhibitory potency of ALX-5407 on GlyT1-mediated glycine uptake in a cellular context.
Materials:
-
QT6 quail fibroblast cells stably expressing human GlyT1c.[7]
-
[³H]glycine (radiolabeled glycine).
-
This compound.
-
Hanks' Balanced Salt Solution (HBSS).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Culture: Culture QT6 cells expressing hGlyT1c in appropriate media and conditions until they reach a suitable confluency for assaying.
-
Preparation of ALX-5407 Solutions: Prepare a series of dilutions of this compound in HBSS to achieve a range of final concentrations for the assay.
-
Assay Initiation:
-
Wash the cultured cells with HBSS to remove media.
-
Pre-incubate the cells with the various concentrations of ALX-5407 or vehicle (HBSS) for a specified time (e.g., 20 minutes) at room temperature.
-
-
Glycine Uptake:
-
Add a solution of [³H]glycine (at a concentration near the Km for GlyT1) to each well to initiate the uptake reaction.
-
Incubate for a short period (e.g., 10 minutes) to measure the initial rate of uptake.
-
-
Termination of Uptake:
-
Rapidly wash the cells with ice-cold HBSS to stop the glycine uptake.
-
Lyse the cells to release the intracellular contents.
-
-
Quantification:
-
Add the cell lysate to scintillation fluid.
-
Measure the amount of [³H]glycine taken up by the cells using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of glycine uptake for each concentration of ALX-5407 compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the ALX-5407 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Microdialysis for Extracellular Glycine Measurement
This protocol is a generalized procedure based on studies measuring ALX-5407's effect on brain glycine levels.[2][6]
Objective: To measure the concentration of extracellular glycine in a specific brain region of a freely moving animal following systemic administration of ALX-5407.
Materials:
-
Male Sprague-Dawley rats.
-
Stereotaxic apparatus.
-
Microdialysis probes and guide cannulas.
-
A microinfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound for oral administration.
-
An analytical system for amino acid quantification (e.g., HPLC with fluorescence detection).
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex).
-
Secure the cannula with dental cement and allow the animal to recover for several days.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
-
Baseline Sample Collection:
-
Allow the system to equilibrate for at least 1-2 hours.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular glycine.
-
-
Drug Administration:
-
Administer this compound orally at the desired dose.
-
-
Post-Administration Sample Collection:
-
Continue collecting dialysate samples at regular intervals for several hours to monitor changes in extracellular glycine concentration over time.
-
-
Sample Analysis:
-
Quantify the concentration of glycine in the dialysate samples using a sensitive analytical method such as HPLC with pre-column derivatization and fluorescence detection.
-
-
Data Analysis:
-
Express the glycine concentrations in the post-administration samples as a percentage of the average baseline concentration.
-
Plot the percentage change in glycine concentration over time.
-
Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Current Analysis
This protocol is based on methodologies used to assess the impact of ALX-5407 on NMDA receptor-mediated currents.[3]
Objective: To measure NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in brain slices and determine the effect of ALX-5407.
Materials:
-
Brain slices from mice containing the region of interest (e.g., substantia nigra).
-
A patch-clamp electrophysiology setup (microscope, micromanipulators, amplifier, digitizer).
-
Glass micropipettes for recording.
-
Artificial cerebrospinal fluid (aCSF) containing standard salts and glucose, continuously bubbled with 95% O₂ / 5% CO₂.
-
Internal pipette solution containing a Cs-based solution to block potassium channels.
-
Pharmacological agents: an AMPA receptor antagonist (e.g., NBQX) to isolate NMDA receptor currents, and this compound.
Procedure:
-
Brain Slice Preparation:
-
Prepare acute brain slices from the animal model.
-
Maintain the slices in a holding chamber with oxygenated aCSF.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber under the microscope and perfuse with oxygenated aCSF.
-
Identify a neuron for recording.
-
-
Whole-Cell Recording:
-
Establish a whole-cell patch-clamp recording from the selected neuron.
-
Voltage-clamp the neuron at a holding potential that relieves the Mg²⁺ block of the NMDA receptor (e.g., +40 mV).
-
-
Isolation of NMDA Receptor Currents:
-
Perfuse the slice with aCSF containing an AMPA receptor antagonist (e.g., 10 µM NBQX) to pharmacologically isolate NMDA receptor-mediated currents.
-
-
Baseline Current Measurement:
-
Electrically stimulate afferent fibers to evoke EPSCs.
-
Record baseline NMDA receptor-mediated EPSCs.
-
-
Application of ALX-5407:
-
Bath-apply ALX-5407 (e.g., 0.5 µM) to the slice and allow it to equilibrate.
-
-
Post-ALX-5407 Current Measurement:
-
Continue to evoke and record NMDA receptor-mediated EPSCs in the presence of ALX-5407.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA receptor EPSCs before and after the application of ALX-5407.
-
Calculate the percentage change in the current amplitude to determine the potentiating effect of ALX-5407.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental logic described in this guide.
Caption: Signaling pathway of ALX-5407 action in glutamatergic neurotransmission.
Caption: Logical workflow for investigating the effects of ALX-5407.
References
- 1. Electrophysiological Investigation of NMDA Current Properties in Brain Slices | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Dopamine D1 receptors mediate CREB phosphorylation via phosphorylation of the NMDA receptor at Ser897–NR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of S-, O- and Se-Containing Dispirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Developmentally regulated NMDA receptor-dependent dephosphorylation of cAMP response element-binding protein (CREB) in hippocampal neurons. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. Developmentally Regulated NMDA Receptor-Dependent Dephosphorylation of cAMP Response Element-Binding Protein (CREB) in Hippocampal Neurons | Journal of Neuroscience [jneurosci.org]
- 8. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
ALX-5407 Hydrochloride: A Technical Guide for the Investigation of Central Nervous System Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
ALX-5407 hydrochloride is a potent and highly selective, non-transportable inhibitor of the glycine (B1666218) transporter 1 (GlyT1).[1][2] By blocking the reuptake of glycine, ALX-5407 elevates extracellular glycine concentrations in the synapse, thereby potentiating N-methyl-D-aspartate (NMDA) receptor function.[3][4] This mechanism holds significant therapeutic potential for a range of central nervous system (CNS) disorders associated with NMDA receptor hypofunction, including schizophrenia and Parkinson's disease.[5][6] This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, detailing experimental protocols for its study, and illustrating its mechanism of action and experimental workflows through diagrams.
Introduction
Glycine is an essential co-agonist at the NMDA receptor, meaning its binding to the GluN1 subunit is necessary for receptor activation by glutamate.[4] The glycine transporter 1 (GlyT1) plays a critical role in regulating synaptic glycine levels, and its inhibition presents a promising strategy for enhancing NMDA receptor signaling.[3] this compound has emerged as a valuable research tool for exploring the therapeutic potential of GlyT1 inhibition in various CNS disorders.[5][6]
Mechanism of Action
ALX-5407 selectively inhibits GlyT1, leading to an accumulation of glycine in the synaptic cleft. This increased availability of glycine enhances the co-agonist stimulation of NMDA receptors, thereby potentiating glutamatergic neurotransmission.[3][4] This targeted modulation of the glutamatergic system is being investigated for its potential to ameliorate symptoms of schizophrenia and to reduce motor complications in Parkinson's disease.[5][6]
Quantitative Data
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Pharmacology of ALX-5407
| Parameter | Value | Cell Line/System | Reference |
| IC50 for GlyT1 | 3 nM | QT6 cells expressing hGlyT1c | [1] |
| IC50 for GlyT2 | > 100 µM | QT6 cells expressing hGlyT2 | [1] |
| Binding Affinity (Kd) of [3H]NFPS (racemic ALX-5407) | 7.1 ± 1.3 nM | Rat forebrain membranes | [7] |
| Binding Capacity (Bmax) of [3H]NFPS | 3.14 ± 0.26 pmol/mg protein | Rat forebrain membranes | [7] |
| Dissociation half-life (t1/2) of [3H]NFPS | 28 ± 5 min | Rat forebrain membranes | [7] |
Table 2: In Vivo Efficacy of ALX-5407 in a Parkinson's Disease Model (MPTP-lesioned Marmoset)
| Treatment Group (in combination with L-DOPA) | Reduction in Dyskinesia Severity | Reduction in Global Psychosis-Like Behaviors (PLBs) | Reference |
| ALX-5407 (0.01 mg/kg) | Not significant | 25% (P < 0.001) | [6] |
| ALX-5407 (0.1 mg/kg) | 51% (P < 0.001) | 51% (P < 0.001) | [6] |
| ALX-5407 (1 mg/kg) | 41% (P < 0.001) | 38% (P < 0.001) | [6] |
Table 3: In Vivo Effects of ALX-5407 in a Rodent Model of Schizophrenia
| Animal Model | Treatment | Effect | Reference |
| PCP-treated rats | ALX-5407 | Reversed PCP-induced enhancement of amphetamine-induced dopamine (B1211576) release in the prefrontal cortex | [5] |
| MK-801-treated mice | ALX-5407 | Reversed MK-801-induced disruption of prepulse inhibition (PPI) | [8] |
Experimental Protocols
In Vivo Microdialysis in Rats for Glycine Level Measurement
This protocol describes a general procedure for measuring extracellular glycine levels in the rat brain following ALX-5407 administration.
1. Animal Preparation and Surgery:
-
Male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane.
-
The rat is placed in a stereotaxic frame.
-
A guide cannula is implanted, targeting the prefrontal cortex or other brain region of interest, and secured with dental cement.
-
Animals are allowed to recover for 5-7 days post-surgery.
2. Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted into the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
A stabilization period of 1-2 hours is allowed to obtain a stable baseline of extracellular glycine.
-
Baseline dialysate samples are collected (e.g., every 20 minutes).
-
This compound, dissolved in a suitable vehicle, is administered (e.g., intraperitoneally).
-
Dialysate samples are collected for several hours post-administration.
3. Sample Analysis:
-
Collected dialysate samples are analyzed for glycine concentration using high-performance liquid chromatography (HPLC) with fluorescence or electrochemical detection.
MPTP-Lesioned Marmoset Model of Parkinson's Disease
This protocol outlines the key steps for evaluating the efficacy of ALX-5407 in a primate model of Parkinson's disease with L-DOPA-induced dyskinesia.[6]
1. Induction of Parkinsonism:
-
Common marmosets receive injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce parkinsonian symptoms.[6]
-
The severity of parkinsonism is assessed using a standardized rating scale.
2. Induction of Dyskinesia and Psychosis-Like Behaviors:
-
Once stable parkinsonism is established, animals are treated chronically with L-DOPA to induce dyskinesia and psychosis-like behaviors (PLBs).[6]
3. Drug Administration and Behavioral Assessment:
-
Animals receive acute administrations of this compound (e.g., 0.01, 0.1, and 1 mg/kg) or vehicle in combination with their regular L-DOPA dose.[6]
-
The severity of dyskinesia, PLBs, and parkinsonian disability are evaluated by a trained observer blind to the treatment condition.[6]
Conclusion
This compound is a powerful pharmacological tool for investigating the role of the glycine transporter 1 and the potentiation of NMDA receptor function in the pathophysiology and treatment of CNS disorders. Its high potency and selectivity make it an ideal candidate for preclinical studies aimed at validating GlyT1 as a therapeutic target. The data and protocols presented in this guide are intended to support researchers in the design and execution of their studies with ALX-5407, ultimately contributing to the development of novel therapies for debilitating neurological and psychiatric conditions.
References
- 1. In vivo microdialysis for nonapeptides in rat brain--a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 6. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycine transporter 1 inhibitors and modulation of NMDA receptor-mediated excitatory neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Experiments with ALX-5407 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo experimental use of ALX-5407 hydrochloride, a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1). The information compiled here is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound in various disease models.
Introduction to this compound
ALX-5407, also known as (R)-(N-[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl])sarcosine hydrochloride, is a high-affinity, selective, and non-transportable inhibitor of GlyT1.[1][2][3] By blocking the reuptake of glycine from the synaptic cleft, ALX-5407 elevates extracellular glycine levels.[4] This potentiation of glycinergic neurotransmission, particularly at the N-methyl-D-aspartate (NMDA) receptor where glycine acts as a co-agonist, forms the basis of its therapeutic potential in a range of neurological and psychiatric disorders.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₂₄H₂₄FNO₃・HCl |
| Molecular Weight | 429.92 g/mol |
| CAS Number | 200006-08-2 |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol. |
| Purity | ≥98% |
| Storage | Desiccate at +4°C |
Mechanism of Action
ALX-5407 is a non-competitive allosteric inhibitor that stabilizes GlyT1 in an inward-open conformation, thereby blocking glycine translocation without competing with the substrate.[5] This leads to a sustained increase in synaptic glycine concentrations, which in turn enhances the function of NMDA receptors.
The following diagram illustrates the proposed signaling pathway affected by ALX-5407.
Pharmacokinetics
While comprehensive pharmacokinetic data for ALX-5407 across multiple species is not extensively published in a single source, the available information indicates that it is an orally bioactive compound.[5]
Summary of Pharmacokinetic and Pharmacodynamic Data:
| Parameter | Species | Route | Dose | Observation | Reference |
| Pharmacodynamics | Rat | p.o. | 1 and 10 mg/kg | Dose-dependent increase in free glycine levels in the prefrontal cortex. | [5] |
| Binding Kinetics | Rat | In vitro | N/A | Binds rapidly to forebrain membranes with a dissociation half-life (t1/2) of 28 ± 5 min. | |
| Toxicity | Mouse | s.c. | 32 mg/kg | Acute LD₅₀. | [5] |
| Toxicity | Mouse | s.c. | 1 mg/kg/day for 14 days | Reversible weight loss (15%) and transient ataxia. | [5] |
Further pharmacokinetic studies are recommended to establish detailed parameters such as bioavailability, Cmax, Tmax, and half-life in the specific animal model being used.
In Vivo Experimental Protocols
ALX-5407 has been investigated in several preclinical models of disease. The following sections provide detailed protocols based on published studies.
Parkinson's Disease Model (MPTP-Lesioned Marmoset)
This protocol is adapted from a study investigating the effects of ALX-5407 on L-DOPA-induced dyskinesia and psychosis-like behaviors in a marmoset model of Parkinson's disease.[6][7]
Experimental Workflow:
Methodology:
-
Animal Model: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-lesioned common marmosets.
-
Disease Induction: Marmosets are rendered parkinsonian by MPTP injection.
-
Dyskinesia and Psychosis Induction: Repeated administration of L-DOPA is used to induce dyskinesia and psychosis-like behaviors (PLBs).
-
Drug Administration:
-
This compound: Administered at doses of 0.01, 0.1, and 1 mg/kg. The route of administration in the cited study was likely oral or subcutaneous, though this should be optimized based on the vehicle used.
-
Vehicle: A suitable vehicle control should be used (e.g., saline, or a solution matching the drug formulation).
-
L-DOPA: Administered in combination with ALX-5407 or vehicle.
-
-
Endpoint Measurements:
-
Severity of dyskinesia.
-
Severity of global PLBs.
-
Parkinsonian disability.
-
Quantitative Data from a Representative Study: [6][7]
| Treatment Group | Dose (mg/kg) | Reduction in Dyskinesia Severity | Reduction in Global PLBs Severity |
| ALX-5407 + L-DOPA | 0.01 | - | 25% |
| ALX-5407 + L-DOPA | 0.1 | 51% | 51% |
| ALX-5407 + L-DOPA | 1 | 41% | 38% |
Note: The benefits on dyskinesia and PLBs were achieved without compromising the therapeutic effect of L-DOPA on parkinsonism.[6][7]
Allograft Rejection Model (Murine Skin Transplantation)
This protocol is based on a study evaluating the immunomodulatory effects of ALX-5407 in a murine skin allograft model.[6][8]
Experimental Workflow:
Methodology:
-
Animal Model: BALB/c to C57BL/6 murine skin allograft model.
-
Surgical Procedure: Full-thickness tail skin grafts from donor BALB/c mice are transplanted onto the dorsal region of recipient C57BL/6 mice.
-
Drug Administration:
-
This compound: Administered daily via intraperitoneal injection.
-
Rapamycin: Used as a comparator and in combination therapy, administered daily via intraperitoneal injection.
-
Vehicle: A suitable vehicle control is administered daily via intraperitoneal injection.
-
-
Endpoint Measurements:
-
Graft survival analysis.
-
Histopathological evaluation of graft infiltration.
-
Immunofluorescence analysis of immune cell infiltration (e.g., CD4+ T cells).
-
Flow cytometry analysis of splenocytes to profile immune cell populations.
-
Key Findings from a Representative Study: [6][8]
-
ALX-5407 monotherapy did not significantly prolong graft survival.
-
Combination therapy of ALX-5407 with rapamycin synergistically enhanced efficacy, significantly extending graft survival.[6][8]
-
The combination treatment reduced inflammatory infiltration and attenuated splenic Th1 polarization.[6][8]
Neuropathic Pain Model (Rat Chronic Constriction Injury)
This protocol is derived from studies investigating the analgesic effects of ALX-5407 in a rat model of neuropathic pain.
Methodology:
-
Animal Model: Chronic Constriction Injury (CCI) model in male Wistar rats.
-
Surgical Procedure: The sciatic nerve is loosely ligated to induce neuropathic pain.
-
Drug Administration:
-
This compound: Can be administered via subcutaneous osmotic infusion pumps for continuous delivery over a period of days (e.g., 14 days).
-
Vehicle: A suitable vehicle control is administered via the same route.
-
-
Endpoint Measurements:
-
Mechanical Allodynia: Assessed using von Frey filaments.
-
Thermal Hyperalgesia: Assessed using a plantar test device.
-
Spinal Cord Protein Expression: Western blot analysis of GlyT1, GlyT2, and NMDA receptor subunits (e.g., NR-1) in the spinal cord.
-
Quantitative Data from a Representative Study:
| Treatment Group | Effect on Mechanical Allodynia | Effect on Thermal Hyperalgesia | Effect on Spinal NR-1 Expression |
| ALX-5407 | Ameliorated | Ameliorated | Significantly reduced |
| Vehicle | No significant effect | No significant effect | No significant effect |
Note: The analgesic effects were reported to be time- and dose-dependent, without significant respiratory or neuromotor side effects at the tested doses.
Safety and Toxicology
A comprehensive toxicology profile for ALX-5407 is not publicly available. However, some key findings have been reported:
-
Acute Toxicity: The acute subcutaneous LD₅₀ in mice is 32 mg/kg.[5]
-
Chronic Dosing: Chronic administration of 1 mg/kg/day for 14 days in mice resulted in reversible weight loss (15%) and transient ataxia.[5]
-
Adverse Effects at Higher Doses: Higher doses have been associated with both stimulatory and inhibitory effects on motor performance and impaired respiration, potentially due to high GlyT1 inhibitory activity in caudal brain areas.[3][4]
It is crucial for researchers to conduct appropriate dose-range finding studies in their chosen animal model to establish a safe and effective dose range before proceeding with efficacy studies.
Summary and Recommendations
This compound is a valuable research tool for investigating the role of the glycine transporter 1 in various physiological and pathological processes. The in vivo experimental protocols outlined above provide a starting point for researchers to explore its therapeutic potential.
Key Recommendations for Researchers:
-
Dose-Range Finding: Always perform dose-range finding studies to determine the maximum tolerated dose (MTD) and the minimum effective dose (MED) in your specific animal model and for your chosen route of administration.
-
Vehicle Selection: Carefully select and validate the vehicle for ALX-5407 administration to ensure solubility, stability, and minimal biological effects. Common vehicles for in vivo administration include saline, phosphate-buffered saline (PBS), and solutions containing DMSO and/or PEG300, but these should be tested for tolerability.
-
Pharmacokinetic Profiling: Whenever possible, conduct pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of ALX-5407 in your model. This will aid in the interpretation of pharmacodynamic and efficacy data.
-
Ethical Considerations: All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
By following these guidelines and adapting the provided protocols to their specific research questions, scientists and drug development professionals can effectively utilize this compound in their in vivo studies.
References
- 1. ALX 5407 | GlyT1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. First-time-in-human study with GSK1018921, a selective GlyT1 inhibitor: relationship between exposure and dizziness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. subchronic toxicity studies: Topics by Science.gov [science.gov]
- 5. This compound ((R)-NFPS hydrochloride) | GlyT | 200006-08-2 | Invivochem [invivochem.com]
- 6. GlyT1 inhibition by ALX-5407 attenuates allograft rejection through suppression of Th1 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of the glycine transporter 1 inhibitor ALX-5407 on dyskinesia, psychosis-like behaviours and parkinsonism in the MPTP-lesioned marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sub-chronic toxicity studies - GLP LIfe TestGLP LIfe Test [glplifetest.org]
Application Notes and Protocols for ALX-5407 Hydrochloride in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALX-5407 hydrochloride is a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1).[1][2][3] By blocking the reuptake of glycine, ALX-5407 elevates extracellular glycine levels in the central nervous system. This potentiation of glycinergic neurotransmission makes it a valuable tool for investigating the role of GlyT1 in various physiological and pathological processes. These application notes provide detailed protocols for the use of this compound in mouse models, including dosage information, administration routes, and experimental workflows.
Quantitative Data Summary
The following table summarizes the dosages and administration routes of this compound used in various mouse models.
| Mouse Model | Dosage | Administration Route | Frequency | Vehicle | Reference |
| Skin Allograft Model | 50 mg/kg | Intraperitoneal (IP) Injection | Once Daily | Not specified | |
| Skin Allograft Model | 100 mg/kg | Intraperitoneal (IP) Injection | Once Daily | Not specified | |
| MPTP-lesioned Marmoset | 0.01, 0.1, 1 mg/kg | Not specified | Acute challenge | Not specified | [4] |
| Rat Prefrontal Cortex Microdialysis | 1, 10 mg/kg | Oral (p.o.) | Single dose | Not specified | [1][5] |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
This protocol describes the preparation of a suspended solution of this compound suitable for intraperitoneal (IP) injection in mice.[5]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Prepare a 25 mg/mL stock solution in DMSO. Weigh the required amount of this compound and dissolve it in the appropriate volume of DMSO. Ensure complete dissolution. This stock solution can be stored at -20°C for up to one month or -80°C for up to six months.[5]
-
Prepare the final injection solution (2.5 mg/mL). In a sterile microcentrifuge tube, add the following solvents in the specified order, vortexing after each addition:[5]
-
100 µL of the 25 mg/mL this compound stock solution in DMSO.
-
400 µL of PEG300. Mix thoroughly.
-
50 µL of Tween-80. Mix thoroughly.
-
450 µL of Saline. Mix thoroughly to obtain a 1 mL final volume.
-
-
Ensure Suspension. The final solution will be a suspension. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[5] It is recommended to prepare the working solution fresh on the day of use.[5]
Intraperitoneal (IP) Injection in Mice
This protocol provides a standard procedure for administering this compound via IP injection to mice.
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol (B145695) or other suitable disinfectant
-
Gauze pads
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Restraint: Gently restrain the mouse by grasping the loose skin at the nape of the neck, ensuring the animal is secure but can breathe comfortably. The "three-finger" restraint method is commonly recommended.[6]
-
Locate the Injection Site: Position the mouse so its head is tilted slightly downward. The injection site is in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[6][7]
-
Disinfect the Area: Clean the injection site with a gauze pad soaked in 70% ethanol.[6]
-
Perform the Injection:
-
Insert the needle, with the bevel facing up, at a 30-45 degree angle into the peritoneal cavity.[6]
-
Gently aspirate by pulling back the plunger to ensure no fluid (e.g., urine or blood) is drawn into the syringe. If fluid is present, withdraw the needle and reinject at a different site with a fresh needle.[7]
-
Slowly inject the this compound solution. The recommended maximum injection volume for a mouse is typically less than 10 ml/kg.[8]
-
-
Withdraw the Needle: Remove the needle swiftly and return the mouse to its cage.
-
Monitoring: Observe the mouse for any signs of distress or adverse reactions following the injection.
Visualizations
Signaling Pathway of ALX-5407 Action
Caption: Mechanism of action of ALX-5407.
Experimental Workflow for In Vivo Studies
Caption: General workflow for ALX-5407 administration in mice.
References
- 1. apexbt.com [apexbt.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the glycine transporter 1 inhibitor ALX-5407 on dyskinesia, psychosis-like behaviours and parkinsonism in the MPTP-lesioned marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. uac.arizona.edu [uac.arizona.edu]
- 7. research.vt.edu [research.vt.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
Preparing ALX-5407 Hydrochloride Stock Solutions: A Detailed Guide for Researchers
Application Note
ALX-5407 hydrochloride is a potent and selective inhibitor of the glycine (B1666218) transporter type 1 (GlyT1).[1][2] As a non-transportable inhibitor, it effectively increases the concentration of glycine in the synaptic cleft by blocking its reuptake.[3] This modulation of glycine levels makes ALX-5407 a critical tool for studying the function of the N-methyl-D-aspartate (NMDA) receptor, where glycine acts as a co-agonist.[3][4] Enhanced NMDA receptor activity through GlyT1 inhibition is a promising therapeutic strategy for neurological and psychiatric disorders characterized by hypofunctional glutamatergic neurotransmission, such as schizophrenia.[4][5][6]
This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for both in vitro and in vivo research applications.
Chemical and Physical Properties
This compound, with the chemical name N-[(3R)-3-([1,1′-biphenyl]-4-yloxy)-3-(4-fluorophenyl)propyl]-N-methylglycine hydrochloride, is a white to off-white solid.[7] Its inhibitory activity is highly selective for GlyT1, with a reported IC₅₀ value of 3 nM, while showing minimal activity at GlyT2 and the glycine site of the NMDA receptor.[8][1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 429.92 g/mol | [1][2][9] |
| CAS Number | 200006-08-2 | [8][1][2][7] |
| Formula | C₂₄H₂₄FNO₃·HCl | [8][1] |
| Purity | ≥98% (HPLC) | [8][1] |
| IC₅₀ (human GlyT1c) | 3 nM | [8][1] |
| IC₅₀ (human GlyT2) | > 100 µM | [1] |
| Solubility in DMSO | Up to 100 mg/mL (232.61 mM) | [1][7] |
| Solubility in Ethanol | Up to 21.5 mg/mL (50 mM) | [1] |
Experimental Protocols
Preparation of a 10 mM Stock Solution for In Vitro Use
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous or newly opened DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended for high concentrations)[7]
Procedure:
-
Aseptic Technique: Perform all steps in a clean and sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.299 mg of the compound (Molecular Weight = 429.92 g/mol ).
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the powder. To continue the example, add 1 mL of DMSO. Note: It is crucial to use anhydrous or newly opened DMSO as the compound is hygroscopic, and moisture can impact solubility.[7]
-
Dissolution: Securely cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[7]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[7]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7] Ensure the vials are sealed tightly to prevent moisture absorption.[7]
Preparation of a 2.5 mg/mL Suspension for In Vivo Use
This protocol, adapted from established methods, describes the preparation of a suspended solution suitable for oral or intraperitoneal administration in animal models.[7]
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock: First, prepare a 25 mg/mL stock solution of this compound in DMSO as described in the in vitro protocol.
-
Vehicle Preparation (for 1 mL final volume):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
-
Final Suspension: The resulting mixture is a 2.5 mg/mL suspended solution. This solution should be prepared fresh before each use.
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: ALX-5407 inhibits GlyT1, increasing synaptic glycine for NMDA receptor modulation.
References
- 1. ALX 5407 hydrochloride | Glycine Transporters | Tocris Bioscience [tocris.com]
- 2. ALX 5407 hydrochloride – Bioquote [bioquote.com]
- 3. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]
- 4. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transport mechanism and pharmacology of the human GlyT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. apexbt.com [apexbt.com]
Application Notes and Protocols for ALX-5407 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALX-5407 hydrochloride is a potent and selective, non-transportable inhibitor of the glycine (B1666218) transporter type 1 (GlyT1).[1][2] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, thereby regulating glycine concentrations.[3] By inhibiting GlyT1, ALX-5407 increases extracellular glycine levels, which enhances the function of N-methyl-D-aspartate (NMDA) receptors, as glycine acts as a co-agonist for these receptors.[3][4] This mechanism has made ALX-5407 a valuable tool in neuroscience research, particularly in studies related to schizophrenia and other CNS disorders associated with hypoglutamatergic function.[1][5] The IC50 value for ALX-5407 inhibiting human GlyT1c is 3 nM, while its activity at GlyT2 is significantly lower (IC50 > 100 μM).
Data Presentation: Solubility
The solubility of this compound is a critical factor for the preparation of stock solutions for in vitro and in vivo experiments. Below is a summary of its solubility in two common laboratory solvents, Dimethyl Sulfoxide (DMSO) and ethanol (B145695). The data has been compiled from various sources and presented in a structured table for easy comparison. It is important to note that solubility can be affected by factors such as temperature, purity of the compound, and the presence of water in the solvent.
| Solvent | Reported Solubility (Molar) | Reported Solubility (Mass/Volume) | Source |
| DMSO | 100 mM | ~42.99 mg/mL | |
| 20 mg/mL | [6] | ||
| 5 mg/mL (may require warming) | [7] | ||
| Ethanol | 50 mM | ~21.5 mg/mL |
Note: The molecular weight of this compound is 429.92 g/mol .
Experimental Protocols
The following protocols provide a general methodology for preparing stock solutions of this compound in DMSO and ethanol.
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO (Biotechnology grade or equivalent)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 42.99 mg of the compound.
-
Dissolution: a. Add the weighed this compound to a sterile tube. b. Add the appropriate volume of anhydrous DMSO. To continue the example, add 1 mL of DMSO to the 42.99 mg of powder. c. Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. d. Visually inspect the solution for any undissolved particles. If particulates remain, sonicate the tube in a water bath for 5-10 minutes. Gentle warming may also aid dissolution.[7]
-
Storage: a. For short-term storage (up to 1 month), store the DMSO stock solution at -20°C.[8] b. For long-term storage (up to 6 months), aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[8]
Protocol 2: Preparation of a 50 mM Stock Solution in Ethanol
Materials:
-
This compound powder
-
Anhydrous, high-purity ethanol (200 proof)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature.
-
Weighing: Weigh the required mass of the compound. For instance, to make 1 mL of a 50 mM stock solution, weigh 21.5 mg of this compound.
-
Dissolution: a. Transfer the powder to a sterile tube. b. Add the calculated volume of anhydrous ethanol (e.g., 1 mL). c. Secure the cap and vortex the solution vigorously for 2-3 minutes. d. Check for complete dissolution. If necessary, sonicate the tube for 5-10 minutes to ensure all the compound is in solution.
-
Storage: Store the ethanolic stock solution under the same conditions as the DMSO stock: -20°C for short-term and -80°C in aliquots for long-term storage.
Important Considerations for Cell Culture Experiments:
To prevent cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5%. It is crucial to include a vehicle control (media with the same final concentration of the solvent) in all experiments.
Mandatory Visualizations
Signaling Pathway of ALX-5407 Action
Caption: Mechanism of ALX-5407 as a GlyT1 inhibitor.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
References
- 1. ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]
- 4. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. ALX 5407 塩酸塩 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
ALX-5407 Hydrochloride: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALX-5407 hydrochloride is a potent, selective, and essentially irreversible inhibitor of the glycine (B1666218) transporter 1 (GlyT1).[1] GlyT1 is a crucial component in regulating glycine levels in the central nervous system and other tissues. By inhibiting GlyT1, ALX-5407 effectively increases synaptic glycine concentrations, which in turn modulates the activity of N-methyl-D-aspartate (NMDA) receptors.[1][2] This makes ALX-5407 a valuable research tool for investigating the role of glycinergic neurotransmission in various physiological and pathological processes, including neurological disorders and cancer.[1][3]
These application notes provide detailed protocols for using this compound in cell culture experiments, including guidelines for solution preparation, cell treatment, and downstream analysis.
Mechanism of Action
ALX-5407 is a non-transportable inhibitor of GlyT1, meaning it blocks the transporter without being a substrate for it.[2][4] This specific mode of action prevents the confounding effects of increased intracellular glycine that might occur with competitive substrates. The inhibition is highly selective for GlyT1 over the glycine transporter 2 (GlyT2) and the glycine binding site on the NMDA receptor.[4][5][6]
The primary mechanism of ALX-5407 involves the elevation of extracellular glycine levels. In the central nervous system, this potentiation of NMDA receptor function has implications for treating schizophrenia.[1][5] In other contexts, such as in cancer cells, inhibiting glycine uptake via GlyT1 can impact cell proliferation, as some cancer cells exhibit a high dependence on extracellular glycine for rapid growth.[3][7] Furthermore, recent studies have shown that ALX-5407 can suppress T-helper 1 (Th1) cell differentiation and induce apoptosis, suggesting a role in immunomodulation.[8]
Figure 1: Mechanism of this compound action.
Data Presentation
Biological Activity and Specificity
| Parameter | Value | Cell Line/System | Reference |
| IC50 (GlyT1) | 3 nM | Human GlyT1c expressing QT6 cells | [5][9][10] |
| IC50 (GlyT2) | > 100 µM | Human GlyT2 expressing cells | [4][5] |
| IC50 (NMDA Receptor) | > 100 µM | --- | [4][5] |
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 429.92 g/mol | [4][5] |
| Formula | C₂₄H₂₄FNO₃·HCl | [4][5] |
| Purity | ≥98% | [4][5] |
| Solubility | 100 mM in DMSO, 50 mM in Ethanol | [4][5][9] |
| Storage | Desiccate at +4°C (solid), -20°C or below (solutions) | [5][11] |
Recommended Concentrations for Cell Culture Experiments
| Cell Type | Concentration Range | Application | Reference |
| QT6 cells (expressing GlyT1) | 50 nM | Glycine uptake assays | [10] |
| CD4+ T cells | 0.5 - 500 nM | Th1 differentiation and apoptosis assays | [8] |
| A549, HT29 (cancer cell lines) | 120 nM | Cell proliferation and viability assays | [7][12] |
Experimental Protocols
Preparation of this compound Stock Solution
It is crucial to prepare a concentrated stock solution in a suitable solvent, which can then be diluted to the final working concentration in the cell culture medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Ethanol, sterile
-
Sterile microcentrifuge tubes
Procedure:
-
To prepare a 100 mM stock solution, dissolve 4.3 mg of this compound in 100 µL of sterile DMSO.
-
Alternatively, for a 50 mM stock solution, dissolve 2.15 mg in 100 µL of sterile ethanol.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 45-60°C water bath or sonication can aid dissolution.[11]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or below for up to one month.[11] For long-term storage (up to 6 months), -80°C is recommended.[9]
Figure 2: Workflow for this compound stock solution preparation.
Cell Treatment with this compound
The following is a general protocol for treating adherent cells in culture. This can be adapted for suspension cells.
Materials:
-
Cultured cells in multi-well plates
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO₂.
-
On the day of the experiment, prepare the working concentrations of ALX-5407 by diluting the stock solution in fresh, pre-warmed complete cell culture medium.
-
Note: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent across all treatments, including the vehicle control, and is at a non-toxic level (typically ≤ 0.1%).
-
-
Remove the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing the desired concentration of ALX-5407 or the vehicle control to the respective wells.
-
Incubate the cells for the desired period (e.g., 24, 48, 72, or 96 hours), depending on the specific assay.[3][12]
-
Proceed with downstream analyses such as cell viability assays, glycine uptake assays, or protein extraction for Western blotting.
Glycine Uptake Assay
This protocol is designed to measure the inhibition of glycine transport into cells.
Materials:
-
Cells treated with ALX-5407 as described above
-
[³H]-glycine or other radiolabeled glycine
-
Krebs buffer or Hanks' Balanced Salt Solution (HBSS)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
After treating the cells with ALX-5407 for the desired duration, wash the cells twice with pre-warmed Krebs buffer.
-
Add Krebs buffer containing a known concentration of [³H]-glycine (e.g., 0.5 µCi/mL) to each well.
-
Incubate for a short period (e.g., 10 minutes) at 37°C.[7]
-
To stop the uptake, rapidly wash the cells three times with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Normalize the counts to the protein concentration of the lysate.
-
Compare the glycine uptake in ALX-5407-treated cells to that in vehicle-treated control cells.
Cell Viability and Proliferation Assays
The effect of ALX-5407 on cell viability and proliferation can be assessed using various standard assays.
Materials:
-
Cells treated with ALX-5407 in a 96-well plate
-
MTT, XTT, or CellTiter-Blue® reagent
-
Plate reader
Procedure (using MTT as an example):
-
Following treatment with ALX-5407 for the desired time, add MTT reagent to each well at a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a dedicated solubilizing buffer).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Express the results as a percentage of the vehicle-treated control.
Western Blotting for Signaling Pathway Analysis
ALX-5407 has been shown to modulate signaling pathways such as MAPK and PI3K-AKT-mTOR.[8] Western blotting can be used to analyze the expression and phosphorylation status of key proteins in these pathways.
Materials:
-
Cells treated with ALX-5407
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Primary antibodies against proteins of interest (e.g., p-ERK, ERK, p-AKT, AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment, lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Figure 3: Signaling pathways affected by ALX-5407 in T cells.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low solubility of ALX-5407 | Improper solvent or temperature | Use fresh, high-quality DMSO or ethanol. Gentle warming (45-60°C) or sonication can aid dissolution. |
| High background in assays | Solvent toxicity | Ensure the final solvent concentration is low (≤ 0.1%) and consistent across all wells, including controls. |
| Inconsistent results | Cell health or passage number | Use cells at a consistent and low passage number. Ensure cells are healthy and in the exponential growth phase. |
| No effect observed | Incorrect concentration or incubation time | Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay. |
Conclusion
This compound is a powerful and specific tool for studying the role of GlyT1 in various biological systems. The protocols outlined in these application notes provide a framework for conducting cell culture experiments to investigate its effects on glycine uptake, cell viability, and intracellular signaling. Careful optimization of experimental conditions for each specific cell line and assay is recommended to ensure robust and reproducible results.
References
- 1. ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Reduction of Rapid Proliferating Tumour Cell Lines by Inhibition of the Specific Glycine Transporter GLYT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tocris.com [tocris.com]
- 5. rndsystems.com [rndsystems.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. GlyT1 inhibition by ALX-5407 attenuates allograft rejection through suppression of Th1 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Use of ALX-5407
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALX-5407 is a potent and selective, non-transportable inhibitor of the glycine (B1666218) transporter 1 (GlyT1).[1][2] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, and its inhibition leads to increased extracellular glycine concentrations. This modulation of glycinergic neurotransmission makes ALX-5407 a valuable tool for studying the role of GlyT1 in various physiological and pathological processes, including those related to N-methyl-D-aspartate (NMDA) receptor function.[1] These application notes provide a summary of effective concentrations and detailed protocols for common in vitro assays involving ALX-5407.
Data Presentation: Effective Concentrations of ALX-5407 in Vitro
The effective concentration of ALX-5407 can vary significantly depending on the cell type and the specific biological question being investigated. The following table summarizes the quantitative data from various in vitro studies.
| Assay Type | Cell Line / Cell Type | Effective Concentration | Key Findings |
| Glycine Uptake Inhibition | QT6 cells expressing human GlyT1 | IC₅₀: 3 nM | Potent and selective inhibition of GlyT1-mediated glycine transport.[1][2] |
| T-Cell Differentiation | Murine CD4⁺ T cells | 0.5 nM - 500 nM | Minimal effects on proliferation at lower concentrations; 500 nM used to suppress Th1 differentiation, though some impact on viability was noted.[3] |
| Cell Proliferation / Viability | A549 and HT29 tumor cell lines | 120 nM | Reduction in cell proliferation.[4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
References
- 1. ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. GlyT1 inhibition by ALX-5407 attenuates allograft rejection through suppression of Th1 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Administration of ALX-5407 Hydrochloride to Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of ALX-5407 hydrochloride to rats for pre-clinical research. The information compiled herein is based on publicly available data and standard laboratory practices.
Compound Information
This compound is a potent and selective inhibitor of the glycine (B1666218) transporter type 1 (GlyT1). It is a valuable tool for investigating the role of GlyT1 in various physiological and pathological processes, particularly within the central nervous system.
Chemical Properties: A summary of the key chemical properties of this compound is presented in Table 1.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Weight | 429.92 g/mol |
| Formula | C₂₄H₂₄FNO₃·HCl |
| Purity | ≥98% |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol. |
| Storage | Desiccate at +4°C for short-term storage. For long-term storage, it is recommended to store at -20°C or -80°C.[1] |
Dosing Information
Published studies have utilized a range of doses for ALX-5407 in rodents. The selection of an appropriate dose will depend on the specific research question, the route of administration, and the experimental model.
Table 2: Reported Dosages of ALX-5407 in Rodents
| Species | Route of Administration | Dosage Range | Reference |
| Rat | Oral (p.o.) | 1 and 10 mg/kg | [1] |
| Rat | Subcutaneous (s.c.), chronic infusion | 0.2, 2, 20, and 200 µg/kg/day | |
| Marmoset | Acute | 0.01, 0.1, and 1 mg/kg |
Administration Protocols
The following are detailed protocols for the preparation and administration of this compound to rats via oral gavage and intraperitoneal injection.
Oral Gavage (p.o.)
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Animal gavage needles (size appropriate for rats)
-
Syringes
Vehicle Preparation (20% SBE-β-CD in Saline):
-
Weigh the appropriate amount of SBE-β-CD powder.
-
Dissolve the SBE-β-CD in sterile saline to a final concentration of 20% (w/v).
-
Ensure the solution is clear and completely dissolved. This solution can be stored at 4°C for up to one week.[1]
Formulation of this compound Suspension: This protocol yields a 2.5 mg/mL suspended solution suitable for oral administration.[1]
-
Prepare a stock solution of ALX-5407 in DMSO: Dissolve this compound in DMSO to a concentration of 25 mg/mL. Gentle warming or vortexing may be required to fully dissolve the compound.
-
Prepare the final formulation: In a sterile microcentrifuge tube, add 100 µL of the 25 mg/mL ALX-5407 stock solution to 900 µL of the 20% SBE-β-CD in saline vehicle.[1]
-
Mix thoroughly: Vortex the mixture until a uniform suspension is achieved. The use of an ultrasonic bath may aid in creating a homogenous suspension.[1]
Administration Procedure:
-
Accurately weigh the rat to determine the correct volume of the formulation to administer.
-
Draw the calculated volume of the ALX-5407 suspension into a syringe fitted with an appropriately sized gavage needle.
-
Gently restrain the rat.
-
Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
Monitor the animal for any signs of distress after administration.
Intraperitoneal (i.p.) Injection
The same formulation prepared for oral gavage can also be used for intraperitoneal injections.[1]
Materials:
-
This compound formulation (as prepared in section 3.1)
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
Administration Procedure:
-
Accurately weigh the rat to determine the correct injection volume.
-
Draw the calculated volume of the ALX-5407 suspension into a sterile syringe.
-
Properly restrain the rat to expose the lower abdominal quadrants.
-
Insert the needle into the lower right quadrant of the abdomen, avoiding the cecum.
-
Aspirate to ensure that the needle has not entered a blood vessel or organ.
-
Inject the solution into the peritoneal cavity.
-
Withdraw the needle and monitor the animal.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical experimental workflow for administering this compound and the targeted signaling pathway.
References
Application Notes and Protocols for ALX-5407 Hydrochloride in Microdialysis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALX-5407 hydrochloride is a potent, selective, and essentially irreversible inhibitor of the glycine (B1666218) transporter type 1 (GlyT1).[1][2] GlyT1 is a key protein responsible for the reuptake of glycine from the synaptic cleft in the central nervous system.[3] By inhibiting this transporter, ALX-5407 effectively increases the extracellular concentration of glycine.[3] This is particularly significant because glycine acts as a mandatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[4][5] Enhancing glycine levels potentiates NMDA receptor function, which is crucial for synaptic plasticity, learning, and memory.[6] This mechanism makes ALX-5407 a valuable research tool for investigating glutamatergic neurotransmission and its role in CNS disorders like schizophrenia, where NMDA receptor hypofunction is implicated.[5][7]
In vivo microdialysis is a powerful technique used to measure endogenous and exogenous substances in the extracellular fluid of specific tissues.[8] It is an ideal method for studying the pharmacodynamic effects of ALX-5407, allowing for real-time quantification of changes in extracellular glycine levels in discrete brain regions of awake and behaving animals.[7][8]
Mechanism of Action
The primary mechanism of ALX-5407 is the non-competitive inhibition of GlyT1.[4][9] Unlike the neurotransmitter glycine, ALX-5407 is a non-transportable inhibitor, meaning it binds to the transporter without being carried into the cell.[10] This binding is characterized by a slow dissociation rate, making its action essentially irreversible.[1][2]
The inhibition of GlyT1 reduces the clearance of glycine from the synapse.[5] The resulting elevation of synaptic glycine enhances the activation of NMDA receptors, which require the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine) to open their ion channels. This potentiation of NMDA receptor-mediated signaling is the principal downstream effect of ALX-5407 administration.
Data Presentation
Table 1: Pharmacological Properties of this compound
| Parameter | Species/System | Value | Reference |
| IC₅₀ (GlyT1) | Human (hGlyT1c) | 3 nM | [1][2] |
| IC₅₀ (GlyT2) | Human | > 100 µM | |
| Binding Affinity (Kd) | Rat Forebrain | 7.1 ± 1.3 nM | [9] |
| Maximal Binding (Bmax) | Rat Forebrain | 3.14 ± 0.26 pmol/mg | [9] |
| Mode of Inhibition | Glycine Transport | Non-competitive, Irreversible | [4][9] |
| Dissociation Half-life (t1/2) | Rat Forebrain Membranes | 28 ± 5 min | [9] |
Table 2: In Vivo Effects of ALX-5407 on Extracellular Glycine (Microdialysis Data)
| Species | Brain Region | Dose (p.o.) | Peak Effect Time | % Increase in Glycine (from baseline) | Reference |
| Rat | Prefrontal Cortex (PFC) | 1 mg/kg | - | Slight, non-significant | [1][11] |
| Rat | Prefrontal Cortex (PFC) | 10 mg/kg | 60 - 90 min post-dose | ~40% | [1][11] |
| Rat | Prefrontal Cortex (PFC) | - | - | Transiently elevated | [7] |
| Rat | Cerebellum | - | - | Sustained increases | [7] |
Table 3: Dosing Information from Animal Studies
| Species | Dose Range | Route of Admin. | Study Focus | Observed Effects | Reference |
| Rat | 1 - 10 mg/kg | Oral | Neurotransmitter levels | Increased extracellular glycine in PFC. | [1][11] |
| Marmoset (MPTP-lesioned) | 0.01 - 1 mg/kg | - | Dyskinesia & Psychosis | Reduced L-DOPA-induced dyskinesia by 41-51%; Reduced psychosis-like behaviors by 25-51%. | [12][13] |
| Mouse | - | - | Schizophrenia models | Displayed beneficial effects similar to clozapine. |
Experimental Protocols
This section outlines a general protocol for an in vivo microdialysis experiment in rodents to assess the effect of ALX-5407 on extracellular glycine levels.
Materials and Reagents
-
This compound
-
Vehicle for ALX-5407 (e.g., sterile water, saline)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Artificial cerebrospinal fluid (aCSF), filtered and degassed
-
Microdialysis probes (concentric, 1-3 mm membrane, 6-20 kDa MWCO)[14][15]
-
Guide cannula and dummy cannula[14]
-
Stereotaxic apparatus
-
Microinfusion pump and liquid swivel[8]
-
Fraction collector (refrigerated)
-
Surgical tools, dental cement, and skull screws
-
Analytical system for glycine quantification (e.g., HPLC with fluorescence or electrochemical detection)[14][16]
Surgical Procedure: Guide Cannula Implantation
-
Anesthetize the animal (e.g., rat or mouse) and mount it in a stereotaxic frame.[14]
-
Expose the skull and identify the target coordinates for the brain region of interest (e.g., Prefrontal Cortex, Cerebellum) relative to bregma.[7][14]
-
Drill a small hole in the skull at the determined coordinates.
-
Slowly lower the guide cannula to the desired dorsoventral (DV) position and secure it to the skull with dental cement and surgical screws.[14]
-
Insert a dummy cannula to maintain patency of the guide.
-
Administer post-operative analgesics and allow the animal to recover for a minimum of 48-72 hours.[14]
Microdialysis Experiment
-
Setup: Place the recovered animal into the testing chamber, allowing it to acclimate.
-
Probe Insertion: Gently restrain the animal, remove the dummy cannula, and insert the microdialysis probe through the guide cannula into the target brain region.[14]
-
Perfusion: Connect the probe inlet to the microinfusion pump via a liquid swivel and the outlet to the fraction collector. Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).[14][15]
-
Stabilization & Baseline: Allow the system to stabilize for 1-2 hours to establish a stable baseline of neurotransmitter levels.[14] Collect at least three to four baseline dialysate samples (e.g., every 20-30 minutes) into collection vials on ice or in a refrigerated fraction collector.[15]
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage (p.o.) at 1-10 mg/kg).[1][11] Record the time of administration.
-
Post-Administration Collection: Continue collecting dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours to monitor the time-course of the drug's effect on extracellular glycine levels.[14]
Sample Analysis
-
Store collected dialysate samples at -80°C until analysis.[14]
-
Thaw samples on ice before analysis.
-
Quantify glycine concentrations in the dialysate using a sensitive analytical technique like HPLC coupled with an appropriate detector.[16]
-
Express data as a percentage change from the average baseline concentration for each animal.
References
- 1. apexbt.com [apexbt.com]
- 2. ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GlyT1 inhibition by ALX-5407 attenuates allograft rejection through suppression of Th1 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of GlyT1 affect glycine transport via discrete binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]
- 7. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology and expression analysis of glycine transporter GlyT1 with [3H]-(N-[3-(4'-fluorophenyl)-3-(4'phenylphenoxy)propyl])sarcosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Effect of the glycine transporter 1 inhibitor ALX-5407 on dyskinesia, psychosis-like behaviours and parkinsonism in the MPTP-lesioned marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. In vivo microdialysis for sample collection. [bio-protocol.org]
- 16. Measuring In Vivo Changes in Extracellular Neurotransmitters During Naturally Rewarding Behaviors in Female Syrian Hamsters [jove.com]
ALX-5407 Hydrochloride: Application Notes and Protocols for Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of ALX-5407 hydrochloride in rodent behavioral studies. ALX-5407 is a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1), offering a valuable tool for investigating the role of glycinergic neurotransmission and N-methyl-D-aspartate (NMDA) receptor modulation in various behavioral paradigms.[1][2]
Mechanism of Action
This compound acts as a selective non-transportable inhibitor of GlyT1.[3][4] By blocking the reuptake of glycine from the synaptic cleft, ALX-5407 effectively increases the extracellular concentration of glycine. This enhanced glycine availability potentiates the function of NMDA receptors, where glycine acts as a mandatory co-agonist.[5][6] This mechanism makes ALX-5407 a valuable tool for studying and potentially treating central nervous system disorders associated with hypoglutamatergic function, such as schizophrenia.
Data Presentation: Quantitative Insights
The following tables summarize key quantitative data for this compound and other relevant GlyT1 inhibitors in rodent behavioral studies. Due to the limited availability of specific dose-response data for ALX-5407 in certain behavioral tests, data from other selective GlyT1 inhibitors are included for reference and comparative purposes.
Table 1: this compound Dosage and Administration in Rodents
| Species | Dose | Administration Route | Behavioral Model | Key Findings |
| Rat | 0.2, 2, 20, 200 µg/kg/day (14 days) | Subcutaneous (osmotic pump) | Chronic Constriction Injury (Neuropathic Pain) | Ameliorated thermal hyperalgesia and mechanical allodynia in a time- and dose-dependent manner. |
| Marmoset | 0.01, 0.1, 1 mg/kg (acute) | Not specified | MPTP-lesioned (Parkinson's Disease Model) | In combination with L-DOPA, significantly reduced the severity of dyskinesia and psychosis-like behaviors.[7] |
| Mouse | 100 mg/kg | Intraperitoneal | Not specified | Higher doses of GlyT1 inhibitors have been associated with both stimulatory and inhibitory effects on motor performance.[8] |
| Rat | 1 and 10 mg/kg | Oral | Not specified | Increased free glycine levels in the prefrontal cortex.[9] |
Table 2: Representative Data from Other GlyT1 Inhibitors in Behavioral Assays
| Compound | Species | Dose | Administration Route | Behavioral Test | Outcome Measure | Results |
| Org24598 | Rat | 0.1, 0.3, 0.6 mg/kg | Not specified | Novel Object Recognition | Discrimination Index | Reversed recognition memory impairments induced by ethanol (B145695) withdrawal.[5] |
| Bitopertin | Rat | Not specified | Not specified | Social Recognition Test | Recognition Memory | Enhanced recognition memory.[6] |
| Bitopertin | Mouse | Not specified | Not specified | Spontaneous Alternation Task | Working Memory | Reduced MK-801-induced working memory deficits.[6] |
| Bitopertin | Rat | Not specified | Not specified | Social Interaction Test | Social Interaction | No significant effects on PCP-induced social interaction deficits.[6] |
Experimental Protocols
Detailed methodologies for key behavioral experiments are provided below. These protocols are intended as a guide and may require optimization based on specific experimental conditions and laboratory settings.
Forced Swim Test (FST)
The Forced Swim Test is a widely used assay to assess depressive-like behavior in rodents. The test is based on the principle that when placed in an inescapable container of water, rodents will eventually adopt an immobile posture.
Apparatus:
-
A transparent glass or plastic cylinder (e.g., 25 cm height, 10 cm diameter for mice).
-
The cylinder should be filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or hind limbs (approximately 15-20 cm).
Procedure:
-
Habituation (optional but recommended): On the day before the test, each mouse is placed in the cylinder for a 15-minute pre-swim session.
-
Test Session: On the test day, individual mice are placed in the cylinder for a 6-minute session.
-
Data Collection: The entire session is typically video-recorded. The key behavior measured is immobility time, which is defined as the period when the mouse makes only the minimal movements necessary to keep its head above water. Scoring is typically performed during the last 4 minutes of the 6-minute session.
-
Analysis: The total duration of immobility is calculated and compared between treatment groups. A decrease in immobility time is indicative of an antidepressant-like effect.
Novel Object Recognition (NOR) Test
The Novel Object Recognition test is used to evaluate recognition memory in rodents, which is dependent on the integrity of the hippocampus and perirhinal cortex. The test is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Apparatus:
-
An open-field arena (e.g., 40 x 40 x 40 cm for mice).
-
Two sets of identical objects (e.g., small plastic toys, metal objects) that are heavy enough not to be displaced by the animal. The objects should be of similar size but differ in shape and/or texture.
Procedure:
-
Habituation: For 1-2 days prior to testing, each mouse is allowed to freely explore the empty arena for 5-10 minutes to acclimate to the environment.
-
Familiarization Phase (Trial 1): Two identical objects are placed in the arena. The mouse is placed in the center of the arena and allowed to explore the objects for a set period (e.g., 5-10 minutes). The time spent exploring each object is recorded. Exploration is defined as sniffing or touching the object with the nose or forepaws.
-
Inter-Trial Interval (ITI): The mouse is returned to its home cage for a specific retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Test Phase (Trial 2): One of the familiar objects is replaced with a novel object. The mouse is returned to the arena and the time spent exploring the familiar and novel objects is recorded for a set period (e.g., 5 minutes).
-
Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A DI significantly above zero indicates that the animal remembers the familiar object and prefers to explore the novel one.
Social Interaction Test
The Social Interaction Test assesses social behavior and can be used to model social withdrawal, a negative symptom of schizophrenia.
Apparatus:
-
A three-chambered apparatus is commonly used. The apparatus consists of a central chamber and two side chambers. Passageways allow the mouse to move freely between the chambers.
-
Small, wire-mesh cages to hold stimulus mice.
Procedure:
-
Habituation: The test mouse is placed in the central chamber and allowed to explore all three empty chambers for a period of 5-10 minutes.
-
Sociability Phase: An unfamiliar "stranger" mouse is placed inside one of the wire cages in a side chamber. An empty wire cage is placed in the other side chamber. The test mouse is placed in the central chamber and allowed to explore all three chambers for 10 minutes. The time spent in each chamber and the time spent sniffing each wire cage are recorded.
-
Social Novelty Phase (optional): A second, novel stranger mouse is placed in the previously empty wire cage. The test mouse is again allowed to explore all three chambers for 10 minutes. The time spent sniffing the now-familiar mouse versus the novel mouse is recorded.
-
Analysis:
-
Sociability: A preference for the chamber containing the stranger mouse over the empty cage indicates normal sociability. The time spent sniffing the stranger mouse versus the empty cage is also a key measure.
-
Social Novelty: A preference for sniffing the novel stranger mouse over the familiar one indicates intact social memory.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for a Rodent Behavioral Study
Caption: General workflow for behavioral studies with ALX-5407.
Logical Relationship: GlyT1 Inhibition and NMDAR Signaling
Caption: Causal chain from GlyT1 inhibition to behavioral effects.
References
- 1. Novel Object Recognition - Rodent Behavioral Testing - InnoSer [innoserlaboratories.com]
- 2. Novel Object Recognition as a Facile Behavior Test for Evaluating Drug Effects in AβPP/PS1 Alzheimer's Disease Mouse Model | Semantic Scholar [semanticscholar.org]
- 3. A dose response effect of oral aluminum nanoparticle on novel object recognition memory, hippocampal caspase-3 and MAPKs signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prediction of human efficacious antidepressant doses using the mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pro-cognitive effects of the GlyT1 inhibitor Bitopertin in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gene knockout of glycine transporter 1: Characterization of the behavioral phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antidepressant behavioral effects of duloxetine and fluoxetine in the rat forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
ALX-5407 Hydrochloride in Combination Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALX-5407 is a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1), with an IC50 value of 3 nM for human GlyT1c.[1][2][3][4] By blocking the reuptake of glycine in the synapse, ALX-5407 enhances N-methyl-D-aspartate (NMDA) receptor function, a mechanism initially explored for the treatment of schizophrenia.[1][3] Emerging preclinical research has demonstrated the therapeutic potential of ALX-5407 in combination with other drugs for disparate conditions, including transplant rejection and Parkinson's disease. These studies highlight the synergistic effects and novel mechanisms of action when ALX-5407 is used as part of a combination regimen.
These application notes provide a comprehensive overview of the preclinical use of ALX-5407 in combination therapies, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Data Presentation: Summary of Preclinical Combination Studies
The following tables summarize the key quantitative findings from preclinical investigations of ALX-5407 in combination with rapamycin (B549165) for immunosuppression and L-DOPA for Parkinson's disease.
Table 1: ALX-5407 and Rapamycin in a Murine Allograft Rejection Model
| Parameter | Control Group | ALX-5407 Monotherapy | Rapamycin Monotherapy | ALX-5407 + Rapamycin Combination | Reference |
| Mean Skin Graft Survival (Days) | ~8 | No significant extension | ~16 | ~25 (p=0.018 vs monotherapy) | [5] |
| Mean Heart Graft Survival (Days) | ~7 | Significant extension (p=0.0020 vs control) | Data not provided | Data not provided | [5] |
| Splenic Th1 (CD4+IFN-γ+) Cells | Baseline | Reduced | Reduced | Significantly more reduced than monotherapy | [5] |
| Graft CD4+ T Cell Infiltration | High | Reduced | Reduced | Significantly more reduced than monotherapy | [5] |
Table 2: ALX-5407 and L-DOPA in an MPTP-Lesioned Marmoset Model of Parkinson's Disease
| Parameter | Vehicle + L-DOPA | ALX-5407 (0.01 mg/kg) + L-DOPA | ALX-5407 (0.1 mg/kg) + L-DOPA | ALX-5407 (1 mg/kg) + L-DOPA | Reference |
| Reduction in Dyskinesia Severity | 0% | Not significant | 51% (p < 0.001) | 41% (p < 0.001) | [6] |
| Reduction in Psychosis-Like Behaviors (PLBs) | 0% | 25% (p < 0.001) | 51% (p < 0.001) | 38% (p < 0.001) | [6] |
| Effect on L-DOPA Antiparkinsonian Action | N/A | No compromise | No compromise | No compromise | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental designs for the combination therapies of ALX-5407.
Caption: Synergistic immunosuppressive mechanism of ALX-5407 and rapamycin.
Caption: Experimental workflow for the murine allograft model.
Caption: Workflow for the MPTP-lesioned marmoset model of Parkinson's disease.
Experimental Protocols
ALX-5407 and Rapamycin Combination in a Murine Skin Allograft Model
Objective: To evaluate the efficacy of ALX-5407 in combination with rapamycin in prolonging skin allograft survival and to investigate the underlying immunological mechanisms.
Materials:
-
Animals: Male BALB/c and C57BL/6 mice (6-8 weeks old).
-
Reagents: ALX-5407 hydrochloride, Rapamycin, sterile PBS, anesthesia (e.g., ketamine/xylazine), sutures.
-
Equipment: Surgical instruments, microscope, flow cytometer, fluorescence microscope.
Protocol:
-
Skin Grafting Procedure:
-
Anesthetize donor (BALB/c) and recipient (C57BL/6) mice.
-
Prepare a graft bed on the dorsum of the recipient mouse by excising a section of skin.
-
Harvest a full-thickness skin graft from the tail of the donor mouse and place it on the graft bed of the recipient.
-
Suture the graft in place and bandage the area.
-
-
Drug Administration:
-
Randomly assign recipient mice to four treatment groups: Vehicle (PBS), ALX-5407 (100 mg/kg), Rapamycin (50 mg/kg), and ALX-5407 + Rapamycin.
-
Administer the assigned treatment daily via intraperitoneal (IP) injection, starting on the day of surgery.
-
-
Graft Survival Assessment:
-
Monitor the grafts daily for signs of rejection (e.g., inflammation, necrosis).
-
Record the date of rejection, defined as the first day that more than 80% of the graft tissue is necrotic.
-
-
Immunological Analysis (Day 7 post-transplant):
-
Histology: Euthanize a subset of mice from each group. Harvest the skin grafts, fix in formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) to assess immune cell infiltration.
-
Immunofluorescence: Stain frozen sections of the graft with fluorescently labeled anti-CD4 antibodies to visualize T-cell infiltration.
-
Flow Cytometry of Splenocytes:
-
Prepare a single-cell suspension from the spleens of euthanized mice.
-
Lyse red blood cells.
-
Stain cells with a panel of fluorescently labeled antibodies against surface markers (e.g., CD3, CD4, CD8, CD44, CD62L) and intracellular cytokines (e.g., IFN-γ, IL-4) after appropriate stimulation and permeabilization.
-
Analyze the stained cells using a flow cytometer to quantify T-cell populations, particularly Th1 cells (CD4+IFN-γ+).
-
-
ALX-5407 and L-DOPA Combination in an MPTP-Lesioned Marmoset Model
Objective: To assess the efficacy of ALX-5407 in reducing L-DOPA-induced dyskinesia and psychosis-like behaviors (PLBs) in a primate model of Parkinson's disease.
Materials:
-
Animals: Common marmosets.
-
Reagents: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), L-DOPA, benserazide (B1668006) (a peripheral DOPA decarboxylase inhibitor), this compound.
-
Equipment: Video recording equipment, validated behavioral rating scales.
Protocol:
-
Induction of Parkinsonism:
-
Administer MPTP to the marmosets to induce a parkinsonian state, characterized by motor deficits. The specific dosing regimen should be established based on institutional protocols and literature.
-
-
Induction of Dyskinesia and PLBs:
-
Once a stable parkinsonian phenotype is established, administer L-DOPA (in combination with benserazide) chronically to induce dyskinesia and PLBs.
-
-
Drug Administration and Behavioral Assessment:
-
In a crossover design, administer acute challenges of ALX-5407 (0.01, 0.1, and 1 mg/kg) or vehicle in combination with a standard dose of L-DOPA.
-
Video record the animals for several hours post-treatment.
-
A trained observer, blinded to the treatment, should score the severity of:
-
Parkinsonian disability: Using a validated marmoset parkinsonian rating scale.
-
Dyskinesia: Scoring the severity of abnormal involuntary movements.
-
Psychosis-Like Behaviors: Quantifying behaviors such as stereotypies, agitation, and hallucinatory-like responses.
-
-
Western Blot Analysis of MAPK and PI3K/Akt Signaling Pathways in T-Cells
Objective: To investigate the molecular mechanism of ALX-5407's immunomodulatory effects by assessing its impact on key signaling pathways in T-cells.
Materials:
-
Cells: Isolated murine CD4+ T-cells.
-
Reagents: this compound, T-cell activation reagents (e.g., anti-CD3/CD28 antibodies), lysis buffer, primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR), HRP-conjugated secondary antibodies, chemiluminescent substrate.
-
Equipment: Electrophoresis and blotting apparatus, imaging system.
Protocol:
-
Cell Culture and Treatment:
-
Isolate CD4+ T-cells from the spleens of C57BL/6 mice.
-
Culture the cells under Th1-polarizing conditions.
-
Treat the cells with varying concentrations of ALX-5407 (e.g., 0-500 nM) for a specified duration.
-
-
Protein Extraction:
-
Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-p38, total p38, p-Akt, total Akt).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein for each target.
-
Conclusion
The combination of ALX-5407 with other therapeutic agents presents promising avenues for the treatment of complex diseases. In the context of organ transplantation, its synergistic effect with rapamycin suggests a novel strategy to mitigate T-cell-mediated rejection.[5] In Parkinson's disease, ALX-5407 has demonstrated the potential to alleviate the debilitating side effects of L-DOPA therapy without compromising its efficacy.[6] The detailed protocols provided herein are intended to facilitate further research into these and other potential combination therapies involving ALX-5407, ultimately advancing the development of more effective treatment regimens.
References
- 1. A Modified Cuff Technique for Mouse Cervical Heterotopic Heart Transplantation Model [jove.com]
- 2. Heterotopic Cervical Heart Transplantation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. GlyT1 inhibition by ALX-5407 attenuates allograft rejection through suppression of Th1 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of the glycine transporter 1 inhibitor ALX-5407 on dyskinesia, psychosis-like behaviours and parkinsonism in the MPTP-lesioned marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ALX-5407 Hydrochloride in Th1 Cell Differentiation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALX-5407 hydrochloride is a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1), also known as solute carrier family 6 member 9 (SLC6A9).[1][2] Initially investigated for its therapeutic potential in neurological disorders due to its role in modulating N-methyl-D-aspartate (NMDA) receptor function in the central nervous system, recent studies have unveiled a novel role for GlyT1 in the regulation of the immune system.[3][4] Specifically, GlyT1 has been identified as a metabolic checkpoint in T helper 1 (Th1) cell differentiation.[2] Th1 cells are a critical subset of CD4+ T cells that orchestrate cell-mediated immunity against intracellular pathogens and tumors, primarily through the secretion of interferon-gamma (IFN-γ).[5] However, dysregulated Th1 responses are implicated in the pathogenesis of various autoimmune diseases.[6] The inhibition of GlyT1 by ALX-5407 presents a novel strategy to modulate Th1-mediated immune responses, making it a valuable research tool for immunology and drug development.[2]
Mechanism of Action
ALX-5407 is a non-transportable, non-competitive inhibitor of GlyT1.[3][6] In the context of T cells, GlyT1 expression is significantly upregulated during Th1 differentiation.[2] By inhibiting GlyT1, ALX-5407 reduces the intracellular transport of glycine.[1] This disruption of glycine homeostasis in T cells has been shown to suppress Th1 differentiation and function.[2] Mechanistically, ALX-5407-mediated inhibition of GlyT1 in murine CD4+ T cells leads to the downregulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2][7] Concurrently, it has been observed to activate the PI3K-AKT-mTOR pathway.[2] The suppression of the MAPK pathway, a crucial signaling cascade for T cell activation and differentiation, appears to be a key mechanism by which ALX-5407 impedes Th1 development.[2] Furthermore, at higher concentrations, ALX-5407 has been shown to induce apoptosis in activated T cells.[2][4]
Applications
-
Studying Th1 Cell Differentiation: ALX-5407 can be utilized as a tool to investigate the molecular and metabolic requirements of Th1 cell lineage commitment. By inhibiting a specific metabolic checkpoint, researchers can dissect the intricate signaling and transcriptional networks governing Th1 differentiation.
-
Modulating Th1-mediated Immune Responses In Vitro: ALX-5407 allows for the controlled suppression of Th1 cell differentiation and effector functions in cell culture models, providing a platform to study the consequences of Th1 inhibition on other immune cell populations.
-
Preclinical Evaluation of GlyT1 Inhibition in Autoimmune Disease Models: Given its ability to suppress Th1 differentiation, ALX-5407 can be employed in animal models of Th1-driven autoimmune diseases to explore the therapeutic potential of targeting glycine metabolism in these conditions.
-
Drug Discovery and Development: As a well-characterized GlyT1 inhibitor, ALX-5407 serves as a reference compound for the screening and development of novel small molecules targeting T cell metabolism for immunomodulatory purposes.
Data Presentation
The following tables summarize the quantitative data on the effects of ALX-5407 on murine Th1 cell differentiation as reported in the literature.[8]
Table 1: Dose-Dependent Effect of ALX-5407 on Murine Th1 Cell Differentiation Markers
| ALX-5407 Concentration | % of IFN-γ+ CD4+ T cells (Flow Cytometry) | Relative mRNA Expression of Ifng (qPCR) |
| 0 nM (Control) | Baseline | 1.0 |
| 0.5 nM | No significant change | Not reported |
| 5 nM | No significant change | Not reported |
| 50 nM | Significant decrease | Not reported |
| 500 nM | Significant decrease | Significant decrease |
Data adapted from Zhang et al. (2025). The study demonstrated a significant reduction in the proportion of IFN-γ producing Th1 cells at 50 nM and 500 nM concentrations of ALX-5407.[8]
Table 2: Effect of ALX-5407 on T Cell Activation Markers
| Treatment | Mean Fluorescence Intensity (MFI) of CD25 | Mean Fluorescence Intensity (MFI) of CD69 |
| Control | Baseline | Baseline |
| ALX-5407 (500 nM) | Decreased | Decreased |
Data adapted from Zhang et al. (2025). Treatment with 500 nM ALX-5407 resulted in a reduction in the expression of the activation markers CD25 and CD69 on murine Th1 cells.[8]
Mandatory Visualizations
Caption: Signaling pathway of ALX-5407 in Th1 cell differentiation.
Caption: Experimental workflow for studying ALX-5407's effect on Th1 differentiation.
Experimental Protocols
Protocol 1: In Vitro Differentiation of Murine Th1 Cells and Treatment with ALX-5407
This protocol is adapted from methodologies described for studying the effects of ALX-5407 on murine CD4+ T cells.[5][8]
Materials:
-
This compound (prepare stock solution in DMSO)
-
Spleens from C57BL/6 mice
-
CD4+ T Cell Isolation Kit (e.g., magnetic bead-based)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
2-Mercaptoethanol
-
Anti-mouse CD3ε antibody (plate-bound)
-
Anti-mouse CD28 antibody (soluble)
-
Recombinant mouse IL-12
-
Anti-mouse IL-4 antibody
-
Recombinant mouse IL-2
-
96-well flat-bottom culture plates
Procedure:
-
Isolation of Naïve CD4+ T Cells:
-
Aseptically harvest spleens from C57BL/6 mice and prepare a single-cell suspension.
-
Isolate naïve CD4+ T cells using a commercial magnetic bead-based isolation kit according to the manufacturer's instructions.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
-
Plate Coating:
-
Coat a 96-well plate with anti-mouse CD3ε antibody at a concentration of 2-5 µg/mL in sterile PBS.
-
Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.
-
Before use, wash the wells twice with sterile PBS.
-
-
Th1 Cell Differentiation and ALX-5407 Treatment:
-
Prepare complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM 2-Mercaptoethanol).
-
Resuspend the isolated naïve CD4+ T cells in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.
-
Add the following to the cell suspension for Th1 polarization:
-
Anti-mouse CD28 antibody (2 µg/mL)
-
Recombinant mouse IL-12 (10 ng/mL)
-
Anti-mouse IL-4 antibody (10 µg/mL)
-
Recombinant mouse IL-2 (10 ng/mL)
-
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium to achieve final concentrations ranging from 0.5 nM to 500 nM. Include a vehicle control (DMSO) at the same final concentration as the highest ALX-5407 dose.
-
Add 100 µL of the cell suspension to each well of the anti-CD3ε coated plate.
-
Add 100 µL of the ALX-5407 dilutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 3-5 days.
-
-
Analysis of Th1 Differentiation:
-
Flow Cytometry: For intracellular cytokine staining, restimulate the cells for 4-6 hours with a cell stimulation cocktail (containing PMA, ionomycin, and a protein transport inhibitor like Brefeldin A or Monensin). Then, stain for surface markers (e.g., CD4), followed by fixation, permeabilization, and intracellular staining for IFN-γ and the transcription factor T-bet. Analyze the expression of activation markers like CD25 and CD69 on non-restimulated cells.
-
ELISA/Cytometric Bead Array (CBA): Collect the culture supernatant before restimulation and measure the concentration of secreted IFN-γ using a commercial ELISA kit or CBA.
-
qPCR: Harvest the cells, extract total RNA, and perform reverse transcription to generate cDNA. Use quantitative PCR to measure the relative mRNA expression levels of Ifng and Tbx21 (the gene encoding T-bet), normalizing to a housekeeping gene.
-
Protocol 2: In Vitro Differentiation of Human Th1 Cells and Treatment with a GlyT1 Inhibitor (Adapted Protocol)
Note: There is currently no published data specifically detailing the use of ALX-5407 for human Th1 cell differentiation. This protocol is an adaptation of standard human Th1 differentiation protocols and the murine ALX-5407 protocol. The optimal concentration of ALX-5407 for human T cells should be determined empirically through a dose-response experiment.
Materials:
-
This compound
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or purified naïve CD4+ T cells
-
Ficoll-Paque or other density gradient medium for PBMC isolation
-
Naïve CD4+ T Cell Isolation Kit (human)
-
RPMI-1640 medium
-
Human serum or FBS
-
Penicillin-Streptomycin
-
Anti-human CD3 antibody (plate-bound)
-
Anti-human CD28 antibody (soluble)
-
Recombinant human IL-12
-
Anti-human IL-4 antibody
-
Recombinant human IL-2
-
96-well flat-bottom culture plates
Procedure:
-
Isolation of Naïve CD4+ T Cells:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Isolate naïve CD4+ T cells from PBMCs using a commercial magnetic bead-based isolation kit.
-
Determine cell viability and concentration.
-
-
Plate Coating:
-
Coat a 96-well plate with anti-human CD3 antibody (e.g., clone OKT3) at 1-5 µg/mL in sterile PBS.
-
Incubate for at least 2 hours at 37°C or overnight at 4°C.
-
Wash the wells twice with sterile PBS before use.
-
-
Th1 Cell Differentiation and ALX-5407 Treatment:
-
Prepare complete RPMI-1640 medium (supplemented with 10% human serum or FBS, and 1% Penicillin-Streptomycin).
-
Resuspend naïve CD4+ T cells at 1 x 10^6 cells/mL in complete medium.
-
Add the following for Th1 polarization:
-
Anti-human CD28 antibody (1-2 µg/mL)
-
Recombinant human IL-12 (10-20 ng/mL)
-
Anti-human IL-4 antibody (1-10 µg/mL)
-
Recombinant human IL-2 (10-20 U/mL)
-
-
Prepare serial dilutions of ALX-5407 and a vehicle control. A starting dose range of 1 nM to 1 µM is recommended for initial experiments.
-
Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.
-
Add 100 µL of the ALX-5407 dilutions or vehicle control.
-
Incubate at 37°C with 5% CO2 for 5-7 days.
-
-
Analysis of Th1 Differentiation:
-
Follow the same analysis procedures as described in Protocol 1, using antibodies and reagents specific for human proteins (e.g., anti-human IFN-γ, anti-human T-bet, anti-human CD4, etc.).
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of glycine metabolism in Th1 cell differentiation. Its specific inhibition of GlyT1 provides a means to modulate Th1 responses and explore the downstream signaling consequences. The provided protocols offer a framework for researchers to incorporate ALX-5407 into their in vitro studies of both murine and human T cell biology. Further research is warranted to fully elucidate the therapeutic potential of GlyT1 inhibition in Th1-mediated diseases.
References
- 1. GlyT1 inhibition by ALX-5407 attenuates allograft rejection through suppression of Th1 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GlyT1 inhibition by ALX-5407 attenuates allograft rejection through suppression of Th1 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | GlyT1 inhibition by ALX-5407 attenuates allograft rejection through suppression of Th1 cell differentiation [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitors of GlyT1 affect glycine transport via discrete binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
ALX-5407 Hydrochloride in Transplant Rejection Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
ALX-5407 hydrochloride, a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1), has emerged as a promising investigational compound in the context of transplant rejection.[1][2][3][4][5] This document provides detailed application notes and experimental protocols based on preclinical studies evaluating the immunomodulatory effects of ALX-5407 in attenuating allograft rejection. The primary mechanism of action involves the suppression of Th1 cell differentiation, a key driver of the alloimmune response.[1][6] While ALX-5407 monotherapy did not significantly prolong graft survival, its combination with rapamycin (B549165) demonstrated a synergistic effect, highlighting a potential new therapeutic strategy in transplantation medicine.[1][6]
Introduction
Transplant rejection remains a significant hurdle in the long-term success of organ transplantation. The immune response, particularly T-cell mediated rejection, is a primary cause of graft failure. Th1 cells, characterized by the production of interferon-gamma (IFN-γ), play a crucial role in this process. Glycine transporter 1 (GlyT1), encoded by the SLC6A9 gene, is a sodium/chloride-dependent transporter that regulates extracellular glycine levels.[1] Recent studies have revealed that GlyT1 is significantly upregulated in Th1 cells and that its inhibition can modulate the immune response.[1][6]
ALX-5407 is a highly selective inhibitor of GlyT1.[1][2][5] By blocking GlyT1, ALX-5407 reduces the uptake of glycine into T cells, leading to an accumulation of extracellular glycine.[1] This interference with glycine metabolism acts as a metabolic checkpoint, suppressing Th1 differentiation and inducing apoptosis in these cells, thereby attenuating the alloimmune response.[1][6]
Data Summary
In Vitro Efficacy of ALX-5407 on Th1 Cell Differentiation
The following table summarizes the dose-dependent effect of ALX-5407 on the differentiation of CD4+ T cells into Th1 cells under polarizing conditions.
| ALX-5407 Concentration | Percentage of IFN-γ+ CD4+ T Cells (Th1) |
| 0 nM (Control) | Baseline |
| 0.5 nM | Reduced |
| 5 nM | Reduced |
| 50 nM | Reduced |
| 500 nM | Significantly Reduced (p < 0.05) |
Data synthesized from in vitro studies on murine CD4+ T cells.[1]
In Vivo Efficacy of ALX-5407 in a Murine Skin Allograft Model
This table outlines the graft survival outcomes in a BALB/c to C57BL/6 murine skin allograft model with different treatment regimens.
| Treatment Group | Mean Graft Survival (Days) | Statistical Significance (vs. Control) |
| Control (Vehicle) | ~8 | - |
| ALX-5407 Monotherapy | No significant extension | Not significant |
| Rapamycin Monotherapy | Moderately extended | Significant |
| ALX-5407 + Rapamycin | Significantly extended (p = 0.018) | Highly Significant |
Data from a preclinical murine skin transplantation model.[1][6]
Signaling Pathways and Mechanisms of Action
The immunomodulatory effects of ALX-5407 are mediated through its impact on intracellular signaling pathways critical for T-cell activation and survival.
Caption: ALX-5407 inhibits GlyT1, suppressing MAPK signaling and Th1 differentiation while inducing apoptosis.
Experimental Protocols
Murine Skin Allograft Model
This protocol describes a full-thickness skin transplantation model to evaluate the efficacy of ALX-5407 in vivo.
Materials:
-
BALB/c mice (donors, male, 6-8 weeks old)
-
C57BL/6 mice (recipients, male, 6-8 weeks old)
-
This compound
-
Rapamycin
-
Sterile phosphate-buffered saline (PBS)
-
Surgical instruments
-
Anesthesia
Procedure:
-
Anesthetize donor and recipient mice.
-
Prepare a graft bed on the dorsum of the recipient C57BL/6 mouse by excising a section of skin.
-
Harvest a full-thickness skin graft from the tail of the donor BALB/c mouse.
-
Place the donor skin graft onto the prepared graft bed of the recipient mouse and suture it in place.
-
House the mice individually post-surgery.
-
Divide the recipient mice into four treatment groups: Control (vehicle), ALX-5407 alone, Rapamycin alone, and ALX-5407 + Rapamycin.
-
Administer daily intraperitoneal injections of the respective treatments starting from the day of surgery.[1]
-
Monitor the skin grafts daily for signs of rejection (e.g., inflammation, necrosis).
-
Record the day of graft rejection, defined as the day when more than 80% of the graft tissue is necrotic.
-
At day 7 post-transplantation, a subset of mice from each group can be euthanized for splenocyte analysis by flow cytometry.[1]
Caption: Workflow for the murine skin allograft model to assess ALX-5407 efficacy.
In Vitro Th1 Cell Differentiation Assay
This protocol details the method for assessing the impact of ALX-5407 on the differentiation of naive CD4+ T cells into Th1 effector cells.
Materials:
-
Spleens from C57BL/6 mice
-
CD4+ T cell isolation kit (e.g., magnetic beads)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
-
Anti-CD3 and anti-CD28 antibodies (for T cell activation)
-
Recombinant mouse IL-2
-
Recombinant mouse IL-12 (for Th1 polarization)
-
Anti-IL-4 antibody (to block Th2 differentiation)
-
This compound at various concentrations (0.5 nM, 5 nM, 50 nM, 500 nM)
-
Cell stimulation cocktail (e.g., PMA, ionomycin, brefeldin A)
-
Antibodies for flow cytometry (e.g., anti-CD4, anti-IFN-γ)
Procedure:
-
Isolate CD4+ T cells from the spleens of C57BL/6 mice using a CD4+ T cell isolation kit according to the manufacturer's instructions.[1]
-
Plate the isolated CD4+ T cells in a 96-well plate pre-coated with anti-CD3 and anti-CD28 antibodies.
-
Culture the cells in complete RPMI-1640 medium under Th1 polarizing conditions: add recombinant mouse IL-2, recombinant mouse IL-12, and anti-IL-4 antibody.[1]
-
Add ALX-5407 at the desired final concentrations to the respective wells. Include a vehicle control.
-
Incubate the cells for 3 days at 37°C in a 5% CO2 incubator.[1]
-
On day 3, restimulate the cells for 4-6 hours with a cell stimulation cocktail.
-
Perform intracellular staining for IFN-γ.
-
Analyze the percentage of CD4+IFN-γ+ cells (Th1 cells) using a flow cytometer.
Conclusion
This compound demonstrates significant immunomodulatory properties by targeting GlyT1, a novel metabolic checkpoint in Th1 cell differentiation.[1] While its efficacy as a standalone therapy for transplant rejection may be limited, its synergistic action with established immunosuppressants like rapamycin presents a promising avenue for developing novel combination therapies.[1][6] These combination strategies could potentially enhance graft survival while minimizing the toxicity associated with high doses of single agents. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of ALX-5407 in the field of transplantation.
References
- 1. GlyT1 inhibition by ALX-5407 attenuates allograft rejection through suppression of Th1 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Long-Term In Vivo Administration of ALX-5407: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALX-5407 is a potent and selective, non-transportable inhibitor of the glycine (B1666218) transporter type 1 (GlyT1).[1] By blocking GlyT1, ALX-5407 increases synaptic glycine levels, which in turn potentiates the activity of N-methyl-D-aspartate (NMDA) receptors.[2][3] This mechanism has been explored for its therapeutic potential in various central nervous system (CNS) disorders, including schizophrenia, neuropathic pain, and Parkinson's disease.[2] Preclinical in vivo studies have demonstrated its efficacy in various animal models. However, it is important to note that ALX-5407 is no longer considered a drug candidate, likely due to safety and/or pharmacokinetic issues.[2]
These application notes provide a summary of the available data and protocols for the long-term in vivo administration of ALX-5407 based on published preclinical research.
Data Presentation: Quantitative In Vivo Efficacy of ALX-5407
The following tables summarize the key quantitative findings from preclinical studies involving the administration of ALX-5407 for periods longer than a single dose.
Table 1: Effects of 14-Day Continuous Subcutaneous Infusion of ALX-5407 in a Rat Model of Neuropathic Pain
| Parameter | Vehicle Control | ALX-5407 (1 mg/kg/day) | ALX-5407 (5 mg/kg/day) | ALX-5407 (10 mg/kg/day) |
| Thermal Hyperalgesia (Paw Withdrawal Latency in seconds) | Significantly Reduced | Time- and dose-dependently ameliorated | Time- and dose-dependently ameliorated | Time- and dose-dependently ameliorated |
| Mechanical Allodynia (Paw Withdrawal Threshold in grams) | Significantly Reduced | Time- and dose-dependently ameliorated | Time- and dose-dependently ameliorated | Time- and dose-dependently ameliorated |
| Spinal NR-1 Subunit Expression (vs. contralateral side) | Unchanged | Significantly Reduced | Not Reported | Not Reported |
| Side Effects | Not Observed | No respiratory or neuromotor side effects observed | No respiratory or neuromotor side effects observed | No respiratory or neuromotor side effects observed |
Data adapted from a study in the chronic constriction injury model of neuropathic pain in male Wistar rats.
Table 2: Effects of Repeated L-DOPA Administration with Acute ALX-5407 Challenge in a Marmoset Model of Parkinson's Disease
| Parameter | L-DOPA + Vehicle | L-DOPA + ALX-5407 (0.01 mg/kg) | L-DOPA + ALX-5407 (0.1 mg/kg) | L-DOPA + ALX-5407 (1 mg/kg) |
| Dyskinesia Severity Reduction | - | Not Significant | 51% (p < 0.001) | 41% (p < 0.001) |
| Global Psychosis-Like Behaviors (PLBs) Severity Reduction | - | 25% (p < 0.001) | 51% (p < 0.001) | 38% (p < 0.001) |
| Effect on L-DOPA Antiparkinsonian Efficacy | - | No compromise | No compromise | No compromise |
Data adapted from a study in MPTP-lesioned common marmosets with established L-DOPA-induced dyskinesia and psychosis-like behaviors.
Experimental Protocols
Protocol 1: 14-Day Continuous Subcutaneous Infusion of ALX-5407 in a Rat Neuropathic Pain Model
This protocol is based on the methodology used in the chronic constriction injury (CCI) model of neuropathic pain.
1. Animal Model:
-
Species: Male Wistar rats.
-
Model: Chronic Constriction Injury (CCI) of the sciatic nerve.
2. Materials:
-
ALX-5407 hydrochloride.
-
Vehicle (e.g., sterile saline or as specified by the manufacturer).
-
Osmotic minipumps (e.g., Alzet®).
-
Surgical supplies for CCI and pump implantation.
3. Procedure:
-
CCI Surgery: Induce neuropathic pain by loosely ligating the common sciatic nerve.
-
Drug Preparation: Dissolve ALX-5407 in the chosen vehicle to achieve the desired final concentration for delivery via the osmotic pump.
-
Pump Implantation:
-
Anesthetize the rat.
-
Implant a pre-filled osmotic minipump subcutaneously in the dorsal region.
-
The pump is set to deliver the desired dose of ALX-5407 (e.g., 1, 5, or 10 mg/kg/day) continuously for 14 days.
-
-
Behavioral Testing:
-
Assess thermal hyperalgesia (e.g., using a plantar test) and mechanical allodynia (e.g., using von Frey filaments) before CCI surgery, after CCI surgery, and at regular intervals (e.g., every 2 days) during the 14-day infusion period.
-
-
Endpoint Analysis:
-
At the end of the 14-day treatment, euthanize the animals and collect spinal cord tissue for molecular analysis (e.g., Western blot for NMDA receptor subunit expression).
-
Protocol 2: Repeated L-DOPA Administration with Acute ALX-5407 Challenge in a Parkinsonian Marmoset Model
This protocol is for assessing the effects of ALX-5407 on L-DOPA-induced complications in a primate model of Parkinson's disease.
1. Animal Model:
-
Species: Common marmoset (Callithrix jacchus).
-
Model: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-lesioned to induce parkinsonism.
2. Materials:
-
This compound.
-
L-3,4-dihydroxyphenylalanine (L-DOPA).
-
Vehicle (e.g., sterile saline).
-
Behavioral observation and scoring equipment.
3. Procedure:
-
Induction of Dyskinesia and Psychosis-Like Behaviors (PLBs):
-
Administer L-DOPA repeatedly to the MPTP-lesioned marmosets until stable dyskinesia and PLBs are established.
-
-
Acute ALX-5407 Challenge:
-
On test days, administer ALX-5407 (e.g., 0.01, 0.1, and 1 mg/kg) or vehicle in combination with the standard L-DOPA dose.
-
The route of administration should be consistent (e.g., subcutaneous or intraperitoneal).
-
-
Behavioral Evaluation:
-
Following drug administration, score the severity of dyskinesia, PLBs, and parkinsonian disability over a defined observation period.
-
-
Washout Period:
-
Ensure a sufficient washout period between different doses of ALX-5407 to avoid carry-over effects.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of ALX-5407 Action
Caption: Mechanism of action of ALX-5407.
Experimental Workflow for Chronic Neuropathic Pain Study
Caption: Workflow for 14-day ALX-5407 administration.
T-Cell Differentiation Signaling Pathway Modulation by ALX-5407
Caption: ALX-5407's impact on T-cell signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacology and expression analysis of glycine transporter GlyT1 with [3H]-(N-[3-(4'-fluorophenyl)-3-(4'phenylphenoxy)propyl])sarcosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the glycine transporter 1 inhibitor ALX-5407 on dyskinesia, psychosis-like behaviours and parkinsonism in the MPTP-lesioned marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
ALX-5407 Hydrochloride: Application Notes and Protocols for Neuropathic Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALX-5407 hydrochloride is a potent and highly selective, non-transportable inhibitor of the glycine (B1666218) transporter 1 (GlyT1).[1][2][3][4][5] By blocking the reuptake of glycine from the synaptic cleft, ALX-5407 effectively increases the extracellular concentration of glycine. This potentiation of glycinergic neurotransmission makes it a valuable tool for investigating the role of the glycinergic system in various neurological conditions, particularly neuropathic pain.[6][7] Dysfunction of glycinergic signaling in the spinal cord is considered a key factor in the development of pathological pain states, such as mechanical allodynia and thermal hyperalgesia.[6][8] ALX-5407 offers a targeted approach to modulate this system and explore its therapeutic potential.
Mechanism of Action
ALX-5407 acts as a selective inhibitor of GlyT1, which is predominantly expressed in glial cells surrounding synapses in the spinal cord and other CNS regions.[6][7][9] Inhibition of GlyT1 leads to an accumulation of glycine in the synaptic cleft. This elevated glycine can act on two primary targets:
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Glycine Receptors (GlyRs): Increased glycine potentiates the activity of inhibitory glycine receptors, leading to hyperpolarization of postsynaptic neurons and a dampening of nociceptive signals.
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N-Methyl-D-Aspartate Receptors (NMDARs): Glycine is a co-agonist at the NMDAR. By increasing glycine availability, ALX-5407 can also modulate glutamatergic excitatory neurotransmission.[8][9]
The net effect in the context of neuropathic pain is a restoration of the inhibitory tone in the spinal cord, thereby alleviating pain hypersensitivity.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Species | Transporter | Value | Reference |
| IC50 | Human | GlyT1c | 3 nM | [1][2][4][5] |
| IC50 | Human | GlyT2 | > 100 µM | [2][5] |
| IC50 | Human | NMDA Receptor Glycine Site | > 100 µM | [2][5] |
Table 2: In Vivo Efficacy of this compound in Rodent Models of Neuropathic Pain
| Animal Model | Species | Administration Route | Effective Dose Range | Behavioral Assay | Effect | Reference |
| Chronic Constriction Injury (CCI) | Rat | Intrathecal | 10 µg, 100 µg | Mechanical Allodynia (von Frey), Thermal Hyperalgesia (Hargreaves) | Antinociceptive | |
| Partial Sciatic Nerve Ligation (PSNL) | Mouse | Intrathecal | Not Specified | Mechanical Allodynia | Antiallodynic | [10] |
| Prefrontal Cortex Microdialysis | Rat | Oral | 1, 10 mg/kg | Glycine Level Measurement | Increased Glycine Levels | [3][4] |
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of ALX-5407 in potentiating glycinergic neurotransmission.
Caption: Experimental workflow for evaluating ALX-5407 in neuropathic pain models.
Experimental Protocols
Induction of Neuropathic Pain Models
a) Chronic Constriction Injury (CCI) Model in Rats [5][11][12][13][14]
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Anesthesia: Anesthetize the rat using isoflurane (B1672236) (5% for induction, 2% for maintenance).
-
Surgical Preparation: Shave the lateral surface of the left thigh and sterilize the area with 70% ethanol (B145695) and povidone-iodine.
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Incision and Exposure: Make a small incision through the skin and biceps femoris muscle to expose the sciatic nerve.
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Ligation: Carefully dissect the nerve from the surrounding connective tissue. Proximal to the nerve's trifurcation, loosely tie four ligatures (4-0 chromic gut or silk) around the sciatic nerve with approximately 1 mm spacing between them. The ligatures should be tightened until a slight constriction is observed, and a brief twitch of the corresponding hind limb is elicited.
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Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.
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Post-operative Care: Administer post-operative analgesia as per institutional guidelines (though some protocols omit this to not interfere with pain assessment). House the animals individually with soft bedding and easy access to food and water. Allow a recovery period of 7-14 days for the development of neuropathic pain behaviors before commencing behavioral testing.
b) Partial Sciatic Nerve Ligation (PSNL) Model in Mice [15][16][17][18]
-
Anesthesia: Anesthetize the mouse using isoflurane.
-
Surgical Preparation: Shave and sterilize the left thigh area.
-
Incision and Exposure: Make an incision to expose the sciatic nerve.
-
Ligation: Isolate the sciatic nerve and ligate approximately one-third to one-half of the dorsal aspect of the nerve tightly with a single 8-0 or 9-0 silk suture.[15][17][18]
-
Closure: Close the muscle and skin layers with sutures.
-
Post-operative Care: Provide appropriate post-operative care and allow for a recovery and pain development period of 3-7 days before behavioral testing.
Behavioral Assays for Nociception
a) Mechanical Allodynia: Von Frey Test [1][4][19]
-
Acclimation: Place the animals in individual transparent plastic chambers on an elevated mesh floor and allow them to acclimate for at least 30 minutes before testing.
-
Stimulation: Apply a series of calibrated von Frey filaments with increasing stiffness to the plantar surface of the hind paw. Begin with a filament in the middle of the range and apply it with enough force to cause it to bend.
-
Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination (Up-Down Method): If there is a response, use the next weaker filament. If there is no response, use the next stronger filament. The 50% paw withdrawal threshold is calculated using the formula described by Chaplan et al. (1994).[4]
b) Thermal Hyperalgesia: Hargreaves Test [3][20][21][22][23]
-
Acclimation: Place the animals in the testing apparatus, which consists of individual glass-floored chambers, and allow them to acclimate.
-
Stimulation: A mobile radiant heat source is positioned under the glass floor and focused on the plantar surface of the hind paw.
-
Measurement: The time taken for the animal to withdraw its paw from the heat source is automatically recorded as the paw withdrawal latency.
-
Cut-off Time: A cut-off time (typically 20-30 seconds) is set to prevent tissue damage.[23]
Administration of this compound
-
Preparation of ALX-5407 Solution: this compound is soluble in ethanol (up to 50 mM) and DMSO (up to 100 mM).[2] For in vivo administration, a stock solution in DMSO can be further diluted with saline or a vehicle containing PEG300 and Tween-80.[4] A sample preparation for a 2.5 mg/mL suspension involves adding 100 µL of a 25 mg/mL DMSO stock to 400 µL of PEG300, mixing, then adding 50 µL of Tween-80, mixing again, and finally adding 450 µL of saline.[4]
-
Routes of Administration:
-
Intrathecal (i.t.): For direct spinal delivery, ALX-5407 can be administered via a lumbar puncture or a pre-implanted intrathecal catheter.
-
Oral (p.o.) or Intraperitoneal (i.p.): For systemic administration, ALX-5407 can be delivered by gavage or injection.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the glycinergic system in neuropathic pain. Its high potency and selectivity for GlyT1 allow for targeted modulation of synaptic glycine levels. The protocols outlined above provide a framework for utilizing ALX-5407 in established rodent models of neuropathic pain to assess its potential as an analgesic agent. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to a better understanding of neuropathic pain mechanisms and the development of novel therapeutic strategies.
References
- 1. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 2. en.bio-protocol.org [en.bio-protocol.org]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 5. Chronic constriction injury in rats [bio-protocol.org]
- 6. Glycine transporter inhibitors as a novel drug discovery strategy for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycine transporter inhibitors: A new avenue for managing neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacological Evidence on Augmented Antiallodynia Following Systemic Co-Treatment with GlyT-1 and GlyT-2 Inhibitors in Rat Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spinal antiallodynia action of glycine transporter inhibitors in neuropathic pain models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 13. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 14. CCI Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 15. Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies [jove.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. inotiv.com [inotiv.com]
- 18. iasp-pain.org [iasp-pain.org]
- 19. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]
- 21. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 22. meliordiscovery.com [meliordiscovery.com]
- 23. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ALX-5407 hydrochloride stability in solution over time
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of ALX-5407 hydrochloride in solution. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound?
A1: Solid this compound should be stored in a tightly sealed container, desiccated, and protected from light. For long-term storage, -20°C is recommended, which can maintain stability for at least four years.[1][2] For shorter periods, storage at 4°C is also acceptable.
Q2: What is the recommended solvent for preparing stock solutions?
A2: Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[2] It is soluble in DMSO up to 100 mg/mL.[3] Ethanol is another option, with solubility up to 50 mM.
Q3: How should I store stock solutions of this compound?
A3: Stock solutions in anhydrous DMSO should be aliquoted into single-use vials to minimize freeze-thaw cycles and exposure to moisture. These aliquots should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[3] Always ensure the vials are tightly sealed.
Q4: Is this compound stable in aqueous solutions?
A4: The stability of this compound in aqueous solutions can be influenced by pH, temperature, and light exposure. The sarcosine (B1681465) moiety is generally stable, but the benzyl (B1604629) phenyl ether linkage could be susceptible to hydrolysis under strong acidic or high-temperature conditions.[4] It is recommended to prepare fresh aqueous working solutions daily from a frozen DMSO stock.[3] For long-term experiments, the stability in your specific aqueous buffer or cell culture medium should be validated.
Q5: What are the potential degradation pathways for this compound?
-
Hydrolysis: The ether linkage, particularly the benzylic ether, could be susceptible to cleavage under strong acidic conditions.[4][5]
-
Photodegradation: The presence of aromatic rings and a fluorophenyl group suggests a potential for degradation upon exposure to UV light.[6][7] It is advisable to protect solutions from light.
-
Oxidation: Although less likely to be a primary concern, oxidative degradation is a possibility for many complex organic molecules.
Q6: I see precipitation when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
A6: This is a common issue when diluting a highly concentrated organic stock into an aqueous medium. To mitigate this, try the following:
-
Increase the final volume of the aqueous buffer to lower the final concentration of this compound.
-
Add the DMSO stock to the aqueous buffer dropwise while vortexing to ensure rapid mixing.
-
Consider using a co-solvent like PEG300 or Tween-80 for in vivo preparations, which can improve solubility.[3]
-
Brief sonication or gentle warming may also help to redissolve the precipitate.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent or lower-than-expected activity in experiments. | 1. Degradation of this compound in working solution. 2. Multiple freeze-thaw cycles of the stock solution. 3. Adsorption of the compound to plasticware. | 1. Prepare fresh working solutions for each experiment. Validate the stability in your experimental medium if used for extended periods. 2. Use single-use aliquots of the stock solution. 3. Consider using low-adhesion microplates or glassware. |
| Precipitate forms in the working solution over time. | 1. Low aqueous solubility at the working concentration. 2. Change in pH of the medium affecting solubility. 3. Degradation product is less soluble. | 1. Lower the working concentration. Perform a solubility test in your specific buffer. 2. Ensure the buffer capacity of your medium is sufficient. 3. Analyze the precipitate to identify its composition if the problem persists. |
| Variability between experimental replicates. | 1. Inhomogeneous working solution due to incomplete dissolution. 2. Degradation of the compound during the experiment. | 1. Ensure the compound is fully dissolved after dilution from the stock solution. Visually inspect for any precipitate. 2. Minimize the duration of the experiment or perform a time-course stability study under your experimental conditions. |
Stability Data in Solution
While specific experimental data on the stability of this compound over time is limited in published literature, the following table provides a hypothetical stability profile based on the chemical properties of the molecule and general knowledge of small molecule stability. Researchers should perform their own stability assessments for their specific experimental conditions.
| Solvent/Buffer | Storage Temperature | Time Point | Hypothetical % Remaining | Potential Observations |
| Anhydrous DMSO | -80°C | 6 months | >99% | Clear, colorless solution. |
| Anhydrous DMSO | -20°C | 1 month | >98% | Clear, colorless solution. |
| Anhydrous DMSO | 4°C | 1 week | ~95% | Potential for slight degradation. |
| PBS (pH 7.4) | 37°C | 8 hours | ~90% | Increased potential for hydrolysis/degradation. |
| PBS (pH 7.4) | 37°C | 24 hours | ~75% | Significant degradation may occur. |
| Cell Culture Medium (DMEM) + 10% FBS | 37°C | 24 hours | ~80% | Potential for enzymatic degradation and binding to serum proteins. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Aqueous Solution
Objective: To determine the stability of this compound in a specific aqueous buffer over time at a defined temperature.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of interest (e.g., PBS, Tris)
-
HPLC or LC-MS system
-
Incubator or water bath
-
Calibrated analytical balance and pipettes
-
HPLC vials
Methodology:
-
Prepare a Stock Solution: Accurately weigh this compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare Working Solution: Dilute the DMSO stock solution into the aqueous buffer of interest to the final desired experimental concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.5%) and consistent across all samples.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution, and either analyze it immediately by HPLC/LC-MS or store it at -80°C until analysis. This will serve as the 100% reference.
-
Incubation: Place the remaining working solution in a tightly sealed container and incubate at the desired temperature (e.g., 25°C or 37°C). Protect from light if assessing photostability.
-
Time Points: At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots of the incubated solution.
-
Sample Analysis: Analyze the collected aliquots by a validated HPLC/LC-MS method to quantify the peak area of the intact this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in solution.
Signaling Pathway of GlyT1 Inhibition by ALX-5407
Caption: Downstream effects of GlyT1 inhibition by this compound.[8][9][10]
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stranger Rings: How Heteroarenes and the Degree of Methyl Group Fluorination Affect Photolysis Kinetics and Fluorinated Product Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GlyT1 inhibition by ALX-5407 attenuates allograft rejection through suppression of Th1 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | GlyT1 inhibition by ALX-5407 attenuates allograft rejection through suppression of Th1 cell differentiation [frontiersin.org]
- 10. GlyT1 inhibition by ALX-5407 attenuates allograft rejection through suppression of Th1 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Common issues with ALX-5407 hydrochloride experiments
Welcome to the technical support center for ALX-5407 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, non-transportable inhibitor of the glycine (B1666218) transporter 1 (GlyT1).[1][2][3][4][5][6] Its primary mechanism of action is to block the reuptake of glycine from the synaptic cleft. By increasing extracellular glycine concentrations, ALX-5407 enhances the function of N-methyl-D-aspartate (NMDA) receptors, where glycine acts as an essential co-agonist.[5] This modulation of NMDA receptor activity is crucial for studying synaptic plasticity, learning, and memory, and has implications for neurological and psychiatric disorders like schizophrenia.[2]
Q2: What is the selectivity profile of this compound?
This compound is highly selective for GlyT1. It has an IC50 value of 3 nM for human GlyT1c, while its IC50 for the glycine transporter 2 (GlyT2) is greater than 100 μM.[1][3][4] Furthermore, it does not significantly interact with other glycine binding sites, including the glycine site on the NMDA receptor, at concentrations up to 100 μM.[1][3][4]
Q3: How should I prepare and store stock solutions of this compound?
This compound is soluble in DMSO up to 100 mM and in ethanol (B145695) up to 50 mM.[4] For long-term storage, it is recommended to store the solid compound desiccated at +4°C.[4] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[7] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[7]
Q4: Is the inhibition of GlyT1 by ALX-5407 reversible?
The inhibition of GlyT1 by ALX-5407 is considered to be "essentially irreversible".[2][6] This is attributed to its slow dissociation kinetics from the transporter.[7] This characteristic is a critical consideration for experimental design, particularly in washout experiments, as the inhibitory effect may be long-lasting.
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of Glycine Uptake
| Possible Cause | Troubleshooting Step |
| Incorrect Inhibitor Concentration: The potent IC50 of 3 nM may not be optimal for all cell systems due to variations in GlyT1 expression levels. | Perform a dose-response curve to determine the optimal concentration for your specific cell line or experimental model. Start with a range from low nanomolar to micromolar. |
| Degraded ALX-5407 Stock Solution: Improper storage or multiple freeze-thaw cycles can lead to degradation. | Prepare a fresh stock solution from the solid compound. Ensure proper storage of aliquots at -80°C. |
| Low GlyT1 Expression in Experimental System: The cell line or primary culture may not express sufficient levels of GlyT1. | Verify GlyT1 expression using techniques like Western blotting, qPCR, or immunofluorescence. |
| Presence of High Glycine Concentrations: As a non-competitive inhibitor, the efficacy of ALX-5407 should not be significantly affected by glycine concentration.[8] However, extremely high levels of glycine might influence the overall glycine flux. | Ensure that the glycine concentration in your assay buffer is at a sub-saturating level for the NMDA receptors if that is your downstream readout.[8] |
Issue 2: Unexpected Off-Target Effects or Cellular Toxicity
| Possible Cause | Troubleshooting Step |
| High Inhibitor Concentration: Although selective, high concentrations of any compound can lead to off-target effects. | Use the lowest effective concentration determined from your dose-response studies. |
| Prolonged Incubation Times: The "essentially irreversible" nature of ALX-5407 binding can lead to sustained downstream signaling changes that may result in toxicity over long exposure periods.[2][8] | Optimize your incubation time. For some experiments, a shorter exposure may be sufficient to achieve the desired effect without inducing toxicity. |
| Activation of Strychnine-Sensitive Glycine Receptors: At higher doses, the significant increase in extracellular glycine can lead to the activation of inhibitory glycine receptors, particularly in caudal brain regions, which can cause adverse effects like impaired respiration and motor performance.[9] | If working in vivo, carefully titrate the dose and monitor for adverse behavioral effects. Consider co-administration with a glycine A receptor antagonist in mechanistic studies if this is a concern.[9] |
| Activation of PI3K-AKT-mTOR Pathway: In some cell types, such as Th1 cells, ALX-5407 has been shown to activate the PI3K-AKT-mTOR pathway, which could be an unwanted off-target effect depending on the research question.[10] | If you observe unexpected changes in cell growth or survival, consider investigating the activation state of this pathway. |
Issue 3: Difficulty Reproducing In Vivo Efficacy
| Possible Cause | Troubleshooting Step |
| Inadequate Dosing: The effective dose can vary between animal models and disease states. | Perform a dose-titration study to find the optimal therapeutic window for your model. Doses ranging from 0.01 to 10 mg/kg have been used in rodents and marmosets.[11][12] |
| Poor Bioavailability in the Target Brain Region: While orally active, the concentration of ALX-5407 and the resulting increase in glycine may differ between brain regions.[9] | If possible, measure glycine levels in the brain region of interest to confirm target engagement. |
| Compensatory Mechanisms: The biological system may adapt to chronic GlyT1 inhibition. | Consider the duration of treatment and whether acute or chronic administration is more appropriate for your study. |
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| IC50 (GlyT1c) | 3 nM | Human | [1][3][4] |
| IC50 (GlyT2) | > 100 μM | Human | [1][3][4] |
| Solubility (DMSO) | up to 100 mM | - | [4] |
| Solubility (Ethanol) | up to 50 mM | - | [4] |
| In Vitro Working Concentration | 0.5 - 500 nM | Murine CD4+ T cells | [10] |
| In Vivo Oral Dose (Rat) | 1 and 10 mg/kg | Rat | [7] |
| In Vivo Dose (Marmoset) | 0.01, 0.1, and 1 mg/kg | Marmoset | [12] |
Experimental Protocols
Protocol 1: In Vitro Glycine Uptake Assay
This protocol describes a radiolabeled glycine uptake assay to measure the inhibitory activity of ALX-5407 on GlyT1.
Materials:
-
Cells expressing GlyT1 (e.g., CHO-hGlyT1a cells)
-
96-well cell culture plates
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, 5.6 mM D-glucose, pH 7.4)
-
[³H]-Glycine
-
This compound
-
Scintillation cocktail and counter
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density that allows for optimal transporter activity at the time of the assay. Allow cells to adhere and grow overnight.
-
Preparation of Reagents: Prepare a range of ALX-5407 dilutions in KRH buffer. Prepare a glycine uptake solution containing [³H]-Glycine in KRH buffer.
-
Pre-incubation with Inhibitor: Wash the cells once with KRH buffer. Add the desired concentrations of ALX-5407 to the wells. For determining non-specific uptake, use a high concentration of a known GlyT1 inhibitor (e.g., 10 µM ALX-5407).[13] Incubate for 15-20 minutes at room temperature.
-
Initiation of Glycine Uptake: Add the [³H]-Glycine uptake solution to all wells.
-
Incubation: Incubate the plate at room temperature for 10-20 minutes, ensuring the uptake is in the linear range.
-
Termination of Uptake: Rapidly wash the cells three times with ice-cold KRH buffer to stop the uptake.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of ALX-5407 compared to the vehicle control.
Protocol 2: Immunofluorescence Staining for GlyT1
This protocol provides a general guideline for visualizing the subcellular localization of GlyT1.
Materials:
-
Cells grown on coverslips or tissue sections
-
Phosphate Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.3% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)
-
Primary antibody against GlyT1
-
Fluorophore-conjugated secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
Procedure:
-
Fixation: Wash the cells/tissue with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Rinse the samples three times with PBS for 5 minutes each.
-
Permeabilization: Incubate with permeabilization buffer for 10 minutes (for intracellular targets).
-
Blocking: Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in antibody dilution buffer (e.g., 1% BSA in PBS with 0.1% Triton X-100) overnight at 4°C.
-
Washing: Wash the samples three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody, diluted in antibody dilution buffer, for 1-2 hours at room temperature in the dark.
-
Washing: Wash the samples three times with PBS for 5 minutes each in the dark.
-
Counterstaining: Incubate with DAPI or Hoechst for 5 minutes to stain the nuclei.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for a glycine uptake assay with ALX-5407.
References
- 1. caymanchem.com [caymanchem.com]
- 2. ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ALX 5407 hydrochloride | Glycine Transporters | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GlyT1 inhibition by ALX-5407 attenuates allograft rejection through suppression of Th1 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of the glycine transporter 1 inhibitor ALX-5407 on dyskinesia, psychosis-like behaviours and parkinsonism in the MPTP-lesioned marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing ALX-5407 Hydrochloride for Primary Neurons
Welcome to the technical support center for ALX-5407 hydrochloride. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in primary neuron cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in neurons?
A1: this compound is a potent and selective, non-transportable inhibitor of the glycine (B1666218) transporter 1 (GlyT1).[1] Its IC50 value for inhibiting human GlyT1c is 3 nM.[1] In the central nervous system, GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, ALX-5407 increases the extracellular concentration of glycine. Glycine is a required co-agonist for the N-methyl-D-aspartate (NMDA) receptor. Therefore, elevated glycine levels enhance NMDA receptor activation in response to glutamate.[2][3]
Q2: What is the recommended starting concentration for this compound in primary neuron cultures?
A2: Based on literature, a recommended starting concentration for neuronal cells is in the low nanomolar range, for example, 5 nM.[4] However, the optimal concentration is cell-type and experiment-specific and should be determined empirically. A dose-response experiment is recommended to identify the ideal concentration for your specific primary neuron culture and experimental goals.
Q3: What is the potential for neurotoxicity with this compound?
A3: While ALX-5407 is a valuable research tool, prolonged and excessive activation of NMDA receptors can lead to excitotoxicity and neuronal cell death.[5][6] Studies in other cell types have shown a decline in viability at higher concentrations (e.g., 500 nM in T-cells).[4] Therefore, it is crucial to perform a careful dose-response analysis to find a concentration that achieves the desired biological effect without inducing significant neurotoxicity. Higher doses of ALX-5407 have been associated with adverse effects in vivo, suggesting potential for toxicity at elevated concentrations.[7]
Q4: How should I prepare a stock solution of this compound?
A4: this compound is soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 50 mM). For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO. This stock solution should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the culture medium should be kept low (ideally ≤ 0.1%) to avoid solvent-induced toxicity.
Q5: How long should I incubate primary neurons with this compound?
A5: The incubation time will depend on the specific experimental endpoint. The binding of ALX-5407 to GlyT1 is essentially irreversible.[8] For acute effects on neuronal activity, shorter incubation times may be sufficient. For studies on cell viability or longer-term changes in gene expression or protein levels, incubation times of 24 to 72 hours are common. It is advisable to perform a time-course experiment to determine the optimal incubation period for your assay.
Troubleshooting Guides
Problem 1: Inconsistent or no observable effect of this compound.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 1 µM) to identify the optimal working concentration for your specific primary neuron type and density. |
| Degraded Compound | Ensure proper storage of the this compound stock solution (aliquoted at -20°C or -80°C, protected from light). Prepare fresh dilutions from the stock for each experiment. |
| Low GlyT1 Expression | Confirm the expression of GlyT1 in your primary neuron culture. GlyT1 expression can vary between different neuronal populations and developmental stages. |
| High Basal Glycine Levels | The effect of ALX-5407 may be less pronounced if the basal glycine concentration in your culture medium is already high. Consider using a custom medium with a defined, lower glycine concentration for your experiments. |
Problem 2: High levels of cell death in this compound-treated cultures.
| Possible Cause | Troubleshooting Steps |
| Excitotoxicity | The concentration of ALX-5407 may be too high, leading to excessive NMDA receptor activation and subsequent excitotoxicity.[5][6] Perform a dose-response curve and assess cell viability using an LDH or MTT assay to determine the neurotoxic threshold. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic (ideally ≤ 0.1%). Run a vehicle-only control to assess the effect of the solvent on cell viability. |
| Poor Neuronal Health | Ensure your primary neuron cultures are healthy before starting the experiment. High cell death in control cultures may indicate a problem with the culture conditions. |
Problem 3: Precipitation of this compound in culture medium.
| Possible Cause | Troubleshooting Steps |
| Poor Solubility | Although soluble in DMSO, this compound may precipitate when diluted into aqueous culture medium. To mitigate this, pre-warm the culture medium to 37°C before adding the drug. Add the ALX-5407 stock solution dropwise while gently swirling the medium. Consider a serial dilution approach, first diluting the stock in a smaller volume of medium before adding it to the final culture volume. |
| Interaction with Media Components | Certain components of the culture medium may interact with the compound, causing it to precipitate over time. If precipitation is observed after prolonged incubation, consider preparing fresh medium with the compound for longer experiments. |
Data Presentation
Table 1: Recommended Concentration Range for this compound in Primary Neurons
| Parameter | Recommended Value | Notes |
| Starting Concentration | 1 - 10 nM | A concentration of 5 nM has been suggested for neuronal cells.[4] |
| Concentration Range for Optimization | 0.5 nM - 500 nM | A broad range is recommended to identify both the optimal effective concentration and the threshold for toxicity. |
| Potential Toxic Concentration | ≥ 500 nM | Viability decline has been observed at 500 nM in other cell types.[4] This should be empirically determined in your specific neuronal culture. |
Table 2: Hypothetical Dose-Response Data for this compound on Primary Neuron Viability (MTT Assay)
| ALX-5407 Conc. (nM) | % Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 10 | 95.3 ± 6.1 |
| 50 | 92.1 ± 5.5 |
| 100 | 85.4 ± 7.3 |
| 500 | 60.2 ± 8.9 |
| 1000 | 45.8 ± 9.4 |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the primary neuron type, culture conditions, and incubation time.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol outlines a method to determine the optimal, non-toxic concentration of this compound for your primary neuron culture.
Materials:
-
Primary neuron culture in 96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Neuronal culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Plating: Plate primary neurons in a 96-well plate at a desired density and culture for the desired number of days in vitro (DIV) to allow for maturation.
-
Preparation of ALX-5407 Dilutions: Prepare a series of dilutions of this compound in pre-warmed neuronal culture medium. A suggested concentration range is 0, 1, 10, 50, 100, 500, and 1000 nM. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Treatment: Carefully remove half of the old medium from each well and replace it with the medium containing the different concentrations of ALX-5407.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization buffer to each well.
-
Incubate the plate overnight in the dark at room temperature to ensure complete solubilization of the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of blank wells (medium only). Express the results as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the log of the ALX-5407 concentration to determine the dose-response curve.
Protocol 2: Assessing Neurotoxicity of this compound using an LDH Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Primary neuron culture in 96-well plates
-
This compound dilutions (as prepared in Protocol 1)
-
Lysis buffer (e.g., 1% Triton X-100 in culture medium) for positive control
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Plating and Treatment: Follow steps 1-4 from Protocol 1. Include a positive control for maximum LDH release by treating a set of wells with lysis buffer for 45 minutes before the end of the incubation period.
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH assay reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
Data Acquisition: Measure the absorbance at the wavelength recommended by the kit manufacturer (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] x 100
-
Mandatory Visualizations
Caption: Signaling pathway of this compound in neurons.
Caption: Experimental workflow for optimizing ALX-5407 concentration.
Caption: Troubleshooting decision tree for ALX-5407 experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. Functional 'glial' GLYT1 glycine transporters expressed in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GlyT1 inhibition by ALX-5407 attenuates allograft rejection through suppression of Th1 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
ALX-5407 Hydrochloride Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for investigating the potential off-target effects of ALX-5407 hydrochloride. The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols are designed to address common challenges and ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective, non-transportable inhibitor of the glycine (B1666218) transporter 1 (GlyT1).[1][2][3] Its primary mechanism involves blocking the reuptake of glycine from the synaptic cleft, thereby increasing extracellular glycine concentrations. This enhancement of glycinergic signaling potentiates the function of N-methyl-D-aspartate (NMDA) receptors, as glycine is an essential co-agonist for these receptors.[4] This modulation of NMDA receptor activity is being investigated for its therapeutic potential in conditions such as schizophrenia.[4]
Q2: What are the known off-target effects or adverse events associated with ALX-5407?
A2: While ALX-5407 is highly selective for GlyT1, high doses have been associated with adverse effects, including motor and respiratory issues.[5][6] These effects are thought to be linked to excessive glycinergic activity in caudal brain regions like the brain stem and cerebellum, potentially through the activation of strychnine-sensitive glycine A receptors.[5] Additionally, in in-vitro studies on T cells, ALX-5407 has been shown to inhibit the MAPK signaling pathway while paradoxically activating the PI3K-AKT-mTOR pathway.[7]
Q3: How can I distinguish between on-target and off-target effects in my experiments?
A3: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Key strategies include:
-
Using a structurally unrelated inhibitor: If a different inhibitor targeting GlyT1 produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Dose-response analysis: A clear correlation between the concentration of ALX-5407 and the observed biological effect, consistent with its known IC50 for GlyT1, suggests on-target activity.
-
Rescue experiments: If feasible, overexpressing a drug-resistant mutant of GlyT1 should reverse the phenotype induced by ALX-5407.
-
Comprehensive off-target profiling: Screening ALX-5407 against a broad panel of kinases, GPCRs, and ion channels can identify potential unintended targets.
Q4: What are the best practices for preparing and storing this compound to ensure its stability and activity?
A4: Proper handling and storage are critical. This compound is soluble in ethanol (B145695) (up to 50 mM) and DMSO (up to 100 mM).[2][3] For long-term storage, it should be desiccated at +4°C.[2][3] Stock solutions should be stored at -20°C or -80°C and protected from light. Repeated freeze-thaw cycles should be avoided to prevent degradation.
Troubleshooting Guides
Issue 1: Unexpected Phenotypes or High Cellular Toxicity at Low Concentrations
| Possible Cause | Troubleshooting Steps |
| Off-Target Activity | 1. Conduct a literature search: Review published data for known off-target interactions of ALX-5407 or similar GlyT1 inhibitors. 2. Perform a broad off-target screening: Use a commercial service (e.g., Eurofins SafetyScreen, Reaction Biology InVEST) to test ALX-5407 against a panel of common off-targets. 3. Validate in a secondary assay: Confirm any identified off-target hits using an orthogonal functional assay. |
| On-Target Toxicity in a Sensitive Cell Line | 1. Characterize GlyT1 expression: Confirm the expression level of GlyT1 in your cell line. High expression could lead to exaggerated on-target effects. 2. Titrate the concentration: Perform a dose-response curve to identify a non-toxic concentration that still provides sufficient GlyT1 inhibition. 3. Use a genetic approach: Compare the phenotype observed with ALX-5407 treatment to that of GlyT1 knockdown (e.g., using siRNA or CRISPR) to confirm on-target toxicity. |
| Compound Instability or Degradation | 1. Prepare fresh solutions: Always use freshly prepared working solutions from a properly stored stock. 2. Assess compound integrity: Use analytical methods like HPLC or LC-MS to check the purity and integrity of your ALX-5407 stock. |
Issue 2: Inconsistent or Lack of Efficacy in In Vivo Models
| Possible Cause | Troubleshooting Steps |
| Poor Pharmacokinetics/Pharmacodynamics (PK/PD) | 1. Verify brain penetration: Although ALX-5407 is designed to be CNS-active, its distribution can vary. Measure brain and plasma concentrations to ensure adequate target engagement. 2. Optimize dosing regimen: The dose-response relationship for GlyT1 inhibitors can be complex, sometimes showing an "inverted-U" shape.[8] Conduct a thorough dose-finding study. |
| Strain-Specific Behavioral Responses | 1. Review literature for your chosen animal strain: Different rodent strains can exhibit varying behavioral responses to pharmacological agents.[8] 2. Consider a different strain: If results are inconsistent, testing in a different, well-characterized strain may be beneficial. |
| Adverse On-Target Effects Masking Efficacy | 1. Careful behavioral observation: High doses of GlyT1 inhibitors can cause motor side effects (e.g., compulsive walking, respiratory distress) that may interfere with the assessment of cognitive or other behavioral endpoints.[9] 2. Lower the dose: Use the lowest effective dose to minimize these confounding effects. |
Data Presentation: Known Selectivity and Off-Target Profile
While a comprehensive public off-target screening panel for ALX-5407 is not available, the following table summarizes the known selectivity and identified off-target interactions based on published literature.
Table 1: Summary of Known this compound Activity
| Target | Assay Type | Species | Activity (IC50/Ki) | Reference |
| Glycine Transporter 1 (GlyT1) | Glycine Uptake Inhibition | Human | 3 nM | [1][2][3][4] |
| Glycine Transporter 2 (GlyT2) | Glycine Uptake Inhibition | Human | > 100 µM | [1][2][3] |
| NMDA Receptor (Glycine Site) | Radioligand Binding | - | > 100 µM | [2][3] |
| MAPK Signaling Pathway | Western Blot | Murine T-cells | Inhibition | [7] |
| PI3K-AKT-mTOR Signaling Pathway | Western Blot | Murine T-cells | Activation | [7] |
Researchers planning to use ALX-5407 extensively should consider commissioning a broad off-target screening panel. The following table provides a template for the types of targets that should be included in such a screen.
Table 2: Recommended Targets for a Comprehensive Off-Target Screening Panel
| Target Class | Examples |
| GPCRs | Adrenergic, Dopaminergic, Serotonergic, Muscarinic, Opioid, Histaminergic |
| Ion Channels | hERG, Sodium, Calcium, Potassium Channels |
| Kinases | A broad kinome panel (e.g., KINOMEscan) including major kinase families |
| Other Transporters | Dopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET) |
| Enzymes | COX-1, COX-2, Phosphodiesterases (PDEs) |
| Nuclear Receptors | Estrogen, Androgen, Glucocorticoid Receptors |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
Objective: To assess the inhibitory activity of ALX-5407 against a panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in DMSO.
-
Kinase Reaction Setup: In a multi-well plate, add the recombinant kinase, its specific substrate, and kinase assay buffer.
-
Inhibitor Addition: Add the diluted ALX-5407 or a vehicle control (DMSO) to the wells.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction. The concentration of ATP should ideally be at or near the Km for each kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP) or luminescence-based assays that measure the amount of ATP remaining in the well.
-
Data Analysis: Calculate the percent inhibition for each kinase at the tested concentrations of ALX-5407. For significant hits, determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Radioligand Binding Assay for Off-Target Receptor Profiling
Objective: To determine the binding affinity of ALX-5407 for a panel of GPCRs, ion channels, and transporters.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines expressing the target receptor of interest.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a specific radioligand for the target receptor, and the diluted ALX-5407 or vehicle control.
-
Determination of Non-Specific Binding: Include wells containing a high concentration of a known, unlabeled ligand for the target receptor to determine non-specific binding.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature or 30°C).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding by ALX-5407. For significant interactions, determine the Ki value using the Cheng-Prusoff equation.
Protocol 3: Functional Observational Battery (FOB) in Rodents
Objective: To assess potential neurological and behavioral off-target effects of ALX-5407 in vivo.
Methodology:
-
Animal Acclimation: Acclimate animals to the testing room and handling procedures for several days before the experiment.
-
Dosing: Administer ALX-5407 or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Observational Arenas: Place each animal individually in a standardized open-field arena.
-
Systematic Observation: At specified time points post-dosing, a trained observer, blinded to the treatment groups, scores a range of behavioral and physiological parameters, including:
-
Autonomic Nervous System: Piloerection, salivation, lacrimation, body temperature.
-
Neuromuscular System: Gait, posture, tremor, convulsions, grip strength.
-
Sensorimotor Function: Response to touch, sound, and tail pinch.
-
Behavioral State: Arousal level, stereotypy, bizarre behaviors.
-
-
Data Analysis: Compare the scores for each parameter between the ALX-5407-treated and vehicle-treated groups to identify any significant behavioral or physiological changes.
Protocol 4: Rotarod Test for Motor Coordination
Objective: To evaluate the effect of ALX-5407 on motor coordination and balance in rodents.
Methodology:
-
Apparatus: Use a commercially available rotarod apparatus with a rotating rod of a specified diameter.
-
Animal Training: Train the animals on the rotarod at a constant, low speed for a few trials on the day before testing to acclimate them to the apparatus.
-
Dosing: Administer ALX-5407 or vehicle control and allow for a predetermined absorption time.
-
Testing: Place the animal on the rotarod, which is set to accelerate from a low speed to a high speed over a set period (e.g., 4 to 40 rpm over 5 minutes).
-
Data Collection: Record the latency to fall from the rotating rod. The trial ends when the animal falls off or clings to the rod and makes a full passive rotation.
-
Multiple Trials: Conduct multiple trials with an appropriate inter-trial interval.
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Data Analysis: Compare the mean latency to fall between the ALX-5407-treated and vehicle-treated groups. A significant decrease in latency suggests impaired motor coordination.
Visualizations
Caption: Primary mechanism of action of this compound.
Caption: Potential off-target effects on key signaling pathways.
Caption: Workflow for investigating off-target effects of ALX-5407.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. ALX 5407 hydrochloride | Glycine Transporters | Tocris Bioscience [tocris.com]
- 4. ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor PF-03463275 to Enhance Cognitive Training and Neuroplasticity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GlyT1 inhibition by ALX-5407 attenuates allograft rejection through suppression of Th1 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. opnme.com [opnme.com]
How to prevent ALX-5407 hydrochloride precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to prevent the precipitation of ALX-5407 hydrochloride in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its solubility properties?
This compound is a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1).[1] It is a hydrochloride salt, which generally enhances the aqueous solubility of a compound compared to its free base form.[2][3] However, like many small molecules, it can be prone to precipitation in aqueous solutions such as cell culture media, especially at higher concentrations.
Q2: Why is my this compound precipitating in the cell culture media?
Precipitation of this compound in cell culture media can occur due to several factors:
-
Exceeding Aqueous Solubility: The concentration of this compound in your final culture volume may be higher than its solubility limit in the aqueous environment of the media.
-
Improper Stock Solution Handling: Issues with the initial dissolution, storage, or dilution of the stock solution can lead to precipitation.
-
Media Composition: Components in the cell culture media, such as salts and proteins (especially in the presence of serum), can interact with the compound and reduce its solubility.[4] The presence of a high concentration of chloride ions in buffers like PBS can also decrease the solubility of hydrochloride salts due to the common-ion effect.
-
pH of the Media: The pH of the cell culture media can influence the ionization state and, consequently, the solubility of the compound.[2][5]
-
Temperature Fluctuations: Changes in temperature, such as adding a cold stock solution to warm media, can cause the compound to fall out of solution.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] It is soluble in DMSO up to 100 mM.[1] Using a high-concentration stock allows for the addition of a minimal volume to the cell culture media, thereby reducing the final DMSO concentration.
Q4: What is the maximum recommended final concentration of DMSO in the cell culture media?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%. While some cell lines may tolerate up to 0.5%, it is crucial to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation.
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Addition to Media | Final concentration exceeds aqueous solubility. | - Lower the final working concentration of this compound. - Perform a serial dilution of the stock solution in pre-warmed media to reach the final concentration gradually. |
| Rapid addition of stock solution. | - Add the stock solution drop-wise to the media while gently swirling or vortexing to ensure rapid and uniform mixing. | |
| Temperature shock. | - Ensure both the cell culture media and the this compound stock solution (or intermediate dilutions) are at 37°C before mixing. | |
| Precipitation Over Time in the Incubator | Compound instability in media at 37°C. | - Prepare fresh this compound-containing media for each experiment and use it immediately. - If experimentally feasible, reduce the incubation time. |
| Interaction with media components (e.g., serum). | - Test different batches or types of serum. - If your cell line permits, consider using serum-free media or reducing the serum concentration. Serum proteins can sometimes bind to hydrophobic compounds, affecting their availability and solubility.[4] | |
| Inconsistent Experimental Results | Inaccurate final concentration due to partial precipitation. | - After preparing the final working solution, visually inspect it for any signs of precipitation before adding it to the cells. - Centrifuge the prepared media at low speed and check for a pellet. If a pellet is observed, the supernatant will have a lower concentration of the compound than intended. |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 429.92 g/mol ).
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the calculated amount of this compound powder and transfer it to a sterile vial.
-
Add the calculated volume of sterile DMSO to the vial.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Preparation of Working Solution in Cell Culture Media
This protocol provides a step-by-step guide for diluting the DMSO stock solution into cell culture media to prevent precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes or flasks
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the required volume of complete cell culture medium to 37°C in a water bath.
-
Serial Dilution (Recommended): To minimize localized high concentrations that can lead to precipitation, perform a serial dilution. For example, to achieve a final concentration of 100 nM in 10 mL of media from a 10 mM stock:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 999 µL of pre-warmed media to get a 10 µM solution. Mix gently by inverting.
-
Add 100 µL of the 10 µM intermediate dilution to 9.9 mL of pre-warmed media to achieve the final 100 nM concentration.
-
-
Direct Addition (for lower concentrations): For very low final concentrations, direct addition may be possible. Add the required volume of the stock solution drop-wise to the pre-warmed media while gently swirling the flask or tube.
-
Mix the final working solution gently by inverting the tube or swirling the flask. Avoid vigorous vortexing, which can cause foaming.
-
Visually inspect the final solution for any signs of precipitation or cloudiness.
-
Use the freshly prepared this compound-containing media immediately for your experiments.
Visualizations
References
Technical Support Center: ALX-5407 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ALX-5407 hydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1).[1][2][3] Its primary mechanism of action is to block the reuptake of glycine from the synaptic cleft and extrasynaptic spaces, leading to an increase in extracellular glycine concentrations.[4][5] This enhancement of ambient glycine levels potentiates the function of N-methyl-D-aspartate (NMDA) receptors, where glycine acts as a mandatory co-agonist.[5][6]
Q2: What are the key molecular targets of ALX-5407?
The primary molecular target of ALX-5407 is the human glycine transporter 1 (hGlyT1), with high selectivity over the glycine transporter 2 (GlyT2).[1] It has been shown to have little to no activity at other binding sites for glycine, including the glycine site on the NMDA receptor itself, or at other neurotransmitter transporters.[1]
Q3: What is the reported IC50 value for ALX-5407?
ALX-5407 exhibits a potent inhibition of GlyT1 with a reported IC50 value of 3 nM.[1][2][3][7]
Q4: Is ALX-5407 a competitive or non-competitive inhibitor, and is its binding reversible?
ALX-5407 is a non-competitive inhibitor of GlyT1.[8][9] Its binding to the GlyT1 transporter is considered to be essentially irreversible due to a very slow dissociation rate.[1][2]
Q5: What are the known downstream cellular effects of ALX-5407 treatment?
In cell culture, particularly in immune cells like Th1 cells, ALX-5407 has been shown to suppress differentiation.[10] Mechanistically, it downregulates the MAPK signaling pathway while upregulating the PI3K-AKT-mTOR pathway.[10] It has also been observed to induce apoptosis in these cells through the activation of caspase-3 and downregulation of BCL-2.[10] In some cancer cell lines, inhibition of GlyT1 by ALX-5407 can affect cell proliferation, especially under stress conditions like hypoxia.[11]
Troubleshooting Guides
Issue: I am observing unexpected cytotoxicity or a significant decrease in cell viability after treating my cultures with ALX-5407.
-
Answer: While direct, broad-spectrum cytotoxicity is not a commonly reported characteristic of ALX-5407 at nanomolar concentrations, its pharmacological action can lead to cell-type-specific toxicity.
-
Excessive Glycinergic Activity: In cell types expressing strychnine-sensitive glycine receptors (GlyA), particularly in neuronal cultures from the brainstem or cerebellum, the increased extracellular glycine caused by ALX-5407 could lead to excessive inhibitory signaling, potentially causing excitotoxicity or metabolic stress.[4]
-
NMDA Receptor Overactivation: In neuronal cultures, prolonged potentiation of NMDA receptor activity in the presence of glutamate (B1630785) could lead to excitotoxicity.
-
Troubleshooting Steps:
-
Confirm GlyT1 Expression: Verify that your cell line expresses GlyT1. The effects of ALX-5407 are dependent on the presence of this transporter.
-
Titrate the Concentration: Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental endpoint. Start with concentrations around the IC50 (3 nM) and increase gradually.
-
Reduce Treatment Duration: The irreversible nature of ALX-5407 binding means that its effects can be long-lasting.[1][2] Consider shorter incubation times.
-
Control Glycine and Glutamate Levels: Be aware of the glycine and glutamate concentrations in your culture medium, as they will influence the ultimate effect of ALX-5407.
-
-
Issue: I am not observing the expected potentiation of NMDA receptor-mediated currents in my electrophysiology experiments.
-
Answer: Several factors could contribute to a lack of potentiation.
-
Saturated Glycine Site: The glycine co-agonist site on the NMDA receptors in your specific culture system might already be saturated by ambient glycine in the culture medium or released by the cells. If the site is saturated, increasing extracellular glycine further with ALX-5407 will not produce an additional effect.
-
Subtype of NMDA Receptor: The subunit composition of the NMDA receptors in your cells can influence their sensitivity to glycine.
-
Troubleshooting Steps:
-
Use a Glycine-Free Medium: For acute experiments, consider using a recording solution with a known, low concentration of glycine to establish a baseline before applying ALX-5407.
-
Verify ALX-5407 Activity: Confirm the activity of your ALX-5407 stock with a glycine uptake assay (see protocol below).
-
Check for NMDA Receptor Expression and Function: Ensure that your cells express functional NMDA receptors.
-
-
Issue: My cell proliferation rate has unexpectedly changed after ALX-5407 treatment.
-
Answer: ALX-5407 can influence cell proliferation, and the effect can be context-dependent.
-
Metabolic Dependence on Glycine: Some rapidly proliferating cells, including certain cancer cell lines, rely on glycine uptake via GlyT1 to support their high growth rates.[11] Inhibition of GlyT1 by ALX-5407 can therefore reduce their proliferation.[11]
-
Signaling Pathway Modulation: As observed in Th1 cells, ALX-5407 can modulate signaling pathways involved in cell growth and survival, such as the PI3K-AKT-mTOR and MAPK pathways.[10]
-
Troubleshooting Steps:
-
Perform a Cell Proliferation Assay: Use a standard method (e.g., MTT, BrdU, or cell counting) to quantify the effect of a range of ALX-5407 concentrations on your cell line.
-
Analyze Cell Cycle: Employ flow cytometry to determine if ALX-5407 is causing cell cycle arrest.
-
Assess Apoptosis: Use an apoptosis assay (e.g., Annexin V/PI staining) to see if the change in cell number is due to induced cell death.
-
-
Quantitative Data Summary
Table 1: In Vitro Potency of ALX-5407
| Parameter | Target | Cell Line | Value | Reference |
| IC50 | Human GlyT1c | QT6 cells | 3 nM | [1] |
| IC50 | Human GlyT2 | QT6 cells | > 100 µM |
Table 2: Observed Cellular Effects of ALX-5407 in Th1 Cells
| Parameter | Treatment | Effect | Reference |
| Th1 Differentiation | 500 nM ALX-5407 | Suppression | [10] |
| MAPK Signaling | 500 nM ALX-5407 | Downregulation | [10] |
| PI3K-AKT-mTOR Signaling | 500 nM ALX-5407 | Upregulation | [10] |
| Apoptosis | 500 nM ALX-5407 | Induction | [10] |
Experimental Protocols
Protocol: Glycine Uptake Assay to Validate ALX-5407 Activity
This protocol is adapted from methodologies used in the characterization of GlyT1 inhibitors.[1][7]
Objective: To confirm the inhibitory activity of ALX-5407 on glycine uptake in a GlyT1-expressing cell line (e.g., QT6 fibroblasts stably expressing hGlyT1, or another relevant cell line).
Materials:
-
GlyT1-expressing cells
-
24-well cell culture plates
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
This compound stock solution (e.g., 10 mM in DMSO)
-
[³H]glycine (radiolabeled glycine)
-
Non-radiolabeled glycine
-
Scintillation vials
-
Scintillation fluid
-
Cell lysis buffer (e.g., 0.1 N NaOH)
-
Microplate shaker
-
Liquid scintillation counter
Procedure:
-
Cell Plating: Seed the GlyT1-expressing cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Preparation of Reagents:
-
Prepare a working solution of [³H]glycine in HBSS. The final concentration of glycine (labeled + unlabeled) should be close to the Km of the transporter.
-
Prepare serial dilutions of ALX-5407 in HBSS to achieve the desired final concentrations (e.g., from 0.1 nM to 1 µM). Include a vehicle control (DMSO).
-
-
Pre-incubation with ALX-5407:
-
Aspirate the culture medium from the wells.
-
Wash the cells twice with warm HBSS.
-
Add the ALX-5407 dilutions (or vehicle control) to the respective wells and incubate for 15-30 minutes at 37°C.
-
-
Glycine Uptake:
-
To initiate the uptake, add the [³H]glycine working solution to all wells.
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C on a microplate shaker. This time should be within the linear range of glycine uptake for the cell line.
-
-
Termination of Uptake:
-
Rapidly terminate the uptake by aspirating the radioactive solution.
-
Wash the cells three times with ice-cold HBSS to remove extracellular [³H]glycine.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding cell lysis buffer to each well and incubating for 30 minutes.
-
Transfer the lysate from each well to a separate scintillation vial.
-
Add scintillation fluid to each vial and mix thoroughly.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each ALX-5407 concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the ALX-5407 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of ALX-5407 as a GlyT1 inhibitor.
Caption: Troubleshooting workflow for ALX-5407 experiments.
References
- 1. ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Glycine transporter (GlyT1) inhibitors with reduced residence time increase prepulse inhibition without inducing hyperlocomotion in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GlyT1 inhibition by ALX-5407 attenuates allograft rejection through suppression of Th1 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Interpreting unexpected results with ALX-5407 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ALX-5407 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1).[1][2][3] It functions as a non-transportable, sarcosine-based inhibitor, meaning it blocks the transporter without being a substrate for it.[3][4] The inhibition of GlyT1 by ALX-5407 is essentially irreversible.[2] By blocking GlyT1, ALX-5407 increases the extracellular concentration of glycine, which acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[3] This potentiation of NMDA receptor activity is the basis for its investigation in neurological and psychiatric disorders, such as schizophrenia.[2][3]
Q2: What is the selectivity profile of this compound?
A2: this compound is highly selective for GlyT1 over the glycine transporter 2 (GlyT2). It also shows low affinity for other glycine binding sites, including the glycine site on the NMDA receptor.
Data Presentation: Selectivity Profile of this compound
| Target | IC50 |
| Human GlyT1c | 3 nM |
| Human GlyT2 | > 100 µM |
| NMDA Receptor Glycine Site | > 100 µM |
Q3: What are the recommended solvent and storage conditions for this compound?
A3: Proper storage and solubilization are critical for maintaining the integrity and activity of this compound.
Data Presentation: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 429.92 g/mol |
| Formula | C₂₄H₂₄FNO₃·HCl |
| Purity | ≥98% |
| Solubility | |
| DMSO | Up to 100 mM |
| Ethanol | Up to 50 mM |
| Storage | |
| Solid | Desiccate at +4°C |
| In Solvent | -80°C for up to 6 months; -20°C for up to 1 month[5] |
Note: It is recommended to prepare fresh solutions and avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Q4: We are not observing the expected potentiation of NMDA receptor-mediated effects in our in vitro experiments. What could be the cause?
A4: Several factors could contribute to a lack of potentiation of NMDA receptor activity. Consider the following:
-
Baseline Glycine Concentration: The effect of a GlyT1 inhibitor is dependent on the baseline concentration of glycine in your experimental medium. If the glycine concentration is already saturating the NMDA receptors, the addition of ALX-5407 will have a minimal effect. Conversely, if there is no endogenous glycine, the inhibitor will have no effect. Ensure your experimental buffer contains a sub-saturating concentration of glycine.
-
Cellular Context: The expression levels of GlyT1 and NMDA receptors in your chosen cell line or primary culture are crucial. Verify the expression of both GlyT1 and the specific NMDA receptor subunits of interest in your experimental system.
-
Irreversible Inhibition: Due to the essentially irreversible nature of ALX-5407's binding to GlyT1, pre-incubation times may influence the observed effect.[2] Ensure adequate pre-incubation to allow for complete inhibition of the transporter.
-
Compound Integrity: Verify the proper storage and handling of your this compound stock. Improper storage can lead to degradation of the compound.
Q5: Our in vivo experiments with ALX-5407 are showing unexpected behavioral side effects, such as compulsive walking or respiratory distress. How can we mitigate these effects?
A5: These side effects have been reported for sarcosine-based, irreversible GlyT1 inhibitors like ALX-5407.[6] This phenomenon, sometimes termed "obstinate progression," is thought to be related to the long residence time of the inhibitor on the transporter.[6]
-
Dose-Titration: The observed side effects are likely dose-dependent. A careful dose-titration study is recommended to identify a therapeutic window that provides the desired efficacy without inducing severe motor or respiratory side effects.
-
Pharmacokinetic Profiling: Understanding the pharmacokinetic profile of ALX-5407 in your animal model can help in designing a dosing regimen that maintains therapeutic concentrations while minimizing peak concentrations that may be associated with adverse effects.
-
Consider Alternative Inhibitors: If the side effects are prohibitive, consider using a reversible, competitive GlyT1 inhibitor with a shorter residence time, as these have been shown to have a better side-effect profile in some studies.
Q6: We observed an unexpected activation of the PI3K/AKT/mTOR signaling pathway in our cells treated with ALX-5407. Is this a known off-target effect?
A6: Yes, paradoxical activation of the PI3K/AKT/mTOR pathway has been observed with ALX-5407 in some cellular contexts, such as in the study of Th1 cell differentiation.[7][8] While the primary target of ALX-5407 is GlyT1, this downstream signaling effect appears to be an indirect consequence of GlyT1 inhibition in certain cell types. The exact mechanism is still under investigation, but it is hypothesized to be a compensatory cellular response. In a study on allograft rejection, this activation was counteracted by co-administration of an mTOR inhibitor, rapamycin, leading to a synergistic therapeutic effect.[7][8]
Experimental Protocols
Protocol 1: In Vitro Glycine Uptake Assay
This protocol is for measuring the functional inhibition of GlyT1-mediated glycine transport in a cell line expressing GlyT1.
Materials:
-
Cells expressing GlyT1 (e.g., CHO-hGlyT1a)
-
96-well microplate
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 5.6 mM D-glucose, pH 7.4)
-
[³H]-Glycine
-
Non-labeled glycine
-
This compound
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Cell Plating: Plate GlyT1-expressing cells in a 96-well plate and grow to confluence.
-
Compound Preparation: Prepare serial dilutions of this compound in KRH buffer.
-
Cell Washing: Gently wash the cell monolayer twice with pre-warmed KRH buffer.
-
Pre-incubation: Add the ALX-5407 dilutions to the respective wells and pre-incubate for 15-30 minutes at room temperature.
-
Initiation of Glycine Uptake: Add KRH buffer containing a mixture of [³H]-Glycine and non-labeled glycine to each well to initiate the uptake.
-
Termination of Uptake: After a defined incubation period (e.g., 10-15 minutes), terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer.
-
Scintillation Counting: Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity.
-
Data Analysis: Determine the IC50 value of ALX-5407 by plotting the inhibition of glycine uptake as a function of the compound concentration.
Protocol 2: In Vivo Dosing and Monitoring
This protocol provides a general guideline for the preparation and administration of ALX-5407 for in vivo studies in rodents.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Vehicle Preparation (for a 2.5 mg/mL suspension):
-
Prepare a 25 mg/mL stock solution of ALX-5407 in DMSO.
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to bring the final volume to 1 mL.[5]
Administration:
-
The prepared suspension can be administered via oral gavage or intraperitoneal injection. The dosing volume should be calculated based on the animal's body weight.
Monitoring:
-
Efficacy: Monitor for the desired pharmacological effects (e.g., changes in behavior, neurochemical alterations).
-
Adverse Effects: Closely observe the animals for any signs of motor abnormalities (e.g., compulsive walking, ataxia) or respiratory distress, particularly at higher doses. A formal behavioral scoring system can be implemented to quantify these effects.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected results with ALX-5407.
Caption: Unexpected activation of the PI3K/AKT/mTOR pathway by ALX-5407.
References
- 1. caymanchem.com [caymanchem.com]
- 2. ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. heparin-cofactor-ii-precursor-serpind1-fragment-homo-sapiens.com [heparin-cofactor-ii-precursor-serpind1-fragment-homo-sapiens.com]
- 7. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 8. GlyT1 inhibition by ALX-5407 attenuates allograft rejection through suppression of Th1 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
ALX-5407 Hydrochloride: Technical Support Center for In vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using ALX-5407 hydrochloride in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1).[1][2][3] Its primary mechanism of action is to block the reuptake of glycine from the synaptic cleft.[3][4][5] This leads to an increase in extracellular glycine concentrations, which in turn acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, potentiating its function.[5][6][7] ALX-5407 is a non-transportable inhibitor, meaning it is not a substrate for the glycine transporter itself.[8]
Q2: What are the common research applications for this compound in vivo?
In vivo studies have utilized ALX-5407 to investigate its therapeutic potential in various central nervous system (CNS) disorders.[9] Research areas include schizophrenia[2][10], Parkinson's disease-related dyskinesia and psychosis-like behaviors[11], and the modulation of immune responses, such as in allograft rejection.[12]
Q3: What is a suitable vehicle control for in vivo studies with this compound?
While specific vehicle formulations can vary between studies, a common approach for administering hydrophobic compounds like this compound in vivo involves a multi-component system. Based on its solubility, a typical vehicle could be a solution of DMSO, Tween 80, and saline. For example, a formulation of 5-10% DMSO, 5-10% Tween 80, and 80-90% sterile saline is often used. It is crucial to ensure the final concentration of DMSO is well-tolerated by the animal model. One study noted the use of 0.1% DMSO as a vehicle for in vitro experiments.[12] Researchers should always perform preliminary tolerability studies with the chosen vehicle in their specific animal model.
Q4: How should this compound be stored?
This compound should be stored desiccated at +4°C for short-term storage.[1] For long-term storage, it is recommended to store it at -20°C.[2] Stock solutions in solvent should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[10]
Troubleshooting Guide
This guide addresses potential issues that may arise during in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of ALX-5407 in the vehicle solution | - The concentration of ALX-5407 exceeds its solubility in the chosen vehicle.- The temperature of the solution has dropped, reducing solubility.- Improper mixing of the vehicle components. | - Prepare a fresh solution, ensuring the vehicle components are added in the correct order (e.g., dissolve ALX-5407 in DMSO first, then add Tween 80, and finally saline).- Gently warm the solution to aid dissolution, but avoid high temperatures that could degrade the compound.- Consider adjusting the vehicle composition to increase the percentage of solubilizing agents like DMSO or Tween 80, while staying within tolerated limits for the animal model. |
| Adverse reactions in animals (e.g., irritation at the injection site, hyperlocomotion) | - The vehicle itself may be causing irritation, particularly at higher concentrations of DMSO or Tween 80.- Hyperlocomotion has been reported as a potential side effect of ALX-5407.[13]- The dose of ALX-5407 may be too high. | - Run a vehicle-only control group to assess for any adverse reactions to the vehicle itself.- If irritation occurs, consider reducing the concentration of DMSO and/or Tween 80, or explore alternative, better-tolerated vehicle formulations.- For hyperlocomotion, consider performing a dose-response study to find a therapeutically effective dose with minimal side effects. |
| Lack of expected therapeutic effect | - The dose of ALX-5407 may be too low.- Poor bioavailability due to the route of administration or improper formulation.- Degradation of the compound due to improper storage or handling. | - Conduct a dose-escalation study to determine the optimal therapeutic dose for your specific model.- Ensure the vehicle is appropriate for the chosen route of administration and enhances the solubility and stability of ALX-5407.- Verify the storage conditions and age of the compound. Prepare fresh solutions for each experiment. |
Experimental Protocols & Data
Solubility Data
The following table summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |
| DMSO | 100 | 42.99 | [1] |
| Ethanol | 50 | 21.5 | [1] |
Example In Vivo Dosing Regimens
This table provides examples of this compound doses used in published animal studies.
| Animal Model | Dose | Route of Administration | Research Area | Reference |
| Rats | 1 and 10 mg/kg | Oral | Schizophrenia | [10] |
| Mice | 10 mg/kg | Not specified | Schizophrenia | [2] |
| Mice | 50 and 100 mg/kg | Intraperitoneal | Allograft Rejection | [12] |
| Marmoset | 0.01, 0.1, and 1 mg/kg | Not specified | Parkinson's Disease | [11] |
Visualizations
Signaling Pathway of ALX-5407
Caption: Mechanism of action of ALX-5407.
Experimental Workflow for In Vivo Study
Caption: General workflow for an in vivo study with ALX-5407.
References
- 1. rndsystems.com [rndsystems.com]
- 2. caymanchem.com [caymanchem.com]
- 3. ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of GlyT1 affect glycine transport via discrete binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of glycine transporter-1 in the dorsal vagal complex improves metabolic homeostasis in diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Effect of the glycine transporter 1 inhibitor ALX-5407 on dyskinesia, psychosis-like behaviours and parkinsonism in the MPTP-lesioned marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GlyT1 inhibition by ALX-5407 attenuates allograft rejection through suppression of Th1 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. heparin-cofactor-ii-precursor-serpind1-fragment-homo-sapiens.com [heparin-cofactor-ii-precursor-serpind1-fragment-homo-sapiens.com]
Technical Support Center: ALX-5407 Hydrochloride Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving ALX-5407 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and non-transportable inhibitor of the glycine (B1666218) transporter 1 (GlyT1).[1][2] Its primary mechanism of action is to block the reuptake of glycine from the synaptic cleft, thereby increasing extracellular glycine concentrations.[3] This enhancement of glycine levels potentiates the activity of N-methyl-D-aspartate (NMDA) receptors, as glycine is a required co-agonist for their activation.[2][4][5][6]
Q2: What are the recommended solvents and storage conditions for this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol. Stock solutions should be stored at -20°C or -80°C.[7][8] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[7] For in vivo studies, a common vehicle formulation involves dissolving the compound in a mixture of DMSO, PEG300, Tween-80, and saline.[7]
Q3: What are the known off-target effects of this compound?
While ALX-5407 is highly selective for GlyT1, high concentrations may lead to off-target effects. It has been shown to have very low affinity for the glycine site on the NMDA receptor and for the GlyT2 transporter.[8] However, at higher doses, it may activate strychnine-sensitive glycine receptors, which could lead to inhibitory effects on motor activity and respiration.
Q4: How does this compound affect downstream signaling pathways?
The primary downstream effect of ALX-5407 is the potentiation of NMDA receptor signaling due to increased synaptic glycine.[2][4][5][6] In specific cellular contexts, such as in Th1 cells, ALX-5407 has been shown to inhibit the MAPK signaling pathway while activating the PI3K-Akt-mTOR pathway.[9]
Troubleshooting Guides
In Vitro Cell-Based Assays
Issue 1: High Variability in Glycine Uptake Assays
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Potential Cause: Inconsistent cell density.
-
Solution: Ensure a uniform cell seeding density across all wells. Cell confluency can significantly impact transporter expression and activity.
-
-
Potential Cause: Fluctuation in incubation times.
-
Solution: Use a multichannel pipette or automated liquid handling system to ensure simultaneous addition of substrate and inhibitor solutions to all wells.
-
-
Potential Cause: Interference from media components.
-
Solution: Perform assays in a defined buffer system (e.g., Hanks' Balanced Salt Solution) to avoid competition from amino acids or other components in the culture medium.
-
Issue 2: Compound Precipitation in Aqueous Media
-
Potential Cause: Poor aqueous solubility of this compound.
-
Solution: Prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in the assay medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
-
Potential Cause: Saturation of the compound in the final dilution.
-
Solution: Lower the stock solution concentration and adjust the dilution factor accordingly to prevent the compound from crashing out of solution.
-
Issue 3: Inconsistent Inhibition (IC50 values vary between experiments)
-
Potential Cause: Degradation of this compound stock solution.
-
Solution: Aliquot stock solutions into single-use vials and store them at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Potential Cause: Variations in cell passage number.
-
Solution: Use cells within a consistent and defined passage number range for all experiments, as transporter expression levels can change with prolonged culturing.
-
In Vivo Animal Studies
Issue 1: Variable Drug Exposure and Efficacy
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Potential Cause: Inconsistent formulation and administration of this compound.
-
Solution: Use a consistent and well-defined vehicle for administration. A common formulation includes DMSO, PEG300, Tween-80, and saline to ensure solubility and stability.[7] Ensure accurate and consistent dosing for all animals.
-
-
Potential Cause: Differences in animal metabolism.
-
Solution: Consider the metabolic profile of the animal model. For instance, cytochrome P450 2D6 extensive metabolizers were specifically selected in some clinical studies to limit pharmacokinetic variability.[10]
-
Issue 2: Unexpected Behavioral or Physiological Effects
-
Potential Cause: Off-target effects at high doses.
-
Solution: Conduct dose-response studies to identify the optimal therapeutic window that maximizes GlyT1 inhibition without causing adverse effects from potential off-target interactions, such as with strychnine-sensitive glycine receptors.
-
-
Potential Cause: Complex dose-response relationship.
Data Presentation
Table 1: Physicochemical and In Vitro Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 429.92 g/mol | |
| Formula | C₂₄H₂₄FNO₃·HCl | |
| Purity | ≥98% (HPLC) | |
| Solubility in DMSO | Up to 100 mM | |
| Solubility in Ethanol | Up to 50 mM | |
| Storage Temperature | Desiccate at +4°C (solid) | |
| Stock Solution Storage | -20°C or -80°C | [7][8] |
| GlyT1c IC₅₀ | 3 nM | [1][12] |
| GlyT2 IC₅₀ | > 100 µM | [1] |
| NMDA Receptor IC₅₀ | > 100 µM | [1] |
Experimental Protocols
Protocol: In Vitro Glycine Uptake Assay
This protocol provides a general framework for measuring the inhibitory effect of this compound on GlyT1-mediated glycine uptake in a cell-based assay.
-
Cell Culture: Plate cells expressing GlyT1 (e.g., CHO-K1/hGlyT1a) in a 96-well or 384-well plate and culture overnight to allow for adherence and recovery.[13]
-
Preparation of this compound: Prepare a stock solution of this compound in 100% DMSO. Serially dilute the stock solution in an appropriate assay buffer (e.g., HBSS) to achieve the desired final concentrations.
-
Assay Initiation:
-
Wash the cells with the assay buffer to remove culture medium.
-
Pre-incubate the cells with the diluted this compound or vehicle control for a specified time.
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Add the glycine uptake solution containing a mixture of non-radiolabeled glycine and radiolabeled glycine (e.g., [³H]glycine) to initiate the uptake.
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes) to allow for glycine uptake.
-
Termination of Uptake:
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Rapidly aspirate the uptake solution.
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Wash the cells multiple times with ice-cold assay buffer to remove extracellular radiolabeled glycine.
-
-
Cell Lysis and Scintillation Counting:
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Lyse the cells using a suitable lysis buffer.
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Transfer the cell lysate to scintillation vials.
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Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
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Determine the specific glycine uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known GlyT1 inhibitor or in mock-transfected cells) from the total uptake.
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Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
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Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
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Mandatory Visualizations
Caption: ALX-5407 inhibits GlyT1, increasing synaptic glycine and potentiating NMDA receptor signaling.
Caption: A logical workflow for troubleshooting variability in this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Glycine Transporter-1 Inhibition Promotes Striatal Axon Sprouting via NMDA Receptors in Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia [frontiersin.org]
- 6. Frontiers | Inhibition of astrocytic glycine transporter-1: friend or foe for ameliorating NMDA receptor hypofunction? [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. GlyT1 inhibition by ALX-5407 attenuates allograft rejection through suppression of Th1 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor PF-03463275 to Enhance Cognitive Training and Neuroplasticity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Relationship Between Glycine Transporter 1 Inhibition as Measured with Positron Emission Tomography and Changes in Cognitive Performances in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
ALX-5407 Hydrochloride Delivery in Animal Models: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ALX-5407 hydrochloride in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1).[1][2][3][4] It functions as a non-transportable inhibitor, meaning it binds to the transporter without being carried into the cell. The primary mechanism of action involves blocking the reuptake of glycine from the synaptic cleft, thereby increasing extracellular glycine concentrations.[1][2] This enhancement of glycinergic signaling is particularly relevant for modulating the function of N-methyl-D-aspartate (NMDA) receptors, where glycine acts as a co-agonist.[5]
Q2: What are the recommended solvents and storage conditions for this compound?
This compound is soluble in ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to keep the compound as a solid, desiccated at +4°C or -20°C.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[6] It is important to use freshly opened, anhydrous DMSO for preparing stock solutions as the compound's solubility can be significantly impacted by moisture.[6]
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound in Vehicle
Problem: The compound is not fully dissolving in the chosen vehicle or is precipitating out of solution, leading to inaccurate dosing.
Possible Causes & Solutions:
-
Improper Solvent Choice: While this compound is soluble in 100% DMSO and ethanol, these may not be suitable for direct in vivo administration at high concentrations.
-
Solution: Prepare a high-concentration stock solution in DMSO. For final administration, this stock can be further diluted with aqueous-based vehicles such as saline, phosphate-buffered saline (PBS), or a solution containing co-solvents like Tween 80 or polyethylene (B3416737) glycol (PEG). It is crucial to perform small-scale pilot tests to determine the optimal ratio of DMSO to the aqueous vehicle to maintain solubility and minimize toxicity.
-
Hygroscopic DMSO: The use of DMSO that has absorbed moisture from the air can significantly reduce the solubility of the compound.[6]
-
Solution: Always use a fresh, unopened bottle of anhydrous, sterile DMSO for preparing stock solutions.[6]
-
Low Temperature of Vehicle: Diluting a concentrated DMSO stock solution with a cold aqueous vehicle can cause the compound to precipitate.
-
Solution: Gently warm both the stock solution and the diluent to room temperature before mixing. Sonication can also be employed to aid dissolution, but care should be taken to avoid heating the sample excessively.
Issue 2: Inconsistent or Unexpected In Vivo Efficacy
Problem: The observed in vivo effects of this compound are variable or do not align with expected outcomes.
Possible Causes & Solutions:
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Inadequate Dose: The selected dose may be too low to achieve the desired therapeutic effect.
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Solution: Refer to published literature for effective dose ranges in similar animal models. For example, oral administration of 10 mg/kg has been shown to increase glycine levels in the rat prefrontal cortex.[1][2] In marmosets, doses of 0.1 mg/kg and 1 mg/kg in combination with L-DOPA were effective in reducing dyskinesia.[5] A dose-response study may be necessary to determine the optimal dose for your specific experimental paradigm.
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Suboptimal Administration Route: The chosen route of administration may not provide the desired pharmacokinetic profile.
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Solution: ALX-5407 has been successfully administered via oral gavage (p.o.) and intraperitoneal (i.p.) injection.[6][7] The choice of route should be guided by the experimental goals. Oral administration may result in a slower onset and lower peak concentration compared to intraperitoneal injection.
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Compound Stability: The compound may be degrading in the prepared formulation.
-
Solution: Prepare fresh formulations for each experiment and avoid storing diluted solutions for extended periods. Protect solutions from light and store them at an appropriate temperature (e.g., 4°C for short-term storage) if they cannot be used immediately.
Data and Protocols
Solubility Data
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100 | 42.99 |
| Ethanol | 50 | 21.5 |
Data compiled from multiple sources.[8]
In Vivo Dosage Examples
| Animal Model | Administration Route | Dose Range | Observed Effect | Reference |
| Rat | Oral (p.o.) | 1 - 10 mg/kg | Increased glycine levels in prefrontal cortex | [1][2] |
| Marmoset (MPTP-lesioned) | Not specified | 0.01 - 1 mg/kg | Reduced L-DOPA-induced dyskinesia and psychosis-like behaviors | [5] |
| Mouse (Skin Allograft) | Intraperitoneal (i.p.) | 100 mg/kg (in combination with rapamycin) | Prolonged allograft survival | [7] |
Experimental Protocol: Preparation of this compound for Oral Administration
This is a general guideline and may require optimization for specific experimental needs.
-
Prepare Stock Solution: Weigh the required amount of this compound powder in a sterile microcentrifuge tube. Add a minimal amount of anhydrous DMSO to dissolve the powder completely. For example, to prepare a 10 mg/mL stock solution, add 100 µL of DMSO to 1 mg of the compound.
-
Vortex and Sonicate: Gently vortex the solution to ensure it is homogenous. If necessary, sonicate for a few minutes in a water bath sonicator to aid dissolution.
-
Prepare Vehicle: The final vehicle will depend on the desired final concentration of DMSO. A common vehicle for oral gavage is 0.5% or 1% methylcellulose (B11928114) in sterile water.
-
Final Dilution: On the day of the experiment, dilute the DMSO stock solution with the methylcellulose vehicle to the final desired concentration. For example, to achieve a final dose of 10 mg/kg in a volume of 10 mL/kg, you would need a final concentration of 1 mg/mL. If your stock is 10 mg/mL, you would perform a 1:10 dilution. Ensure the final concentration of DMSO is well-tolerated by the animals (typically less than 10%).
-
Administration: Administer the solution to the animals via oral gavage using an appropriately sized feeding needle.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Study
Caption: General experimental workflow for ALX-5407 in vivo studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. probechem.com [probechem.com]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
ALX-5407 hydrochloride degradation and storage conditions
Welcome to the technical support center for ALX-5407 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guidance for the handling, storage, and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is stable for at least four years when stored at -20°C. For shorter durations, some suppliers recommend storage at +4°C with a desiccant. Always refer to the manufacturer's product data sheet for specific recommendations.
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions can be prepared in solvents such as DMSO or ethanol. For optimal stability, it is recommended to store stock solutions at -80°C for up to six months or at -20°C for up to one month.[1] To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: What is the solubility of this compound in common laboratory solvents?
A3: The solubility of this compound varies depending on the solvent. Please refer to the table below for solubility data.
Q4: I am observing variability in my experimental results. Could this be related to the degradation of this compound?
A4: Yes, inconsistent results can be a consequence of compound degradation. Factors such as improper storage, multiple freeze-thaw cycles of stock solutions, exposure to light, or incompatible buffer conditions can lead to the degradation of this compound. Please refer to the troubleshooting guide below for a systematic approach to identifying the source of the issue.
Q5: Are there any known degradation pathways for this compound?
A5: While specific degradation studies on this compound are not extensively published, based on its chemical structure, potential degradation pathways may include hydrolysis of the ether linkage, oxidation of the biphenyl (B1667301) group, or degradation of the sarcosine (B1681465) moiety under harsh acidic, basic, or oxidative conditions. A proposed degradation pathway is illustrated in the diagram below.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Stability |
| Solid | -20°C | Long-term | ≥ 4 years[2] |
| Solid | +4°C (with desiccant) | Short-term | See manufacturer's data |
| Stock Solution | -80°C | Up to 6 months | Stable[1] |
| Stock Solution | -20°C | Up to 1 month | Stable[1] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 42.99 | 100[3] |
| Ethanol | 21.5 | 50[3] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in an Experimental Buffer
This protocol provides a general framework for determining the stability of this compound in a specific aqueous buffer.
Objective: To evaluate the stability of this compound in a chosen experimental buffer over a defined period.
Materials:
-
This compound
-
Experimental buffer of interest
-
DMSO or other suitable solvent for stock solution
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HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Incubator or water bath set to the experimental temperature
Methodology:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
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Prepare Test Solution: Dilute the stock solution with the experimental buffer to the final working concentration to be used in your assay. Ensure the final concentration of DMSO is compatible with your experimental system (typically <0.5%).
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Time Zero (T=0) Sample: Immediately after preparing the test solution, take an aliquot and analyze it by HPLC. This will serve as your baseline (100% integrity) measurement.
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Incubation: Incubate the remaining test solution at the intended experimental temperature.
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Time-Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the test solution.
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HPLC Analysis: Analyze each aliquot by HPLC. The HPLC method should be capable of separating the parent this compound peak from any potential degradation products.
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Data Analysis:
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Measure the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of this compound remaining against time to determine its stability profile in your buffer.
-
Mandatory Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Troubleshooting workflow for experimental variability.
Caption: Relationship between storage conditions and stability.
References
Adjusting ALX-5407 hydrochloride dose for different animal strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with ALX-5407 hydrochloride. The following information is intended to assist in the design and execution of experiments, with a specific focus on dose adjustments for different animal strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective, non-transportable inhibitor of the glycine (B1666218) transporter type 1 (GlyT1). GlyT1 is primarily located on glial cells in the central nervous system and is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, ALX-5407 increases the extracellular concentration of glycine, which acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. This potentiation of NMDA receptor function is the key mechanism through which ALX-5407 exerts its effects.
Q2: What are the common research applications for this compound in animal models?
A2: this compound has been investigated in various preclinical models for its therapeutic potential in neurological and immunological disorders. Key research areas include:
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Schizophrenia: Due to its ability to enhance NMDA receptor function, which is often hypofunctional in schizophrenia.
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Parkinson's Disease: To modulate glutamatergic neurotransmission and potentially alleviate motor symptoms and levodopa-induced dyskinesia.[1]
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Allograft Rejection: By suppressing T-helper 1 (Th1) cell differentiation, it shows potential in transplant immunology.[2]
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Autism Spectrum Disorder (ASD): A different GlyT1 inhibitor has been shown to improve sociability in the BALB/c mouse model of ASD.[3]
Q3: Are there known differences in response to drugs between commonly used mouse strains like C57BL/6 and BALB/c?
A3: Yes, significant differences exist between C57BL/6 and BALB/c mice that can affect the outcome of studies involving this compound. These include:
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Immunological Responses: C57BL/6 mice tend to have a Th1-biased immune response, while BALB/c mice are more prone to a Th2-biased response.[4] This is a critical consideration for immunological studies.
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Behavioral and Cognitive Profiles: These strains exhibit inherent differences in anxiety levels, learning, and memory, which can influence the results of neurobehavioral experiments.[5][6]
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Drug Metabolism: Inbred mouse strains can have variations in the expression and activity of drug-metabolizing enzymes, leading to differences in drug pharmacokinetics and toxicity.[7][8]
Troubleshooting Guide: Dose Adjustment for Different Animal Strains
Problem: Inconsistent or unexpected results when switching between animal strains (e.g., from C57BL/6 to BALB/c mice).
This guide provides a systematic approach to adjusting the dose of this compound when changing animal strains.
Possible Cause 1: Pharmacokinetic Differences
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Explanation: Different mouse strains can metabolize and clear drugs at different rates, leading to variations in drug exposure (Area Under the Curve - AUC) and peak concentration (Cmax).
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Solution:
-
Literature Review: Search for any published pharmacokinetic data for this compound or similar GlyT1 inhibitors in the specific strains you are using.
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Pilot Pharmacokinetic Study: If no data is available, a small-scale pilot study is recommended. This involves administering a single dose of this compound to a small group of each strain and collecting blood samples at several time points to determine key pharmacokinetic parameters.
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Allometric Scaling (with caution): While typically used for interspecies scaling, the principles of allometric scaling can provide a theoretical starting point for intra-species dose adjustment, considering differences in metabolic rate which can be linked to body weight and surface area.[9][10] However, this should be validated with experimental data.
-
Possible Cause 2: Pharmacodynamic Differences
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Explanation: The target receptor (GlyT1) expression, downstream signaling pathways, or overall physiological response to the drug can differ between strains.
-
Solution:
-
Dose-Response Study: Conduct a dose-response study in the new strain to determine the optimal dose for the desired biological effect. This involves testing a range of doses and measuring the relevant endpoint (e.g., behavioral change, biomarker modulation).
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Baseline Phenotyping: Characterize the baseline behavior and physiology of each strain in your experimental paradigm before drug administration to understand inherent differences.
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Possible Cause 3: Differences in Disease Models
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Explanation: The manifestation and progression of the induced disease model (e.g., experimental autoimmune encephalomyelitis, tumor growth) can vary significantly between strains, impacting the therapeutic window of the drug.
-
Solution:
-
Model Characterization: Thoroughly research the characteristics of your disease model in the chosen strain.
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Staggered Dosing Study: Initiate studies in the new strain with a lower dose and gradually escalate to establish a safe and effective dose range for that specific model and strain combination.
-
Data Summary
The following table summarizes reported doses of this compound and another GlyT1 inhibitor in different animal strains.
| Compound | Animal Species | Strain | Dose(s) | Route of Administration | Application | Reference |
| This compound | Mouse | C57BL/6 | 50 mg/kg, 100 mg/kg | Intraperitoneal | Allograft Rejection | [2] |
| This compound | Mouse | DBA/2 | Not specified | Not specified | Side Effect Profiling | [11] |
| This compound | Marmoset | Not specified | 0.01, 0.1, 1 mg/kg | Not specified | Parkinson's Disease | [1] |
| VU0410120 | Mouse | BALB/c | Not specified | Not specified | Autism Spectrum Disorder Model | [3] |
Experimental Protocols
Protocol 1: Pilot Pharmacokinetic Study for this compound in Two Mouse Strains
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Animal Selection: Use age- and weight-matched male or female mice from the two strains of interest (e.g., C57BL/6 and BALB/c). A typical group size is 3-5 animals per time point.
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Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., saline, DMSO/polyethylene glycol). The final concentration should be such that the injection volume is appropriate for the animal's weight.
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Administration: Administer a single dose of this compound via the intended experimental route (e.g., intraperitoneal injection).
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Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) post-administration. Plasma should be separated and stored at -80°C until analysis.
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Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS.
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Data Analysis: Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life (t1/2) for each strain.
Protocol 2: Dose-Response Study for a Neurobehavioral Endpoint
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Animal and Model: Select the desired mouse strain and induce the relevant disease model if applicable. Acclimatize the animals to the testing environment.
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Dose Selection: Based on literature and pilot studies, select a range of at least 3-4 doses of this compound, plus a vehicle control group.
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Drug Administration: Administer the assigned dose to each group of animals.
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Behavioral Testing: At the appropriate time post-dosing, conduct the behavioral test of interest (e.g., open field test, social interaction test, Morris water maze).
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Data Collection and Analysis: Record and analyze the relevant behavioral parameters. Plot the dose against the observed effect to determine the dose-response relationship and identify the optimal dose.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for dose adjustment in a new animal strain.
Caption: Troubleshooting logic for inter-strain variability.
References
- 1. Effect of the glycine transporter 1 inhibitor ALX-5407 on dyskinesia, psychosis-like behaviours and parkinsonism in the MPTP-lesioned marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GlyT1 inhibition by ALX-5407 attenuates allograft rejection through suppression of Th1 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycine transporter type 1 (GlyT1) inhibition improves conspecific-provoked immobility in BALB/c mice: Analysis of corticosterone response and glucocorticoid gene expression in cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cyagen.com [cyagen.com]
- 5. Comparison of the Response of Male BALB/c and C57BL/6 Mice in Behavioral Tasks to Evaluate Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inbred mouse strain differences in alcohol and nicotine addiction-related phenotypes from adolescence to adulthood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. allucent.com [allucent.com]
- 10. Conversion between animals and human [targetmol.com]
- 11. Glycine transporter (GlyT1) inhibitors with reduced residence time increase prepulse inhibition without inducing hyperlocomotion in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential interaction of ALX-5407 with other reagents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential interactions of ALX-5407 with other reagents.
Troubleshooting Guides
Unexpected Efficacy or Toxicity in Preclinical Models
Issue: Observed therapeutic effects or toxicity of ALX-5407 are significantly different than expected based on single-agent studies.
Potential Cause: Pharmacodynamic or pharmacokinetic interaction with a co-administered agent.
Troubleshooting Steps:
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Review Co-administered Agents: Identify all other reagents, drugs, or vehicle components administered to the animal model.
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Investigate Potential Pharmacodynamic Interactions:
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Signaling Pathway Analysis: Determine if any co-administered agents act on signaling pathways known to be modulated by ALX-5407, such as the PI3K-AKT-mTOR or MAPK pathways. For instance, a synergistic effect has been observed when ALX-5407 is combined with the mTOR inhibitor rapamycin (B549165) in attenuating allograft rejection.[1] ALX-5407 was found to activate the PI3K-AKT-mTOR pathway, and the co-administration of rapamycin counteracted this effect, leading to enhanced suppression of T-helper 1 (Th1) cell differentiation.[1]
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Receptor System Interference: Consider if other agents could interfere with the downstream effects of GlyT1 inhibition. For example, the effects of ALX-5407 on motor performance at higher doses may be linked to the activation of strychnine-sensitive glycine (B1666218) A receptors. Therefore, co-administration of a glycine A receptor antagonist like strychnine (B123637) could reverse some of the observed effects.
-
-
Assess Potential Pharmacokinetic Interactions:
-
Metabolism: While specific cytochrome P450 (CYP) enzymes responsible for ALX-5407 metabolism are not definitively identified in the public literature, it is crucial to consider the potential for interactions with potent CYP inhibitors or inducers. If a co-administered drug is a known modulator of major drug-metabolizing enzymes (e.g., CYP3A4, CYP2D6), it could alter the exposure of ALX-5407, leading to unexpected efficacy or toxicity.
-
Transporters: Investigate if co-administered agents are substrates or inhibitors of drug transporters that might be involved in the disposition of ALX-5407.
-
-
Recommended Experimental Validation:
-
Conduct a formal drug-drug interaction study in the relevant animal model, including groups for each agent alone and in combination.
-
Measure plasma and tissue concentrations of ALX-5407 and the co-administered agent to identify any pharmacokinetic changes.
-
Perform in vitro assays to determine if ALX-5407 is a substrate, inhibitor, or inducer of relevant CYP enzymes or drug transporters.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ALX-5407?
ALX-5407 is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[2][3] GlyT1 is responsible for the reuptake of glycine from the synapse. By inhibiting GlyT1, ALX-5407 increases the extracellular concentration of glycine, which acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, thereby enhancing NMDA receptor function.
Q2: Are there any known synergistic interactions with ALX-5407?
Yes, ALX-5407 has been shown to act synergistically with rapamycin in a murine skin allograft model. While ALX-5407 monotherapy did not prolong graft survival, the combination with rapamycin significantly extended survival and reduced inflammatory infiltration.[1] This synergy is attributed to their opposing effects on the PI3K-AKT-mTOR signaling pathway.[1]
Q3: Can ALX-5407 be used in combination with L-DOPA for Parkinson's disease research?
Yes, studies in a marmoset model of Parkinson's disease have shown that ALX-5407, when administered with L-DOPA, can significantly reduce the severity of L-DOPA-induced dyskinesia and psychosis-like behaviors without compromising the anti-parkinsonian effects of L-DOPA.
Q4: How might ALX-5407 interact with other CNS-acting agents?
Given that ALX-5407 modulates glutamatergic neurotransmission through its effect on NMDA receptors, there is a potential for pharmacodynamic interactions with other drugs that act on the central nervous system. For example, the effects of higher doses of ALX-5407 on motor activity and respiration may be due to the activation of inhibitory glycine A receptors. These effects could potentially be reversed by co-administration of a glycine A receptor antagonist such as strychnine .
Q5: What is known about the metabolism of ALX-5407 and potential for drug-drug interactions?
Specific information regarding the metabolic pathways of ALX-5407, including the cytochrome P450 (CYP) enzymes involved, is not extensively detailed in publicly available literature. As ALX-5407 is a sarcosine (B1681465) derivative, its metabolism may involve pathways common to other N-methylated amino acids.
For any new compound, it is standard practice to evaluate its potential for drug-drug interactions. This includes in vitro studies to determine if ALX-5407 is a substrate, inhibitor, or inducer of major CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) and key drug transporters (e.g., P-glycoprotein). Without this specific data for ALX-5407, caution should be exercised when co-administering it with known potent CYP inhibitors or inducers, as they could potentially alter its plasma concentrations and lead to unexpected changes in efficacy or toxicity.
Q6: Are there any known clinical trials for ALX-5407?
While ALX-5407 has been investigated in preclinical studies for various conditions, a specific search for registered clinical trials with an NCT number for ALX-5407 did not yield any results.
Data Presentation
Table 1: Summary of Preclinical Interactions with ALX-5407
| Interacting Reagent | Model System | Type of Interaction | Observed Effect | Reference |
| Rapamycin | Murine Skin Allograft | Pharmacodynamic (Synergism) | Significantly prolonged allograft survival and reduced inflammation compared to either agent alone. | [1] |
| L-DOPA | MPTP-lesioned Marmoset (Parkinson's Model) | Pharmacodynamic (Beneficial) | Reduced L-DOPA-induced dyskinesia and psychosis-like behaviors without compromising L-DOPA's anti-parkinsonian efficacy. | |
| Strychnine | Mouse | Pharmacodynamic (Antagonism) | The inhibitory effects of high-dose ALX-5407 on cerebellar cGMP levels were reversed by strychnine. |
Experimental Protocols
In Vitro Cytochrome P450 Inhibition Assay
Objective: To determine the potential of ALX-5407 to inhibit the activity of major human cytochrome P450 enzymes.
Methodology:
-
Reagents: Human liver microsomes (pooled), recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4), specific CYP substrate probes (e.g., phenacetin (B1679774) for CYP1A2, bupropion (B1668061) for CYP2B6, etc.), NADPH regenerating system, ALX-5407, and known positive control inhibitors for each CYP isoform.
-
Incubation:
-
Pre-incubate ALX-5407 (at a range of concentrations) or positive control inhibitor with human liver microsomes or recombinant CYP enzymes in a phosphate (B84403) buffer at 37°C.
-
Initiate the metabolic reaction by adding the specific CYP substrate probe and the NADPH regenerating system.
-
-
Termination and Analysis:
-
Stop the reaction at a specific time point by adding a suitable solvent (e.g., acetonitrile).
-
Analyze the formation of the metabolite of the specific substrate probe using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
-
Data Analysis:
-
Calculate the rate of metabolite formation at each concentration of ALX-5407.
-
Determine the IC50 value (the concentration of ALX-5407 that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable sigmoidal dose-response curve.
-
Mandatory Visualization
References
Ensuring consistent ALX-5407 hydrochloride activity in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure the consistent activity of ALX-5407 hydrochloride in long-term studies. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, non-transportable inhibitor of the glycine (B1666218) transporter type 1 (GlyT1)[1][2][3]. Its primary mechanism involves blocking the reuptake of glycine from the synaptic cleft[4][5]. This inhibition leads to an increase in extracellular glycine concentrations, which in turn enhances the function of N-methyl-D-aspartate (NMDA) receptors, as glycine acts as a mandatory co-agonist for these receptors[4][5][6].
Q2: What are the recommended storage conditions for this compound to ensure its long-term stability?
A2: To ensure long-term stability, this compound solid powder should be stored at -20°C for up to 12 months or at 4°C for up to 6 months[7]. For stock solutions in solvent, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month[8]. The product should be stored sealed and away from moisture[8]. One supplier indicates a stability of at least four years when stored at -20°C[9].
Q3: In which solvents can I dissolve this compound and at what concentrations?
A3: this compound is soluble in DMSO and ethanol. Solubility data from various suppliers is summarized in the table below. It is important to note that hygroscopic DMSO can significantly impact solubility, so using newly opened DMSO is recommended[8].
| Solvent | Concentration |
| DMSO | 100 mg/mL (232.61 mM)[8] |
| DMSO | 20 mg/mL[9] |
| DMSO | 10 mM[7] |
| Ethanol | 50 mM[1] |
Q4: What are the key parameters to consider when designing an in vitro experiment with this compound?
A4: Key parameters for in vitro studies include the concentration of ALX-5407, incubation time, and the cell line used. ALX-5407 has a very potent IC50 value of 3 nM for GlyT1 inhibition[1][2][3][8][9]. It exhibits slow dissociation kinetics, meaning its binding to the GlyT1 transporter can be essentially irreversible[3][8][10]. Therefore, the duration of exposure and washout procedures are critical considerations.
Q5: Are there any known off-target effects of this compound?
A5: ALX-5407 is highly selective for GlyT1 over GlyT2 (IC50 > 10 µM)[1][2][9]. It also shows little to no activity at NMDA receptors and the inhibitory glycine receptor at concentrations up to 100 µM[1][2][9]. However, at higher doses, it may cause side effects related to high GlyT1 inhibitory activity in caudal brain areas, potentially leading to the activation of strychnine-sensitive glycine A receptors[11].
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity of this compound in my experiments.
| Potential Cause | Troubleshooting Step |
| Improper Storage | Verify that the solid compound and stock solutions have been stored at the recommended temperatures (-20°C or -80°C) and protected from moisture[7][8]. |
| Degradation of Stock Solution | Prepare fresh stock solutions, especially if the current stock is old or has been subjected to multiple freeze-thaw cycles. |
| Incorrect Solvent or Concentration | Confirm the solvent used is appropriate (e.g., high-quality, anhydrous DMSO) and that the final concentration in your assay is accurate. Use a concentration appropriate for your experimental goals, keeping in mind the potent IC50 of 3 nM[1][2][3][8][9]. |
| Experimental System Variability | Ensure consistency in your cell line, passage number, and experimental conditions. The expression levels of GlyT1 can vary between cell lines and passages. |
| Interaction with other compounds | Be aware of potential interactions if using ALX-5407 in combination with other drugs. For instance, it has been studied in combination with rapamycin (B549165) and L-DOPA[12][13]. |
Issue 2: Observing unexpected cellular toxicity or side effects.
| Potential Cause | Troubleshooting Step |
| High Concentration | Review the concentration of ALX-5407 being used. Due to its high potency, high concentrations may lead to off-target effects or cellular stress. Perform a dose-response curve to determine the optimal concentration for your experiment. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is below the toxic threshold for your specific cell line. |
| Activation of Glycine A Receptors | In vivo studies have shown that high doses can lead to adverse effects due to sustained elevations of extracellular glycine, potentially activating inhibitory glycine A receptors[11]. Consider if this could be a factor in your experimental model. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution. If needed, brief sonication can be used.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month)[8].
-
Protocol 2: In Vitro Glycine Uptake Assay
This protocol is a general guideline and should be optimized for your specific cell line expressing GlyT1.
-
Cell Plating: Plate cells expressing GlyT1 (e.g., QT6 cells stably expressing human GlyT1) in a suitable multi-well plate and grow to confluence[10].
-
Pre-incubation:
-
Wash the cells with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Glycine Uptake:
-
Initiate glycine uptake by adding a solution containing a known concentration of radiolabeled glycine (e.g., [³H]glycine) to each well.
-
Incubate for a short period (e.g., 10-20 minutes) at 37°C. The uptake should be in the linear range.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
-
Quantification:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of glycine uptake for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Signaling Pathways and Workflows
The primary mechanism of this compound involves the modulation of glutamatergic neurotransmission through the inhibition of GlyT1.
Caption: Mechanism of action of this compound.
Recent studies have also indicated that ALX-5407 can influence other signaling pathways, such as the MAPK and PI3K-AKT-mTOR pathways, particularly in the context of immune cell modulation[12].
Caption: Influence of ALX-5407 on intracellular signaling pathways.
Caption: Troubleshooting workflow for inconsistent ALX-5407 activity.
References
- 1. rndsystems.com [rndsystems.com]
- 2. ALX 5407 hydrochloride | Glycine Transporters | Tocris Bioscience [tocris.com]
- 3. apexbt.com [apexbt.com]
- 4. physoc.org [physoc.org]
- 5. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | GlyT1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GlyT1 inhibition by ALX-5407 attenuates allograft rejection through suppression of Th1 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of the glycine transporter 1 inhibitor ALX-5407 on dyskinesia, psychosis-like behaviours and parkinsonism in the MPTP-lesioned marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing poor cell viability with ALX-5407 treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using ALX-5407 who are experiencing issues with poor cell viability.
Troubleshooting Guide
Poor cell viability during ALX-5407 treatment can arise from a variety of factors, ranging from the inherent biological activity of the compound to suboptimal experimental conditions. This guide provides a systematic approach to identifying and resolving common issues.
Question: My cells show unexpectedly high levels of cell death after ALX-5407 treatment. What are the potential causes and how can I troubleshoot this?
Answer:
Unexpectedly high cell death can be categorized into two main areas: issues with the experimental setup and the inherent pharmacological effects of ALX-5407. It is crucial to differentiate between these to ensure the validity of your results.
Step 1: Verify General Cell Culture Health and Conditions
Before attributing cell death solely to ALX-5407, it is essential to rule out common cell culture problems that can compromise cell viability.
-
Microbial Contamination: Mycoplasma, bacteria, or yeast contamination can significantly impact cell health and may alter cellular responses to drug treatments.[1][2][3][4][5] Mycoplasma, in particular, can affect apoptosis rates and interfere with assays like the MTT assay, leading to erroneous results.[1][2]
-
Recommendation: Regularly test your cell cultures for mycoplasma contamination. If contamination is detected, discard the culture and start with a fresh, uncontaminated stock.
-
-
Cell Confluency: The density of your cell culture can influence its sensitivity to treatment. Over-confluent or, conversely, very sparse cultures may respond differently than those in the logarithmic growth phase.[6][7][8][9]
-
Recommendation: Ensure you have an optimized cell seeding density and that cells are in the logarithmic growth phase when you begin your experiment.
-
-
Media and Reagents: The quality and storage of your cell culture media, serum, and other reagents are critical. Expired or improperly stored reagents can negatively affect cell viability.
-
Recommendation: Use fresh, high-quality reagents and adhere to the manufacturer's storage instructions.
-
Step 2: Evaluate the ALX-5407 Treatment Protocol
If you have confirmed the health of your cell cultures, the next step is to scrutinize the specifics of your ALX-5407 treatment.
-
ALX-5407 Concentration: ALX-5407 is a potent inhibitor of the glycine (B1666218) transporter 1 (GlyT1), with an IC50 value in the low nanomolar range (around 3 nM).[10] However, the effective concentration can vary significantly between cell lines.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration of ALX-5407 for your specific cell line and experimental goals. Start with a wide range of concentrations to identify the cytotoxic threshold.
-
-
Solubility and Stability: ALX-5407 hydrochloride is soluble in DMSO and ethanol.[11] Improperly dissolved or precipitated compound will lead to inconsistent and inaccurate dosing.
-
Recommendation: Prepare a fresh stock solution of ALX-5407 in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting it in your culture medium. Do not store diluted solutions for extended periods.
-
-
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in your culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
Recommendation: Include a vehicle control (cells treated with the same concentration of solvent as the highest ALX-5407 concentration) in your experiments to account for any effects of the solvent.
-
Step 3: Understand the Mechanism of Action of ALX-5407
In some cases, the observed cell death may be a direct consequence of ALX-5407's mechanism of action, particularly in cell types that are highly dependent on glycine transport for proliferation and survival.
-
Glycine Dependence: Rapidly proliferating cells, such as many cancer cell lines (e.g., A549 and HT29), rely on glycine for growth. Inhibition of the glycine transporter GlyT1 by ALX-5407 can lead to a reduction in cell proliferation and viability.[12]
-
Apoptosis Induction: In certain cell types, like Th1 cells, ALX-5407 has been shown to induce apoptosis.[13] This is a programmed cell death pathway and is an expected outcome of the treatment in these cells.
Logical Troubleshooting Workflow
References
- 1. Falsification of tetrazolium dye (MTT) based cytotoxicity assay results due to mycoplasma contamination of cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mycoplasma Infection Mediates Sensitivity of Multidrug-Resistant Cell Lines to Tiopronin: A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mycoplasma contamination of cell cultures | Lonza [bioscience.lonza.com]
- 5. Dangers of Mycoplasma in Cell-Based Assays | Lab Manager [labmanager.com]
- 6. researchgate.net [researchgate.net]
- 7. The Impact of Confluence on Bone Marrow Mesenchymal Stem (BMMSC) Proliferation and Osteogenic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluctuations in cell density alter protein markers of multiple cellular compartments, confounding experimental outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell confluence induces switching from proliferation to migratory signaling by site-selective phosphorylation of PDGF receptors on lipid raft platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rndsystems.com [rndsystems.com]
- 12. Reduction of Rapid Proliferating Tumour Cell Lines by Inhibition of the Specific Glycine Transporter GLYT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GlyT1 inhibition by ALX-5407 attenuates allograft rejection through suppression of Th1 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of ALX-5407 on GlyT1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the glycine (B1666218) transporter 1 (GlyT1) inhibitor, ALX-5407, with other alternative inhibitors. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate signaling pathways and experimental workflows.
Performance Comparison of GlyT1 Inhibitors
The inhibitory potency of ALX-5407 and other selective GlyT1 inhibitors is summarized in the table below. The data highlights the high potency of ALX-5407, characterized by a low nanomolar IC50 value. A distinguishing feature of ALX-5407 is its non-competitive and essentially irreversible mechanism of action, which contrasts with the reversible and competitive inhibition of newer generation compounds like SSR-504734.
| Inhibitor | IC50 / Ki | Mechanism of Action | Cell Line / Preparation | Reference |
| ALX-5407 | 3 nM (IC50) | Non-competitive, Essentially Irreversible | QT6 cells expressing hGlyT1c | [1] |
| LY2365109 | Not explicitly found | Selective GlyT1 inhibitor | Not specified | [2] |
| Org-24461 | High Potency | Non-competitive, Irreversible | Not specified | [3][4] |
| SSR-504734 | 18 nM (IC50) | Competitive, Reversible | Not specified | |
| PF-03311945 | 17 nM (Ki) | Not specified | HEK293 cells expressing hGlyT1c |
Experimental Protocols
[³H]Glycine Uptake Assay
This assay is a fundamental method to determine the functional inhibition of GlyT1. It measures the uptake of radiolabeled glycine into cells expressing the transporter in the presence and absence of inhibitory compounds.
Materials:
-
HEK293 or CHO cells stably expressing human GlyT1.
-
[³H]Glycine (radioligand).
-
Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
-
Test compounds (e.g., ALX-5407) at various concentrations.
-
Scintillation fluid and a scintillation counter.
-
96-well microplates.
Procedure:
-
Cell Culture: Culture the GlyT1-expressing cells in appropriate media until they form a confluent monolayer in 96-well plates.
-
Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed KRH buffer.
-
Pre-incubation: Add the test compounds at various concentrations to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiation of Uptake: Initiate the glycine uptake by adding KRH buffer containing a fixed concentration of [³H]Glycine.
-
Incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C.
-
Termination: Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.
-
Lysis and Scintillation Counting: Lyse the cells and add scintillation fluid to each well.
-
Data Analysis: Measure the radioactivity in each well using a scintillation counter. The amount of radioactivity is proportional to the amount of [³H]Glycine taken up by the cells. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.[5]
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound to GlyT1. It involves a competitive binding experiment where the test compound competes with a known radioligand for binding to the transporter.
Materials:
-
Cell membranes prepared from cells or tissues expressing GlyT1.
-
A suitable GlyT1-specific radioligand (e.g., [³H]-(R)-NPTS).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Test compounds at various concentrations.
-
A known GlyT1 inhibitor for determining non-specific binding.
-
Glass fiber filters and a cell harvester.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from GlyT1-expressing cells through homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, the radioligand at a concentration near its Kd, and the cell membrane preparation.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 of the test compound and subsequently calculate the Ki value using the Cheng-Prusoff equation.
Visualizing the Mechanism and Workflow
To better understand the underlying principles and experimental procedures, the following diagrams illustrate the GlyT1-NMDA receptor signaling pathway and a typical experimental workflow for validating a GlyT1 inhibitor.
The inhibition of GlyT1 by ALX-5407 leads to an increase in synaptic glycine levels. This, in turn, enhances the activation of NMDA receptors, which are crucial for synaptic plasticity and cognitive function. This mechanism is of significant interest in the context of schizophrenia, where NMDA receptor hypofunction is a key hypothesis.
References
- 1. ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to ALX-5407 Hydrochloride and Other Glycine Transporter 1 (GlyT1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ALX-5407 hydrochloride with other prominent Glycine (B1666218) Transporter 1 (GlyT1) inhibitors. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Glycine Transporter 1 (GlyT1) has emerged as a significant therapeutic target for neurological and psychiatric disorders, primarily due to its role in modulating glutamatergic neurotransmission. By inhibiting GlyT1, these compounds increase the synaptic concentration of glycine, an obligatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor. This potentiation of NMDA receptor function is hypothesized to alleviate symptoms associated with conditions like schizophrenia and Parkinson's disease.
Comparative Analysis of In Vitro Potency and Mechanism
This compound is a potent and selective, non-transportable inhibitor of GlyT1.[1] Its high affinity and irreversible binding distinguish it from other GlyT1 inhibitors. The following table summarizes the in vitro potency and mechanism of action of ALX-5407 and other notable GlyT1 inhibitors.
| Compound | IC50 (nM) | Mechanism of Inhibition | Selectivity | Key Characteristics |
| This compound | 3[1] | Mixed Non-competitive, Essentially Irreversible[2] | High for GlyT1 over GlyT2[1] | Potent, with a long residence time on the transporter.[2] |
| Bitopertin (B1667534) (RG1678) | 25 | Non-competitive | >1200-fold for GlyT1 over GlyT2 | Has undergone extensive clinical trials for schizophrenia. |
| Iclepertin (B6604116) (BI 425809) | 5.0 (human SK-N-MC cells), 5.2 (rat primary neurons)[3] | Not specified | High | In clinical development for cognitive impairment in schizophrenia.[3][4][5] |
| PF-03463275 | 11.6 (Ki) | Competitive, Reversible | >860-fold for GlyT1 over GlyT2 | Has been evaluated in Phase II trials for schizophrenia. |
In Vivo Efficacy: Preclinical Models
The therapeutic potential of GlyT1 inhibitors is often evaluated in animal models that recapitulate certain aspects of human neurological and psychiatric disorders.
Schizophrenia Models
The prepulse inhibition (PPI) of the acoustic startle reflex is a key translational model for schizophrenia, as deficits in sensorimotor gating are observed in patients. GlyT1 inhibitors have been shown to rescue these deficits in various animal models.
ALX-5407 has been demonstrated to enhance PPI in the DBA/2J mouse strain, which exhibits low basal levels of PPI.[6][7] It has also been shown to reverse cognitive deficits induced by the NMDA receptor antagonist PCP in mice.[6] Other GlyT1 inhibitors, such as SSR504734, have also shown efficacy in reversing PPI deficits and cognitive impairments in rodent models.[8]
Parkinson's Disease Models
In the MPTP-lesioned marmoset model of Parkinson's disease, ALX-5407 has shown significant efficacy in reducing L-DOPA-induced dyskinesia and psychosis-like behaviors without compromising the anti-parkinsonian effects of L-DOPA.[9][10][11]
-
ALX-5407 in MPTP-lesioned marmosets:
Bitopertin has also demonstrated anti-dyskinetic effects in a 6-OHDA-lesioned rat model of Parkinson's disease.[12]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Glycine Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled glycine into cells expressing GlyT1.
Materials:
-
Cell line stably expressing human GlyT1 (e.g., QT6 fibroblasts)
-
[³H]Glycine
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES)
-
Test compounds (e.g., ALX-5407) at various concentrations
-
Scintillation fluid and counter
Procedure:
-
Culture GlyT1-expressing cells in appropriate multi-well plates.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with the test compound or vehicle for a specified time.
-
Add [³H]Glycine to initiate the uptake reaction and incubate for a defined period (e.g., 10-20 minutes) at room temperature.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition of glycine uptake at each concentration of the test compound to determine the IC50 value.
Prepulse Inhibition (PPI) of Acoustic Startle
This behavioral assay assesses sensorimotor gating in rodents.
Apparatus:
-
Startle chambers equipped with a high-frequency loudspeaker and a sensor to detect whole-body startle responses.
Procedure:
-
Acclimation: Place the animal in the startle chamber for a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).
-
Test Session: The session comprises a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB white noise for 40 ms).
-
Prepulse-pulse trials: A weaker, non-startling prepulse stimulus (e.g., 75-85 dB for 20 ms) is presented 30-120 ms (B15284909) before the startling pulse.
-
No-stimulus trials: Background noise only.
-
-
Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100.
MPTP-Lesioned Marmoset Model of Parkinson's Disease
This non-human primate model is used to study Parkinson's disease and its treatment.
Procedure:
-
Induction of Parkinsonism: Marmosets are treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce parkinsonian symptoms. The dosing regimen is carefully titrated to balance efficacy and animal welfare.[11]
-
Induction of Dyskinesia: Following the development of parkinsonism, animals are repeatedly treated with L-DOPA to induce dyskinesia and psychosis-like behaviors.[9][10]
-
Drug Administration: The test compound (e.g., ALX-5407) or vehicle is administered in combination with L-DOPA.[9][10]
-
Behavioral Assessment: The severity of parkinsonism, dyskinesia, and psychosis-like behaviors is scored by trained observers who are blinded to the treatment conditions.[9][10]
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to GlyT1 inhibition.
Caption: Mechanism of GlyT1 Inhibition in the Synapse.
Caption: Experimental Workflow for Glycine Uptake Assay.
Caption: Therapeutic Rationale for GlyT1 Inhibition.
References
- 1. ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycine transporter (GlyT1) inhibitors with reduced residence time increase prepulse inhibition without inducing hyperlocomotion in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia | springermedizin.de [springermedizin.de]
- 4. Iclepertin | ALZFORUM [alzforum.org]
- 5. What clinical trials have been conducted for Iclepertin? [synapse.patsnap.com]
- 6. Glycine Transport Inhibitors for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effect of the glycine transporter 1 inhibitor ALX-5407 on dyskinesia, psychosis-like behaviours and parkinsonism in the MPTP-lesioned marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of the glycine transporter 1 inhibitor ALX-5407 on dyskinesia, psychosis-like behaviours and parkinsonism in the MPTP-lesioned marmoset | Parkinson's Disease [michaeljfox.org]
- 12. Effect of glycine transporter 1 inhibition with bitopertin on parkinsonism and L-DOPA induced dyskinesia in the 6-OHDA-lesioned rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to ALX-5407 Hydrochloride and Sarcosine for GlyT1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent glycine (B1666218) transporter 1 (GlyT1) inhibitors: ALX-5407 hydrochloride and sarcosine (B1681465). The information is intended for researchers and professionals in the fields of neuroscience and drug development who are investigating the modulation of the N-methyl-D-aspartate (NMDA) receptor system through GlyT1 inhibition.
Introduction to GlyT1 Inhibition
The glycine transporter 1 (GlyT1) plays a crucial role in regulating glycine levels in the synaptic cleft. As glycine is an essential co-agonist for the activation of NMDA receptors, inhibiting GlyT1 presents a promising therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as schizophrenia. By blocking the reuptake of glycine, GlyT1 inhibitors increase its extracellular concentration, thereby enhancing NMDA receptor-mediated neurotransmission. This guide focuses on two such inhibitors, the synthetic compound this compound and the endogenous amino acid sarcosine.
Mechanism of Action
This compound and sarcosine inhibit GlyT1 through distinct mechanisms, which significantly influences their pharmacological profiles.
This compound is a potent and highly selective, non-competitive inhibitor of GlyT1.[1][2] Its binding to the transporter is considered to be essentially irreversible.[1] This non-competitive and irreversible nature suggests a prolonged duration of action and a mode of inhibition that is not dependent on the concentration of glycine.
Sarcosine , also known as N-methylglycine, is an endogenous amino acid that acts as a competitive inhibitor of GlyT1.[3] Unlike ALX-5407, sarcosine's inhibitory effect can be surmounted by increasing concentrations of glycine. Furthermore, sarcosine also functions as a co-agonist at the glycine binding site of the NMDA receptor, a property not shared by ALX-5407.[3][4]
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the in vitro potency of this compound and sarcosine from various studies. It is important to note that these values were determined in different experimental settings and should be compared with this consideration in mind.
| Parameter | This compound | Sarcosine | Reference(s) |
| IC₅₀ (GlyT1) | 3 nM | 190 µM | [1][5] |
| Mechanism | Non-competitive, Irreversible | Competitive | [1][3] |
| Selectivity | High for GlyT1 over GlyT2 | Selective for GlyT1 over GlyT2 | [1] |
| NMDA Receptor Activity | No direct activity at the glycine site | Co-agonist | [3][4] |
In Vivo Studies and Pharmacokinetics
Direct comparative in vivo studies are limited. However, available data from separate animal studies provide insights into their activity and pharmacokinetic profiles.
This compound
Sarcosine
Clinical studies in patients with schizophrenia have used sarcosine as an add-on therapy, typically at doses of 2 g/day .[8] Pharmacokinetic studies in humans have shown that sarcosine has a Tmax of approximately 1.5-2.5 hours and a short half-life of about 1 hour.[9] In mouse seizure models, sarcosine was administered intraperitoneally at doses of 100, 200, 400, and 800 mg/kg.[9]
| Parameter | This compound | Sarcosine | Reference(s) |
| Animal Models | MPTP-lesioned marmosets, rats | Mouse seizure models, various schizophrenia models | [7] |
| Effective Doses (in vivo) | 0.1 - 1 mg/kg (marmoset) | 100 - 800 mg/kg (mouse, i.p.); 2 g/day (human, p.o.) | [8] |
| Tmax | Not reported | ~1.5 - 2.5 hours (human) | [9] |
| Half-life (t½) | Not reported | ~1 hour (human) | [9] |
Signaling Pathways and Experimental Workflows
GlyT1 Inhibition and NMDA Receptor Signaling
The primary mechanism by which GlyT1 inhibitors exert their effects is through the potentiation of NMDA receptor signaling. The following diagram illustrates this pathway.
Figure 1. Signaling pathway of GlyT1 inhibition leading to NMDA receptor activation.
Experimental Workflow for In Vitro GlyT1 Inhibition Assay
The following diagram outlines a typical workflow for a [³H]glycine uptake assay to determine the inhibitory activity of compounds on GlyT1.
Figure 2. Experimental workflow for a [³H]glycine uptake assay.
Detailed Experimental Protocols
[³H]Glycine Uptake Assay
This assay measures the functional inhibition of GlyT1-mediated glycine transport.
1. Cell Culture:
-
Cells stably expressing human GlyT1 (e.g., CHO-K1/hGlyT1a) are plated in a suitable format (e.g., 96-well plate).
-
The cells are cultured overnight to allow for adherence and expression of the transporter.
2. Assay Procedure:
-
On the day of the experiment, the cell culture medium is removed, and the cells are washed with a Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 5.6 mM D-glucose, pH 7.4).
-
The cells are then pre-incubated for a defined period (e.g., 15-30 minutes) at room temperature with varying concentrations of the test compound (ALX-5407 or sarcosine) or vehicle control.
-
Following pre-incubation, a solution containing [³H]glycine (e.g., 50 nM) is added to each well to initiate the uptake.
-
The uptake is allowed to proceed for a specific time (e.g., 10-15 minutes) at room temperature.
-
The uptake is terminated by rapidly washing the cells multiple times with ice-cold KRH buffer to remove extracellular [³H]glycine.
3. Data Analysis:
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a known GlyT1 inhibitor (e.g., 10 mM unlabeled glycine).
-
Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.
-
The IC₅₀ value, the concentration of the inhibitor that reduces the specific uptake by 50%, is determined by fitting the data to a dose-response curve.[10]
Conclusion
This compound and sarcosine represent two distinct approaches to GlyT1 inhibition. ALX-5407 is a highly potent, non-competitive inhibitor with a likely prolonged duration of action, making it a valuable tool for research and a potential therapeutic candidate where sustained GlyT1 blockade is desired. Sarcosine, while significantly less potent, is an endogenous molecule with a dual mechanism of action as both a competitive GlyT1 inhibitor and an NMDA receptor co-agonist. This dual action may offer a different therapeutic profile.
The choice between these two inhibitors will depend on the specific research question or therapeutic goal. For studies requiring potent and selective blockade of GlyT1 without direct effects on the NMDA receptor, ALX-5407 is the superior choice. For investigations where a modest, competitive inhibition of GlyT1 combined with direct NMDA receptor agonism is desired, sarcosine may be more appropriate. Further head-to-head studies are required for a more definitive comparison of their in vivo efficacy and pharmacokinetic profiles.
References
- 1. ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology and expression analysis of glycine transporter GlyT1 with [3H]-(N-[3-(4'-fluorophenyl)-3-(4'phenylphenoxy)propyl])sarcosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of the glycine transporter 1 inhibitor ALX-5407 on dyskinesia, psychosis-like behaviours and parkinsonism in the MPTP-lesioned marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Inhibition of astrocytic glycine transporter-1: friend or foe for ameliorating NMDA receptor hypofunction? [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
A Comparative Guide to ALX-5407 Hydrochloride and Bitopertin for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent glycine (B1666218) transporter 1 (GlyT1) inhibitors, ALX-5407 hydrochloride and bitopertin (B1667534), based on available preclinical and clinical data. This document is intended to assist researchers in selecting the appropriate tool compound for their studies by presenting a side-by-side analysis of their biochemical potency, in vivo activity, and the experimental contexts in which these data were generated.
At a Glance: Key Differences
| Feature | This compound | Bitopertin |
| Primary Research Focus | Primarily a preclinical tool compound for CNS research. | Extensively studied in clinical trials for schizophrenia and erythropoietic protoporphyria (EPP). |
| Reported In Vitro Potency (IC50) | ~3 nM for human GlyT1c[1][2][3] | ~22-25 nM in CHO cells expressing human GlyT1b |
| Selectivity | Highly selective for GlyT1 over GlyT2 (>100 µM)[1][2] | Selective for GlyT1 |
| Clinical Development | Not developed for clinical use. | Phase III trials for schizophrenia (discontinued)[4][5]; Investigational for EPP[6][7][8][9][10] |
Introduction to GlyT1 Inhibition
Glycine is a crucial co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and glutamatergic neurotransmission.[11][12][13] The glycine transporter 1 (GlyT1) is primarily responsible for the reuptake of glycine from the synaptic cleft, thereby modulating the concentration of glycine available to bind to NMDA receptors.[13][14] Inhibition of GlyT1 is a therapeutic strategy aimed at enhancing NMDA receptor function by increasing synaptic glycine levels.[11][12][14] This mechanism has been explored for the treatment of central nervous system (CNS) disorders characterized by NMDA receptor hypofunction, such as schizophrenia.[11][12][14][15] More recently, GlyT1 inhibition has also been investigated for its role in modulating heme biosynthesis in erythroid precursor cells for the treatment of erythropoietic protoporphyria (EPP).[6][7][10]
This guide focuses on two significant GlyT1 inhibitors: this compound, a widely used preclinical tool, and bitopertin, a compound that has undergone extensive clinical investigation.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for both ALX-5407 and bitopertin is the inhibition of the glycine transporter 1 (GlyT1). However, the therapeutic rationale and downstream effects differ based on the targeted disease.
NMDA Receptor Modulation in Schizophrenia
In the context of schizophrenia, GlyT1 inhibition aims to alleviate the negative and cognitive symptoms associated with NMDA receptor hypofunction. By blocking GlyT1 on astrocytes, these inhibitors increase the extracellular concentration of glycine in the synaptic cleft. This elevated glycine level enhances the activation of NMDA receptors, which require both glutamate (B1630785) and a co-agonist (glycine or D-serine) to become fully active.
Heme Biosynthesis Modulation in Erythropoietic Protoporphyria (EPP)
In EPP, the therapeutic target of bitopertin is the developing red blood cell (erythroblast). Glycine is a fundamental substrate for the first and rate-limiting step in heme synthesis. By inhibiting GlyT1 on erythroblasts, bitopertin reduces the intracellular glycine supply, thereby decreasing the overproduction of protoporphyrin IX (PPIX), the toxic intermediate that accumulates in EPP.
Quantitative Data Comparison
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Assay Type | Cell Line | IC50 / Ki | Selectivity | Reference |
| ALX-5407 HCl | Human GlyT1c | [³H]glycine uptake | Quail Fibroblast (QT6) | 3 nM (IC50) | >100 µM for human GlyT2 | [1][2][3] |
| Bitopertin | Human GlyT1b | [³H]glycine uptake | CHO cells | 25 ± 2 nM (IC50) | No effect on hGlyT2 up to 30 µM | |
| Human GlyT1b | [³H]ORG24598 binding | CHO cell membranes | 8.1 nM (Ki) | N/A |
Table 2: In Vivo Efficacy in Preclinical Models
| Compound | Model | Species | Dose(s) | Route | Key Finding(s) | Reference |
| ALX-5407 HCl | Normal | Rat | 1 and 10 mg/kg | p.o. | 10 mg/kg increased prefrontal cortex glycine levels by 40%. | [16][17] |
| MPTP-lesioned (Parkinson's model) | Marmoset | 0.1 and 1 mg/kg | N/A | Significantly reduced L-DOPA-induced dyskinesia. | [18][19] | |
| Bitopertin | CCI (Neuropathic pain) | Rat | 1 mg/kg | s.c. or p.o. | Produced acute antiallodynic effect. | |
| EPP mouse model | Mouse | N/A | Oral | Reduced erythrocyte and plasma PPIX accumulation. | [6][7] |
Experimental Protocols
In Vitro GlyT1 Inhibition Assay ([³H]glycine uptake)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound for the GlyT1 transporter.
-
General Methodology:
-
Cell Culture: A stable cell line engineered to express a specific isoform of GlyT1 (e.g., CHO or QT6 cells) is cultured to confluence in multi-well plates.
-
Compound Incubation: Cells are pre-incubated for a defined period with varying concentrations of the test compound (e.g., ALX-5407 or bitopertin).
-
Glycine Uptake: A solution containing a fixed concentration of radiolabeled [³H]glycine is added to each well. The uptake reaction is allowed to proceed for a short duration (e.g., 10-20 minutes) within the linear range of transport.
-
Termination: The uptake is halted by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]glycine.
-
Measurement: Cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter.
-
Data Analysis: The amount of [³H]glycine uptake is plotted against the concentration of the inhibitor. A dose-response curve is fitted to the data to calculate the IC50 value.
-
In Vivo Microdialysis for Glycine Measurement
-
Objective: To measure extracellular glycine concentrations in a specific brain region of a live animal following the administration of a GlyT1 inhibitor.
-
General Methodology:
-
Surgical Implantation: A guide cannula is stereotaxically implanted into the target brain region (e.g., prefrontal cortex) of an anesthetized rodent and secured. Animals are allowed to recover.
-
Probe Insertion and Equilibration: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF), and the system is allowed to equilibrate.
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) to establish a stable baseline of extracellular glycine.
-
Drug Administration: The test compound is administered (e.g., orally or via injection).
-
Post-Dose Collection: Dialysate collection continues for several hours to monitor changes in glycine levels over time.
-
Sample Analysis: The concentration of glycine in the dialysate samples is quantified, typically using HPLC with fluorescence or mass spectrometry detection.
-
Discussion and Conclusion
Both this compound and bitopertin are potent and selective inhibitors of GlyT1. ALX-5407 exhibits higher in vitro potency in the reported assays and has been a valuable tool for preclinical research into the role of GlyT1 in the CNS. Its essentially irreversible binding, as suggested by some studies, is a key characteristic for researchers to consider.[1]
Bitopertin, while showing slightly lower in vitro potency in the available studies, has the significant advantage of having been extensively profiled in human clinical trials. This provides a wealth of information on its pharmacokinetics, safety, and tolerability in humans, which is invaluable for translational research. Although its development for schizophrenia was halted due to lack of efficacy in Phase III trials,[4][5] its investigation for EPP is ongoing and has shown promising results in reducing PPIX levels.[6][7][8][10]
Choosing the Right Compound:
-
For fundamental research on the role of GlyT1 in novel CNS pathways or for establishing proof-of-concept in new animal models, ALX-5407 is a well-characterized and potent tool.
-
For translational research aiming to bridge preclinical findings with potential clinical applications, or for studies where a well-documented human safety profile is advantageous, bitopertin is the more appropriate choice. Its established clinical dosage and pharmacokinetic data can better inform the design of preclinical experiments intended to model human outcomes.
Ultimately, the selection between this compound and bitopertin will depend on the specific goals of the research. This guide aims to provide the necessary data and context to make an informed decision. Researchers are encouraged to consult the primary literature cited for more detailed information on the experimental conditions.
References
- 1. ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medscape.com [medscape.com]
- 5. Neurophysiological effects of bitopertin in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The GLYT1 inhibitor bitopertin mitigates erythroid PPIX production and liver disease in erythroid protoporphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The GLYT1 inhibitor bitopertin mitigates erythroid PPIX production and liver disease in erythroid protoporphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 2 AURORA Trial: Bitopertin's Impact on EPP Patients [synapse.patsnap.com]
- 9. trial.medpath.com [trial.medpath.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Glycine Transport Inhibitors for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glycine Transporter 1 Inhibitors and the Promise of a New Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glycine transport inhibitors for the treatment of schizophrenia: symptom and disease modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Beyond antipsychotics: a twenty-first century update for preclinical development of schizophrenia therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Effect of the glycine transporter 1 inhibitor ALX-5407 on dyskinesia, psychosis-like behaviours and parkinsonism in the MPTP-lesioned marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
ALX-5407 Hydrochloride: A Potent and Selective GlyT1 Inhibitor
A detailed comparison of ALX-5407 hydrochloride's specificity for the glycine (B1666218) transporter 1 (GlyT1) over glycine transporter 2 (GlyT2), supported by experimental data and protocols.
For researchers in neuroscience and drug development, the selective inhibition of glycine transporters is a critical area of investigation, particularly for therapeutic strategies targeting psychiatric and neurological disorders. This compound has emerged as a highly selective and potent inhibitor of GlyT1. This guide provides a comprehensive comparison of its specificity for GlyT1 versus GlyT2, alongside data for other relevant compounds, detailed experimental methodologies, and visual representations of key biological and experimental pathways.
High Selectivity of this compound for GlyT1
This compound demonstrates a remarkable and functionally significant preference for inhibiting GlyT1 over GlyT2. This high degree of selectivity is crucial for dissecting the distinct physiological roles of these two transporters and for developing targeted therapeutics with minimal off-target effects.
Experimental data, primarily from radiolabeled glycine uptake assays, consistently highlight this specificity. This compound exhibits a potent inhibitory effect on GlyT1 with a half-maximal inhibitory concentration (IC50) value of 3 nM.[1][2][3] In stark contrast, its activity against GlyT2 is negligible, with IC50 values reported to be greater than 10 µM or even exceeding 100 µM.[2] This represents a selectivity ratio of over 3,300-fold, underscoring its utility as a specific pharmacological tool for studying GlyT1 function.
Comparative Analysis of GlyT1 Inhibitor Specificity
To provide a broader context for the exceptional selectivity of this compound, the following table compares its inhibitory potency against GlyT1 and GlyT2 with that of other known GlyT1 inhibitors.
| Compound | GlyT1 IC50 (nM) | GlyT2 IC50 (µM) | Selectivity (GlyT2 IC50 / GlyT1 IC50) |
| This compound | 3 | > 10 - >100 | > 3,333 - > 33,333 |
| Sarcosine (N-methylglycine) | Weak inhibitor | - | - |
| Bitopertin | - | - | - |
| BI 425809 (Iclepertin) | - | - | - |
| PF-03463275 | - | - | - |
The Role of GlyT1 in Synaptic Transmission
Glycine transporters play a crucial role in regulating the concentration of glycine in the synaptic cleft. GlyT1, primarily located on glial cells, is responsible for the reuptake of glycine, thereby controlling its availability to act as a co-agonist at N-methyl-D-aspartate (NMDA) receptors. By inhibiting GlyT1, compounds like this compound increase synaptic glycine levels, which in turn enhances NMDA receptor function. This mechanism is a key therapeutic target for conditions such as schizophrenia, where NMDA receptor hypofunction is implicated.[4][5]
Caption: GlyT1 inhibition by this compound enhances NMDA receptor signaling.
Experimental Protocol: [³H]Glycine Uptake Assay
The specificity of this compound and other GlyT1 inhibitors is typically determined using a [³H]glycine uptake assay. This method measures the ability of a compound to inhibit the transport of radiolabeled glycine into cells expressing a specific glycine transporter subtype.
1. Cell Culture and Preparation:
-
HEK293 or other suitable cells are cultured and transfected to stably express either human GlyT1 or GlyT2.
-
Cells are plated in multi-well plates and grown to an appropriate confluency.
2. Assay Procedure:
-
The culture medium is removed, and the cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution).
-
Cells are then pre-incubated for a defined period (e.g., 10-20 minutes) with varying concentrations of the test compound (e.g., this compound) or a vehicle control.
-
The uptake of glycine is initiated by adding a solution containing a fixed concentration of [³H]glycine.
-
After a short incubation period (e.g., 5-15 minutes), the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]glycine.
3. Quantification and Data Analysis:
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.
-
The IC50 value, the concentration of the inhibitor that reduces the specific uptake of [³H]glycine by 50%, is then determined by fitting the data to a concentration-response curve.
Caption: Workflow for a [³H]glycine uptake assay to determine IC50 values.
Conclusion
This compound stands out as a superior research tool due to its potent and highly selective inhibition of GlyT1. The vast difference in its affinity for GlyT1 compared to GlyT2 allows for precise modulation of the glycine-dependent potentiation of NMDA receptor activity, making it an invaluable asset for investigating the therapeutic potential of GlyT1 inhibition in various central nervous system disorders. The experimental protocols outlined provide a robust framework for replicating and extending these findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Glycine Transport Inhibitors for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Control Experiments for ALX-5407 Hydrochloride Studies
For researchers, scientists, and drug development professionals investigating the role of the glycine (B1666218) transporter 1 (GlyT1), ALX-5407 hydrochloride stands as a potent and selective tool. As a non-transportable inhibitor of GlyT1, ALX-5407 effectively increases synaptic glycine levels, thereby potentiating N-methyl-D-aspartate (NMDA) receptor function.[1][2][3][4] This guide provides a comparative analysis of this compound with alternative GlyT1 inhibitors, outlines essential control experiments, and presents detailed experimental protocols to ensure the rigor and reproducibility of research findings.
Performance Comparison of GlyT1 Inhibitors
The selection of a GlyT1 inhibitor should be guided by its potency, selectivity, and mechanism of action. The following table summarizes the in vitro potency of this compound and its common alternatives against human GlyT1 (hGlyT1) and their selectivity over the glycine transporter 2 (GlyT2).
| Compound | Chemical Class | IC50 (nM) for hGlyT1 | Selectivity vs. hGlyT2 | Mechanism of Action |
| This compound | Sarcosine-based | 3[1][2][3] | >33,000-fold (IC50 >100 µM)[2][3] | Non-transportable, Non-competitive |
| NFPS (racemic ALX-5407) | Sarcosine-based | 2.8 | ~20,000-fold (IC50 = 56 µM) | Non-transportable, Non-competitive |
| Bitopertin (B1667534) (RG1678) | Benzoylpiperazine | 25[5] | >1000-fold[6] | Non-competitive[7] |
| Iclepertin (BI 425809) | Benzoylpiperazine | 5.0[8][9][10] | Inactive against GlyT2[9][10] | Non-competitive |
| Org 24461 | Sarcosine-based | 2500[11] | - | Non-transportable |
| Sarcosine (B1681465) | Endogenous Amino Acid | Ki: ~116 nM (competitive inhibitor)[5] | - | Competitive, Transportable Substrate |
Note: IC50 values can vary depending on the experimental conditions, such as the cell line and assay methodology.
Essential Control Experiments for ALX-5407 Studies
To validate the specificity of ALX-5407's effects and to rule out confounding factors, a comprehensive set of control experiments is paramount.
Negative Controls
-
Vehicle Control: The vehicle in which this compound is dissolved (e.g., DMSO, saline) should be administered to a separate group of cells or animals to control for any effects of the solvent itself.
-
Inactive Enantiomer: If available, the inactive enantiomer of ALX-5407 can be used to demonstrate that the observed effects are specific to the active compound's stereochemistry.
-
Cell Lines Lacking GlyT1: Performing experiments on cell lines that do not express GlyT1 can confirm that the effects of ALX-5407 are dependent on the presence of its target.
Positive Controls
-
Alternative GlyT1 Inhibitors: Using other well-characterized GlyT1 inhibitors with different chemical scaffolds (e.g., Bitopertin, Iclepertin) can help to confirm that the observed biological effect is due to GlyT1 inhibition and not an off-target effect of ALX-5407's specific chemical structure.
-
Sarcosine: As a competitive inhibitor and a substrate of GlyT1, sarcosine can be used as a positive control to compare the effects of a transportable versus a non-transportable inhibitor.[12][13]
Specificity and Selectivity Controls
-
GlyT2-expressing Cells: To confirm the selectivity of ALX-5407, its effect should be tested on cells expressing GlyT2. Given its high selectivity, ALX-5407 is expected to have minimal to no effect on GlyT2-mediated glycine transport.[2][3]
-
Off-Target Screening: A broader screening panel of other neurotransmitter transporters (e.g., for dopamine, serotonin (B10506), GABA) and receptors should be considered, especially when investigating novel biological systems. Studies on the related compound NFPS showed no significant activity at adrenoceptors, dopamine, or serotonin receptors at concentrations near its GlyT1 IC50.[11]
-
Strychnine (B123637) Co-administration: In experiments where downstream effects on neuronal activity are measured, co-administration with the glycine receptor antagonist strychnine can help to distinguish between effects mediated by the potentiation of NMDA receptors versus direct or indirect effects on inhibitory glycine receptors.[14]
Experimental Protocols
In Vitro Glycine Uptake Assay
This protocol describes a standard method for measuring the inhibitory activity of ALX-5407 on GlyT1-mediated glycine uptake in a cell-based assay.
1. Cell Culture and Plating:
- Culture HEK293 or CHO cells stably expressing human GlyT1 in the appropriate growth medium.
- Plate the cells in a 96-well microplate at a density that will result in a confluent monolayer on the day of the assay.
- Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours.
2. Assay Procedure:
- On the day of the assay, aspirate the growth medium from the wells.
- Wash the cell monolayer twice with 100 µL of pre-warmed Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
- Prepare serial dilutions of this compound and other test compounds in KRH buffer.
- Add 50 µL of the compound dilutions to the respective wells and pre-incubate for 15-30 minutes at 37°C. Include vehicle-only wells for control (100% activity) and wells with a high concentration of a known GlyT1 inhibitor (e.g., 10 µM NFPS) for non-specific uptake.
- Prepare the assay buffer containing [3H]-glycine at a concentration close to its Km for GlyT1 (typically in the low micromolar range) and unlabeled glycine.
- Initiate the uptake by adding 50 µL of the [3H]-glycine containing assay buffer to each well.
- Incubate for a predetermined time (e.g., 10-20 minutes) at 37°C, ensuring the uptake is in the linear range.
3. Termination and Lysis:
- Terminate the uptake by rapidly aspirating the assay buffer.
- Wash the cells three times with 150 µL of ice-cold KRH buffer to remove extracellular [3H]-glycine.
- Lyse the cells by adding 100 µL of a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing a non-ionic detergent) to each well.
- Incubate for at least 30 minutes at room temperature with gentle shaking.
4. Measurement and Data Analysis:
- Transfer the lysate to a scintillation vial.
- Add an appropriate volume of scintillation cocktail.
- Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
- Determine the protein concentration in parallel wells to normalize the data.
- Calculate the percentage of inhibition for each concentration of ALX-5407 relative to the control and non-specific uptake.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Key Pathways and Workflows
To further clarify the context and execution of this compound studies, the following diagrams illustrate the underlying signaling pathway and a typical experimental workflow.
Caption: Mechanism of ALX-5407 action on NMDA receptor signaling.
Caption: Workflow for an in vitro [3H]-glycine uptake assay.
Caption: Logical relationships of control experiments for ALX-5407 studies.
References
- 1. ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ALX 5407 hydrochloride | Glycine Transporters | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. GlyT1 inhibition by ALX-5407 attenuates allograft rejection through suppression of Th1 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. The GLYT1 inhibitor bitopertin mitigates erythroid PPIX production and liver disease in erythroid protoporphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iclepertin (BI 425809) | GlyT1 inhibitor | Probechem Biochemicals [probechem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. The glycine transporter-1 inhibitors NFPS and Org 24461: a pharmacological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming ALX-5407 Hydrochloride Activity: A Comparative Guide to In Vitro and In Vivo Assays
For researchers and drug development professionals investigating the therapeutic potential of ALX-5407 hydrochloride, a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1), confirming its activity in a new assay is a critical step.[1][2][3] This guide provides a comparative overview of established experimental protocols to validate the efficacy of this compound and benchmark its performance against alternative GlyT1 inhibitors.
This compound is a selective, non-transportable inhibitor of GlyT1, with a reported IC50 value of 3 nM for human GlyT1c.[2][3] Its mechanism of action involves blocking the reuptake of glycine from the synaptic cleft, thereby increasing extracellular glycine concentrations and potentiating the activity of N-methyl-D-aspartate (NMDA) receptors. This has significant implications for therapeutic strategies in neurological and psychiatric disorders, including schizophrenia.[1][3]
Comparative Efficacy of GlyT1 Inhibitors
To contextualize the activity of this compound, it is essential to compare its potency with other known GlyT1 inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and several alternatives.
| Compound | IC50 (nM) for GlyT1 | Mechanism of Action | Reference(s) |
| This compound | 3 | Non-transportable, Selective Inhibitor | [2][3] |
| Bitopertin | 25 | Non-competitive Inhibitor | [4] |
| SSR504734 | 15-38 | Reversible Inhibitor | [5][6] |
| Org 25935 | 100 | Selective Inhibitor | [7][8] |
| Sarcosine | ~55,800 | Competitive Inhibitor | [9][10] |
Key Experimental Protocols for Activity Confirmation
To confirm the activity of this compound in a new assay, researchers can employ a variety of in vitro and in vivo methods. Below are detailed protocols for the most common and robust assays.
In Vitro: Radiolabeled Glycine Uptake Assay
This assay directly measures the inhibition of glycine transport into cells expressing GlyT1.
Objective: To determine the IC50 value of this compound by measuring its ability to inhibit the uptake of [3H]-glycine in GlyT1-expressing cells.
Materials:
-
Cell line stably expressing human GlyT1 (e.g., CHO-K1, HEK293, or MDCK-II cells)
-
Cell culture medium and supplements
-
[3H]-glycine
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, 5.6 mM D-glucose, pH 7.4)
-
This compound and other test compounds
-
Scintillation fluid and a scintillation counter
Procedure:
-
Cell Culture: Plate the GlyT1-expressing cells in 96-well plates and grow to confluence.
-
Preparation: On the day of the assay, wash the cells twice with pre-warmed KRH buffer.
-
Inhibitor Incubation: Add KRH buffer containing various concentrations of this compound or other test compounds to the wells. Incubate for 20-30 minutes at 37°C.
-
Initiate Uptake: Add [3H]-glycine to each well at a final concentration typically near its Km for the transporter.
-
Incubation: Incubate for a predetermined time (e.g., 10-20 minutes) at 37°C.
-
Terminate Uptake: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold KRH buffer to remove extracellular [3H]-glycine.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer.
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific [3H]-glycine uptake (IC50) by non-linear regression analysis.
In Vivo: Microdialysis for Extracellular Glycine Measurement
This technique allows for the direct measurement of extracellular glycine levels in the brain of a living animal, providing evidence of target engagement in a physiological setting.
Objective: To determine the effect of this compound administration on extracellular glycine concentrations in a specific brain region (e.g., prefrontal cortex or hippocampus).
Materials:
-
Laboratory animals (e.g., rats)
-
Stereotaxic apparatus
-
Microdialysis probes
-
Surgical tools
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
HPLC system with fluorescence or mass spectrometry detection
-
This compound
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a microdialysis guide cannula into the target brain region. Secure the cannula with dental cement and allow the animal to recover.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant, low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for at least 60-90 minutes to establish a stable baseline of extracellular glycine.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) or a vehicle control.
-
Post-Dose Collection: Continue collecting dialysate samples for several hours to monitor changes in glycine levels over time.
-
Sample Analysis: Analyze the glycine concentration in the dialysate samples using HPLC coupled with a sensitive detection method.
-
Data Analysis: Express the post-administration glycine levels as a percentage of the baseline and compare the effects of this compound to the vehicle control.
Alternative In Vitro Assays
a) MS Binding Assays: This modern, non-radioactive method measures the displacement of a known, non-labeled GlyT1 ligand by the test compound. The amount of the displaced ligand is quantified by mass spectrometry. This assay offers high sensitivity and avoids the complications of handling radioactive materials.
b) Fluorescence-Based Assays: These high-throughput assays utilize membrane potential-sensitive dyes. As GlyT1 co-transports Na+ and Cl- ions with glycine, its activity creates a change in the cell's membrane potential. Inhibiting GlyT1 with this compound will prevent this change, which can be detected as a change in fluorescence.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the GlyT1 signaling pathway and a general workflow for confirming inhibitor activity.
Caption: GlyT1 Inhibition Pathway.
Caption: Assay Confirmation Workflow.
By employing these standardized assays and comparing the results to known inhibitors, researchers can confidently confirm the activity of this compound in a new experimental setting. This rigorous approach is fundamental for advancing the development of GlyT1 inhibitors as potential therapeutics.
References
- 1. caymanchem.com [caymanchem.com]
- 2. ALX 5407 hydrochloride | Glycine Transporters | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Neurochemical, electrophysiological and pharmacological profiles of the selective inhibitor of the glycine transporter-1 SSR504734, a potential new type of antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Org 25935 | GlyT1 inhibitor | Probechem Biochemicals [probechem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
ALX-5407 Hydrochloride: A Comparative Guide for Target Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ALX-5407 hydrochloride with other glycine (B1666218) transporter 1 (GlyT1) inhibitors, offering objective performance data and detailed experimental protocols to assist researchers in selecting the optimal tool compound for target validation studies.
Introduction to this compound and GlyT1 Inhibition
This compound is a potent and selective, non-transportable inhibitor of the glycine transporter 1 (GlyT1).[1][2][3][4] GlyT1 is a crucial protein in the central nervous system responsible for the reuptake of glycine from the synaptic cleft.[5] By inhibiting GlyT1, compounds like ALX-5407 increase the extracellular concentration of glycine, which acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors.[5][6] This potentiation of NMDA receptor function is a key area of investigation for therapeutic interventions in neurological and psychiatric disorders such as schizophrenia and Parkinson's disease, where NMDA receptor hypofunction is implicated.[6][7][8][9]
Comparative Analysis of GlyT1 Inhibitors
The selection of a tool compound for target validation requires a thorough evaluation of its potency, selectivity, and mechanism of action. This section compares this compound with other commonly used GlyT1 inhibitors.
| Compound | Target | IC50 (nM) | Selectivity (vs. GlyT2) | Mode of Action | Key Features |
| This compound | GlyT1 | ~3[1][2][3][4] | >33,000-fold (>100 µM for GlyT2)[1] | Non-competitive | High potency and selectivity; non-transportable inhibitor.[1] |
| Bitopertin (RG1678) | GlyT1 | ~25-30 | High | Non-competitive | Has been investigated in clinical trials for schizophrenia.[6] |
| Sarcosine (N-methylglycine) | GlyT1 | ~1,000-5,000 | Moderate | Competitive | An endogenous amino acid, also acts as an NMDA receptor co-agonist.[2] |
| Org-25935 | GlyT1 | - | High | Competitive | Development was discontinued (B1498344) due to lack of efficacy in clinical trials. |
| SSR504734 | GlyT1 | ~10-20 | High | Non-competitive | Shows efficacy in preclinical models of schizophrenia. |
Signaling Pathway of GlyT1 Inhibition
Inhibition of GlyT1 by ALX-5407 leads to an increase in synaptic glycine levels, which in turn enhances NMDA receptor-mediated glutamatergic neurotransmission. This mechanism is believed to underlie the therapeutic potential of GlyT1 inhibitors.
Caption: GlyT1 Inhibition Pathway.
Experimental Workflow for Target Validation
Validating a target using a tool compound like this compound typically involves a series of in vitro and in vivo experiments to establish target engagement and functional consequences.
Caption: Target Validation Workflow.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound and other GlyT1 inhibitors.
In Vitro GlyT1 Inhibition Assay ([³H]Glycine Uptake)
This assay measures the functional inhibition of GlyT1-mediated glycine transport into cells.
1. Cell Culture:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human GlyT1 in a suitable medium (e.g., F-12K or DMEM with 10% FBS and a selection antibiotic).
-
Plate the cells in a 96-well or 384-well plate and grow to confluence.
2. Assay Procedure:
-
Wash the cells twice with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate the cells for 10-20 minutes at 37°C with varying concentrations of this compound or other test compounds diluted in KRH buffer.
-
Initiate the uptake by adding KRH buffer containing a fixed concentration of [³H]glycine (e.g., 10 nM) and the test compound.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with a scintillation cocktail or a suitable lysis buffer.
-
Quantify the amount of [³H]glycine taken up by the cells using a scintillation counter.
3. Data Analysis:
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for GlyT1.
1. Membrane Preparation:
-
Homogenize cells or tissues expressing GlyT1 in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
2. Binding Assay:
-
In a 96-well plate, add the membrane preparation, a specific GlyT1 radioligand (e.g., [³H]-NFPS), and varying concentrations of the test compound.
-
To determine non-specific binding, include wells with an excess of a known high-affinity GlyT1 ligand.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a filter mat to separate bound from unbound radioligand.
-
Wash the filters with ice-cold wash buffer.
3. Data Analysis:
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
Conclusion
This compound stands out as a valuable tool compound for the target validation of GlyT1 due to its high potency and selectivity. Its non-transportable nature provides a distinct advantage in dissecting the pharmacological consequences of GlyT1 inhibition. This guide provides the necessary comparative data and experimental protocols to empower researchers to effectively utilize this compound in their studies and to objectively compare its performance with alternative GlyT1 inhibitors. The provided workflows and signaling pathway diagrams offer a clear conceptual framework for designing and interpreting experiments aimed at validating GlyT1 as a therapeutic target.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycine and clozapine: potential relevance for the treatment of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design of potent GlyT1 inhibitors: in vitro and in vivo profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Effects of ALX-5407 Hydrochloride and Other Glycine Transporter Type 1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Glycine (B1666218) Transporter Type 1 (GlyT1) inhibitor, ALX-5407 hydrochloride, with other notable GlyT1 inhibitors. The information is curated to assist researchers in making informed decisions for their preclinical and clinical studies. This document summarizes key in vitro and in vivo data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction to GlyT1 Inhibition
Glycine is an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and glutamatergic neurotransmission. The glycine transporter type 1 (GlyT1) is primarily responsible for the reuptake of glycine from the synaptic cleft, thereby modulating NMDA receptor activity. Inhibition of GlyT1 elevates extracellular glycine levels, enhancing NMDA receptor function. This mechanism has been a focal point for the development of therapeutics for central nervous system (CNS) disorders characterized by NMDA receptor hypofunction, such as schizophrenia. This compound is a potent and selective, non-transportable inhibitor of GlyT1.[1] This guide compares its effects with other well-characterized GlyT1 inhibitors: Org 24461, LY2365109, and bitopertin.
In Vitro Comparative Data
The following tables summarize the available in vitro data for this compound and its alternatives. Direct comparisons should be made with caution, as experimental conditions may vary between studies.
Table 1: Comparative In Vitro Potency and Selectivity of GlyT1 Inhibitors
| Compound | Target | Assay System | IC50 | Selectivity | Mechanism of Action | Reference |
| ALX-5407 (NFPS) | Human GlyT1c | Quail fibroblast cell line (QT6) expressing hGlyT1c | 3 nM | >33,000-fold vs. hGlyT2 (>100 µM) | Non-competitive, Essentially Irreversible | [1] |
| Org 24461 | Rat GlyT1 | Rat hippocampal synaptosomal preparation | 2.5 µM | Not specified in the study | Selective inhibitor | [2] |
| LY2365109 | Not specified | Not specified | Not specified | Selective for GlyT1 | Not specified | [3] |
| Bitopertin | Human GlyT1 | Not specified | Not specified | Selective for GlyT1 | Glycine reuptake inhibitor | [4] |
Table 2: In Vitro Effects on Cellular Processes
| Compound | Cell Line | Effect | Concentration | Pathway Affected | Reference |
| ALX-5407 | Th1-polarized CD4+ T cells | Suppression of Th1 differentiation, induction of apoptosis | 500 nM | Inhibition of MAPK signaling, Activation of PI3K-AKT-mTOR pathway | [5] |
In Vivo Comparative Data
The tables below present a summary of the in vivo effects of this compound and its alternatives in various animal models.
Table 3: Comparative In Vivo Efficacy in Animal Models of Schizophrenia
| Compound | Animal Model | Behavioral Test | Dose | Route of Administration | Effect | Reference | |---|---|---|---|---|---| | ALX-5407 (NFPS) | Mice | Phencyclidine (PCP)-induced hypermotility | 21.4 mg/kg (ID50) | i.p. | Inhibition of hypermotility |[2] | | ALX-5407 (NFPS) | Mice | D-amphetamine-induced hypermotility | >30 mg/kg (ID50) | i.p. | No significant inhibition |[2] | | Org 24461 | Mice | PCP-induced hypermotility | 2.5 mg/kg (ID50) | i.p. | Inhibition of hypermotility |[2] | | Org 24461 | Mice | D-amphetamine-induced hypermotility | 8.6 mg/kg (ID50) | i.p. | Inhibition of hypermotility |[2] | | LY2365109 | Not specified | Not specified | Not specified | Not specified | Potentiated NMDA-induced increases in neurotransmitter levels in PFC and striatum |[3] | | Bitopertin | Rats | Social recognition test | Not specified | Not specified | Enhanced recognition memory |[6] | | Bitopertin | Mice | MK-801-induced working memory deficits | Not specified | Not specified | Reduced working memory deficits |[6] |
Table 4: Comparative In Vivo Effects on Glycine Levels and Pharmacokinetics
| Compound | Species | Measurement | Dose | Route of Administration | Effect | Reference | |---|---|---|---|---|---| | ALX-5407 | Rat | Extracellular glycine in prefrontal cortex (PFC) | Not specified | Not specified | Transient elevation |[3] | | ALX-5407 | Rat | Extracellular glycine in cerebellum | Not specified | Not specified | Sustained increase |[3] | | Bitopertin | Rat | Plasma T1/2 | 0.1 mg/kg | i.v. | 35.06 - 110.32 h |[7] | | Bitopertin | Rat | Plasma Clearance (CL) | 0.1 mg/kg | i.v. | 0.07 - 0.13 L/h/kg |[7] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by ALX-5407 and a typical experimental workflow for evaluating GlyT1 inhibitors.
Detailed Experimental Protocols
In Vitro Glycine Uptake Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on GlyT1.
Materials:
-
Cells stably expressing human GlyT1 (e.g., CHO or HEK293 cells)
-
96-well cell culture plates
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
[³H]-glycine (radiolabeled glycine)
-
Test compounds (e.g., ALX-5407) at various concentrations
-
Scintillation fluid and a scintillation counter
Procedure:
-
Seed the GlyT1-expressing cells into a 96-well plate and culture overnight.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 10-30 minutes) at room temperature.
-
Initiate the uptake by adding a solution containing a fixed concentration of [³H]-glycine to each well.
-
Incubate for a defined period (e.g., 10-20 minutes) at room temperature to allow for glycine uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the amount of incorporated [³H]-glycine using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using a suitable curve-fitting software.
Western Blot Analysis for MAPK and PI3K/AKT Pathways
Objective: To assess the effect of a test compound on the phosphorylation status of key proteins in the MAPK and PI3K/AKT signaling pathways.
Materials:
-
Cells of interest (e.g., neuronal cells, immune cells)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat the cells with the test compound at the desired concentration and for the specified duration.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and calculate the ratio of phosphorylated to total protein.
In Vivo Behavioral Assessment in a Rodent Model of Schizophrenia (PCP-induced Hyperlocomotion)
Objective: To evaluate the efficacy of a test compound in a preclinical model of schizophrenia-like positive symptoms.
Materials:
-
Male mice (e.g., C57BL/6)
-
Open-field activity chambers equipped with infrared beams
-
Phencyclidine (PCP)
-
Test compound (e.g., ALX-5407)
Procedure:
-
Acclimate the mice to the testing room and open-field chambers.
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
After a specified pretreatment time, administer PCP (e.g., 5 mg/kg, i.p.) to induce hyperlocomotion.
-
Immediately place the mice in the open-field chambers and record their locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 60 minutes).
-
Analyze the data to determine if the test compound significantly attenuates PCP-induced hyperlocomotion.
In Vivo Dyskinesia Scoring in a Primate Model of Parkinson's Disease
Objective: To assess the efficacy of a test compound in reducing L-DOPA-induced dyskinesias in a primate model of Parkinson's disease.
Materials:
-
MPTP-lesioned marmosets
-
L-DOPA
-
Test compound (e.g., ALX-5407)
-
A validated dyskinesia rating scale
Procedure:
-
Habituate the MPTP-lesioned marmosets to the observation cages.
-
Administer L-DOPA to induce dyskinesias.
-
On test days, co-administer the test compound or vehicle with L-DOPA.
-
Observe the animals for a set period (e.g., 4-6 hours) and score the severity of dyskinesias using a validated rating scale that assesses the amplitude, frequency, and duration of abnormal involuntary movements in different body parts.
-
Compare the dyskinesia scores between the test compound and vehicle treatment conditions to determine efficacy.
Conclusion
This compound is a highly potent and selective GlyT1 inhibitor with a non-competitive and essentially irreversible mechanism of action. In vitro and in vivo studies demonstrate its potential to modulate the glutamatergic system and influence immune responses. When compared to other GlyT1 inhibitors such as Org 24461, LY2365109, and bitopertin, ALX-5407 exhibits distinct pharmacological properties. The choice of a specific GlyT1 inhibitor for research or therapeutic development will depend on the desired pharmacokinetic profile, mechanism of action, and the specific application. The data and protocols presented in this guide are intended to provide a solid foundation for further investigation into this promising class of compounds.
References
- 1. ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The glycine transporter-1 inhibitors NFPS and Org 24461: a pharmacological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of bitopertin, a glycine reuptake inhibitor, on negative symptoms of schizophrenia: a randomized, double-blind, proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GlyT1 inhibition by ALX-5407 attenuates allograft rejection through suppression of Th1 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of ALX-5407 Hydrochloride Results with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the pharmacological effects of ALX-5407 hydrochloride, a potent and selective glycine (B1666218) transporter 1 (GlyT1) inhibitor, with the phenotypes observed in genetic models of GlyT1 deficiency. By objectively comparing data from both approaches, this document aims to offer a deeper understanding of the role of GlyT1 in neurotransmission and its potential as a therapeutic target.
Introduction to Glycine Transporter 1 (GlyT1)
Glycine is an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. The glycine transporter 1 (GlyT1), encoded by the SLC6A9 gene, is the primary regulator of glycine levels in the synaptic cleft of glutamatergic synapses. By removing glycine from the synapse, GlyT1 maintains subsaturating levels of the co-agonist, thereby modulating NMDA receptor activity. Inhibition of GlyT1 is hypothesized to increase synaptic glycine, enhance NMDA receptor function, and consequently, offer therapeutic benefits for conditions associated with NMDA receptor hypofunction, such as schizophrenia.
This guide compares two key methodologies for studying GlyT1 function:
-
Pharmacological Inhibition: Using this compound, a highly selective and potent inhibitor of GlyT1.
-
Genetic Modification: Utilizing heterozygous (GlyT1+/-) knockout mice, which have a reduced expression of the GlyT1 protein.
Comparative Data Presentation
The following tables summarize the quantitative data from studies utilizing this compound and GlyT1 heterozygous mice, focusing on biochemical, electrophysiological, and behavioral endpoints.
Table 1: Biochemical and Electrophysiological Effects
| Parameter | This compound | GlyT1 Heterozygous (GlyT1+/-) Mice | Key Findings & Cross-Validation |
| GlyT1 Inhibition/Reduction | IC₅₀: ~3 nM for human GlyT1.[1][2] | ~50% reduction in GlyT1 mRNA and protein expression. | Both methods effectively reduce GlyT1 function, with the genetic model providing a chronic, stable reduction. |
| Glycine Levels | Increases extracellular glycine levels in the prefrontal cortex and cerebellum.[3] | Inferred to have elevated synaptic glycine due to reduced clearance. | Both approaches lead to an increase in synaptic glycine, the primary mechanism for enhancing NMDA receptor function. |
| NMDA Receptor Function | Potentiates NMDA receptor-mediated currents in hippocampal slices. | Enhanced NMDA receptor/AMPA receptor ratio in hippocampal CA1 neurons. | Strong cross-validation: both pharmacological inhibition and genetic reduction of GlyT1 lead to a potentiation of NMDA receptor signaling. |
Table 2: Behavioral Effects
| Behavioral Test | This compound | GlyT1 Heterozygous (GlyT1+/-) Mice | Key Findings & Cross-Validation |
| Spatial Memory (Morris Water Maze) | Data on specific dose-response in this task is limited in publicly available literature. However, other GlyT1 inhibitors have shown cognitive enhancement in various models. | Improved spatial memory retention during the probe trial. | The pro-cognitive effects observed in the genetic model strongly suggest that ALX-5407 should produce similar dose-dependent improvements in spatial learning and memory. Further direct testing is warranted. |
| Prepulse Inhibition (PPI) - Amphetamine Challenge | No direct studies found with ALX-5407. | Less sensitive to the disruptive effects of amphetamine on PPI. | The genetic model suggests that ALX-5407 may have antipsychotic-like properties by mitigating dopamine-related disruptions in sensorimotor gating. |
| Prepulse Inhibition (PPI) - MK-801 Challenge | No direct studies found with ALX-5407. | More sensitive to the disruptive effects of the NMDA receptor antagonist MK-801 on PPI. | This finding in the genetic model suggests that while enhancing basal NMDA receptor function, reduced GlyT1 activity may increase vulnerability to direct NMDA receptor blockade. This is an important consideration for the therapeutic window of GlyT1 inhibitors. |
| Motor Function | Higher doses can lead to both stimulatory and inhibitory effects on motor performance.[3] | Generally normal motor function. | The dose-dependent effects of ALX-5407 on motor function highlight the importance of achieving optimal receptor occupancy to avoid off-target or excessive on-target effects that are not apparent in the heterozygous genetic model with a fixed ~50% reduction. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.
Generation of GlyT1 Knockout Mice
-
Targeting Vector Construction: A targeting vector is designed to replace a critical exon of the Slc6a9 gene with a neomycin resistance cassette.
-
Homologous Recombination in Embryonic Stem (ES) Cells: The targeting vector is introduced into ES cells, and cells that have undergone successful homologous recombination are selected.
-
Generation of Chimeric Mice: The targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice. The resulting chimeric offspring are bred to establish germline transmission of the mutated allele.
-
Genotyping: Offspring are genotyped using PCR analysis of tail DNA to identify wild-type (+/+), heterozygous (+/-), and homozygous (-/-) mice.
Electrophysiological Recordings in Hippocampal Slices
-
Slice Preparation: Mice are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Coronal or sagittal hippocampal slices (300-400 µm thick) are prepared using a vibratome.
-
Recording: Slices are transferred to a recording chamber and continuously perfused with aCSF. Whole-cell patch-clamp recordings are performed on CA1 pyramidal neurons.
-
NMDA/AMPA Ratio Measurement: Synaptic responses are evoked by stimulating the Schaffer collateral pathway. The AMPA receptor-mediated component is measured at a holding potential of -70 mV, and the NMDA receptor-mediated component is measured at a holding potential of +40 mV. The ratio of the peak amplitudes of the NMDA and AMPA currents is calculated.
Morris Water Maze
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Procedure:
-
Acquisition Phase: Mice are trained over several days to find the hidden platform from different starting locations. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: The platform is removed, and the mouse is allowed to swim for a set period. The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.
-
Prepulse Inhibition (PPI) of the Acoustic Startle Response
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.
-
Procedure:
-
Habituation: The animal is placed in the chamber to acclimate.
-
Test Session: The session consists of three trial types presented in a pseudorandom order:
-
Pulse-alone trials: A loud startling stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker, non-startling stimulus (prepulse; e.g., 75-85 dB) precedes the startling pulse.
-
No-stimulus trials: Only background noise is present.
-
-
Drug Challenge: For pharmacological studies, animals are pre-treated with a vehicle, amphetamine, or MK-801 before the test session.
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials.
Glycine Uptake Assay
-
Preparation: Cell lines expressing GlyT1 or brain tissue homogenates are used.
-
Procedure:
-
The cells or homogenates are incubated with radiolabeled glycine ([³H]glycine) in the presence or absence of a test compound (e.g., ALX-5407).
-
The reaction is stopped, and the cells or membranes are washed to remove unbound [³H]glycine.
-
The amount of [³H]glycine taken up is quantified using liquid scintillation counting.
-
-
Data Analysis: The inhibitory concentration (IC₅₀) of the test compound is determined by measuring the concentration required to inhibit 50% of the specific [³H]glycine uptake.
Visualizations
The following diagrams illustrate key concepts related to GlyT1 function and the experimental workflows.
Caption: GlyT1 signaling pathway at a glutamatergic synapse.
Caption: Experimental workflows for cross-validation.
Conclusion
The cross-validation of data from studies using this compound and GlyT1 heterozygous mice reveals a strong convergence of evidence supporting the role of GlyT1 in modulating NMDA receptor function and related behaviors. Both pharmacological inhibition and genetic reduction of GlyT1 lead to enhanced NMDA receptor signaling. The pro-cognitive and potential antipsychotic-like phenotypes observed in the genetic model provide a strong rationale for the therapeutic development of ALX-5407 and other GlyT1 inhibitors.
However, this guide also highlights areas where further direct comparative studies are needed, particularly in standardized behavioral paradigms such as the Morris water maze and challenged prepulse inhibition. Such studies will be crucial for establishing a more precise correlation between the dose-dependent effects of ALX-5407 and the phenotypes observed with a fixed genetic reduction of GlyT1, ultimately informing the clinical development of this promising class of compounds.
References
- 1. ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of MK801 and neuroleptics on prepulse inhibition: re-examination in two strains of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to ALX-5407 Hydrochloride and ALX-1393 for Glycine Transporter Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used glycine (B1666218) transporter inhibitors, ALX-5407 hydrochloride and ALX-1393. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate tool for their studies on glycine transporter function and its role in neurological processes.
Introduction to Glycine Transporters and Their Inhibitors
Glycine transporters (GlyTs) are critical regulators of glycine concentration in the central nervous system (CNS).[1] Glycine acts as both an inhibitory neurotransmitter and a co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[1] There are two main subtypes of glycine transporters: GlyT1 and GlyT2. GlyT1 is predominantly found on glial cells and modulates glycine levels at glutamatergic synapses, thereby influencing NMDA receptor activity.[1] GlyT2 is primarily located on presynaptic terminals of glycinergic neurons and is responsible for the reuptake of glycine into these neurons, terminating inhibitory neurotransmission.[1]
Given their distinct roles and localizations, selective inhibitors for GlyT1 and GlyT2 are invaluable research tools and potential therapeutic agents for various neurological and psychiatric disorders.[2] this compound is a potent and selective inhibitor of GlyT1, while ALX-1393 is a selective inhibitor of GlyT2.[3][4]
Comparative Performance: ALX-5407 vs. ALX-1393
The following table summarizes the key pharmacological parameters of this compound and ALX-1393, based on in vitro experimental data.
| Feature | This compound | ALX-1393 |
| Primary Target | Glycine Transporter 1 (GlyT1)[3] | Glycine Transporter 2 (GlyT2)[4] |
| Potency (IC50) | ~3 nM (for human GlyT1c)[3] | ~25.9 nM - 31 nM (for human GlyT2)[4][5] |
| Selectivity | >1000-fold selective for GlyT1 over GlyT2 (>100 µM for GlyT2)[3] | ~40 to 100-fold selective for GlyT2 over GlyT1 (~1.8 µM - 4 µM for GlyT1)[4][5] |
| Mechanism of Action | Non-transportable, essentially irreversible inhibitor[3] | Reversible inhibitor[2][4] |
| Chemical Nature | Sarcosine derivative[3] | Amino acid derivative[2] |
Mechanism of Action and Signaling Pathways
ALX-5407 acts as a potent and selective non-transportable inhibitor of GlyT1.[3] Its "essentially irreversible" binding nature provides a sustained inhibition of glycine uptake by GlyT1.[3] By blocking GlyT1, ALX-5407 increases the extracellular concentration of glycine in the vicinity of glutamatergic synapses. This, in turn, enhances the activation of NMDA receptors, where glycine acts as an obligatory co-agonist.
ALX-1393, on the other hand, is a selective and reversible inhibitor of GlyT2.[2][4] By blocking the reuptake of glycine into presynaptic glycinergic neurons, ALX-1393 increases the concentration of glycine in the synaptic cleft of inhibitory synapses. This leads to an enhanced activation of postsynaptic glycine receptors (GlyRs), which are ligand-gated chloride channels, resulting in neuronal hyperpolarization and a potentiation of inhibitory neurotransmission.
Experimental Protocols
A fundamental method for characterizing and comparing the activity of glycine transporter inhibitors is the radiolabeled glycine uptake assay.
[³H]Glycine Uptake Assay
Objective: To measure the inhibitory potency (IC50) of ALX-5407 and ALX-1393 on GlyT1 and GlyT2, respectively.
Materials:
-
HEK293 or CHO cells stably expressing human GlyT1 or GlyT2.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
[³H]Glycine (radiolabeled glycine).
-
Test compounds (this compound, ALX-1393) at various concentrations.
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well cell culture plates.
Procedure:
-
Cell Culture: Culture the GlyT1- and GlyT2-expressing cells in 96-well plates until they reach confluence.
-
Preparation of Solutions: Prepare serial dilutions of ALX-5407 and ALX-1393 in the assay buffer. Also, prepare a solution of [³H]Glycine in the assay buffer.
-
Pre-incubation: Wash the cells with the assay buffer and then pre-incubate them with the different concentrations of the test compounds or vehicle for a specified time (e.g., 10-20 minutes) at room temperature.
-
Initiation of Uptake: Add the [³H]Glycine solution to each well to initiate the uptake reaction. Incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.
-
Data Analysis: Determine the IC50 values by plotting the percentage of inhibition of [³H]glycine uptake against the logarithm of the inhibitor concentration.
Conclusion
This compound and ALX-1393 are highly selective and potent inhibitors of GlyT1 and GlyT2, respectively. Their distinct mechanisms of action and targets make them indispensable tools for dissecting the roles of glycinergic and glutamatergic neurotransmission. ALX-5407, with its essentially irreversible inhibition of GlyT1, is particularly useful for studies requiring sustained enhancement of NMDA receptor function. In contrast, the reversible inhibition of GlyT2 by ALX-1393 allows for the investigation of the dynamic regulation of inhibitory synapses. The choice between these two compounds will ultimately depend on the specific research question and the glycine transporter subtype of interest.
References
- 1. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
A Comparative Guide to ALX-5407 Hydrochloride: Assessing Potency and Efficacy Against Alternative Glycine Transporter 1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ALX-5407 hydrochloride, a potent Glycine (B1666218) Transporter 1 (GlyT1) inhibitor, with other relevant alternatives. By presenting key performance data, detailed experimental protocols, and visual representations of its mechanism of action, this document aims to equip researchers with the necessary information to make informed decisions for their neuroscience and drug discovery research.
Introduction to this compound and GlyT1 Inhibition
This compound is a selective and non-transportable inhibitor of the glycine transporter GlyT1.[1][2][3] GlyT1 is a crucial protein in the central nervous system responsible for the reuptake of glycine from the synaptic cleft. Glycine acts as a mandatory co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are pivotal for synaptic plasticity, learning, and memory. By inhibiting GlyT1, ALX-5407 effectively increases the extracellular concentration of glycine, thereby enhancing NMDA receptor function. This mechanism of action has made GlyT1 inhibitors like ALX-5407 valuable tools for studying NMDA receptor physiology and exploring potential therapeutic strategies for neurological and psychiatric disorders, such as schizophrenia.
Comparative Analysis of Potency
The potency of a GlyT1 inhibitor is a critical parameter for its application in research. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the in vitro potency of this compound in comparison to other notable GlyT1 inhibitors.
| Compound | Target | IC50 Value | Organism/Cell Line | Reference(s) |
| This compound | GlyT1c | 3 nM | Human | [1][2][3] |
| Bitopertin (B1667534) (RG1678) | GlyT1 | 25 nM | Human | [4] |
| Sarcosine (N-Methylglycine) | GlyT1 | 190 µM | Rat | [5] |
| Org-24461 | GlyT1 | 2.5 µM | Rat (hippocampal synaptosomes) |
Key Observations:
-
This compound demonstrates exceptional potency with an IC50 value in the low nanomolar range, making it one of the most potent GlyT1 inhibitors available for research.
-
Bitopertin also exhibits high potency, with an IC50 in the nanomolar range, and has been investigated in clinical trials.[6][7]
-
Sarcosine, an endogenous GlyT1 inhibitor, is significantly less potent, with an IC50 in the micromolar range.[5]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of evaluating GlyT1 inhibitors, the following diagrams are provided in the DOT language for Graphviz.
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of future experiments, this section provides detailed methodologies for key assays used to assess the potency and efficacy of GlyT1 inhibitors.
[³H]-Glycine Uptake Assay in Cultured Cells
This assay measures the ability of a compound to inhibit the uptake of radiolabeled glycine into cells expressing GlyT1.
Materials:
-
Cell line stably expressing human GlyT1 (e.g., CHO or HEK293 cells)
-
Cell culture medium and supplements
-
[³H]-Glycine (specific activity ~15-30 Ci/mmol)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
Test compounds (e.g., this compound) at various concentrations
-
Scintillation fluid and a scintillation counter
-
Multi-well cell culture plates (e.g., 24- or 96-well)
-
Cell lysis buffer (e.g., 0.1% SDS or 0.1 M NaOH)
Procedure:
-
Cell Culture: Plate the GlyT1-expressing cells in multi-well plates and grow to 80-90% confluency.
-
Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed HBSS.
-
Pre-incubation: Add HBSS containing the test compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known GlyT1 inhibitor). Incubate for 15-30 minutes at 37°C.
-
Initiation of Uptake: Add [³H]-Glycine to each well to a final concentration that is appropriate for the Kₘ of the transporter (typically in the low micromolar range).
-
Incubation: Incubate the plate for a predetermined time (e.g., 10-20 minutes) at 37°C. The incubation time should be within the linear range of glycine uptake.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the assay solution and washing the cells three times with ice-cold HBSS.
-
Cell Lysis: Add cell lysis buffer to each well and incubate for 30 minutes at room temperature to lyse the cells and release the intracellular contents.
-
Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
In Vivo Microdialysis for Measuring Extracellular Glycine
This technique allows for the in vivo measurement of extracellular glycine levels in specific brain regions of freely moving animals following the administration of a GlyT1 inhibitor.
Materials:
-
Laboratory animals (e.g., male Sprague-Dawley rats, 250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes (guide cannula and probe)
-
Microinfusion pump
-
Fraction collector (refrigerated)
-
Artificial cerebrospinal fluid (aCSF)
-
Test compound (e.g., this compound)
-
HPLC system with a fluorescence detector for amino acid analysis
-
Derivatization reagent (e.g., o-phthaldialdehyde)
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in the stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or hippocampus). Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.[8]
-
Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.[8]
-
Baseline Collection: Collect dialysate samples into chilled vials using a fraction collector every 20-30 minutes for at least 1-2 hours to establish a stable baseline of extracellular glycine concentration.[1]
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) or the vehicle control.
-
Post-treatment Sample Collection: Continue to collect dialysate samples for several hours post-administration to monitor changes in extracellular glycine levels.
-
Sample Analysis: Analyze the glycine concentration in the dialysate samples using HPLC with fluorescence detection after pre-column derivatization.[8]
-
Data Analysis: Express the glycine concentrations in each post-treatment sample as a percentage of the average baseline concentration for that animal. Compare the changes in glycine levels between the drug-treated and vehicle-treated groups.
Prepulse Inhibition (PPI) Test in Mice
The PPI test is a measure of sensorimotor gating, a process that is often deficient in individuals with schizophrenia. This test is used to assess the potential antipsychotic-like effects of compounds.
Materials:
-
Laboratory mice (e.g., C57BL/6)
-
Startle response measurement system (startle chambers)
-
Test compound (e.g., this compound)
-
Vehicle control
Procedure:
-
Acclimation: Place each mouse individually into a startle chamber and allow a 5-10 minute acclimation period with a constant background white noise (e.g., 65-70 dB).[9]
-
Habituation: Present a series of startle pulses (e.g., 120 dB, 40 ms (B15284909) duration) alone to habituate the animal to the stimulus.
-
Test Session: The main session consists of a series of different trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB) is presented.
-
Prepulse-plus-pulse trials: A weaker, non-startling stimulus (the prepulse, e.g., 75, 80, or 85 dB for 20 ms) is presented shortly before the startling pulse (e.g., 100 ms lead time).[9]
-
No-stimulus trials: Only the background noise is present.
-
-
Drug Administration: Administer the test compound or vehicle at a specified time before the test session (e.g., 30-60 minutes).
-
Data Recording: The startle response (amplitude of the whole-body flinch) is measured by a sensor platform for each trial.
-
Data Analysis: Calculate the percentage of prepulse inhibition for each prepulse intensity using the following formula: % PPI = [1 - (Startle response on prepulse-plus-pulse trial / Startle response on pulse-alone trial)] x 100. Compare the % PPI between the drug-treated and vehicle-treated groups. An increase in % PPI is indicative of improved sensorimotor gating.
Conclusion
This compound stands out as a highly potent and selective GlyT1 inhibitor. Its nanomolar potency makes it an invaluable tool for in vitro and in vivo studies aimed at elucidating the role of the glycine-NMDA receptor system in synaptic function and dysfunction. This guide provides a framework for comparing this compound with other GlyT1 inhibitors and offers detailed protocols to facilitate rigorous and reproducible research in the field of neuroscience and drug discovery. The provided visual aids offer a clear understanding of the underlying molecular mechanisms and the experimental approaches used to evaluate these compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. The GLYT1 inhibitor bitopertin mitigates erythroid PPIX production and liver disease in erythroid protoporphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing Prepulse Inhibition of Startle in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacology and expression analysis of glycine transporter GlyT1 with [3H]-(N-[3-(4'-fluorophenyl)-3-(4'phenylphenoxy)propyl])sarcosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bitopertin - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Reproducibility of Experiments Using ALX-5407 Hydrochloride and Other GlyT1 Inhibitors
For researchers, scientists, and drug development professionals investigating the modulation of N-methyl-D-aspartate (NMDA) receptor function through glycine (B1666218) transporter 1 (GlyT1) inhibition, ALX-5407 hydrochloride stands out as a potent and selective tool. This guide provides a comparative analysis of this compound's performance against other notable GlyT1 inhibitors, supported by quantitative data and detailed experimental protocols to ensure reproducibility.
Mechanism of Action: Enhancing Synaptic Glycine Levels
This compound is a selective and orally active inhibitor of the glycine transporter GlyT1, with a reported IC50 value of 3 nM.[1][2] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft.[3] By inhibiting this transporter, ALX-5407 increases the extracellular concentration of glycine, a necessary co-agonist for the activation of NMDA receptors.[2][3] This enhancement of NMDA receptor function is a key area of research for addressing hypofunctional NMDA receptor states observed in central nervous system (CNS) disorders such as schizophrenia.[3][4] ALX-5407 and other sarcosine (B1681465) derivatives are considered non-transportable, non-competitive inhibitors.[4][5]
Quantitative Comparison of GlyT1 Inhibitors
The following table summarizes the in vitro potency (IC50) of this compound and several alternative GlyT1 inhibitors. This data is crucial for selecting the appropriate compound based on desired potency and for comparing experimental outcomes across different studies.
| Compound | IC50 (nM) for GlyT1 | Selectivity over GlyT2 | Reference(s) |
| This compound | 3 (human GlyT1c) | >100,000 nM (human GlyT2) | [6][7][8] |
| NFPS | 2.8 (human GlyT1), 9.8 (rat GlyT1) | >56,000 nM (rat GlyT2) | [9] |
| Org 24461 | 2500 | Not specified | [10] |
| LY2365109 hydrochloride | 15.8 | >30,000 nM | [4][11] |
| Bitopertin (RG1678) | 25 | Not specified | [2] |
| SSR504734 | 18 (human), 15 (rat), 38 (mouse) | Not specified | [12] |
| ASP2535 | 92 (rat) | 50-fold selectivity over rat GlyT2 | [13] |
| Iclepertin (BI 425809) | 5.0 (human) | Not specified | [14] |
| Sarcosine | Endogenous competitive inhibitor | Also an NMDA receptor co-agonist | [15] |
Experimental Protocols
To ensure the reproducibility of experiments involving GlyT1 inhibitors, detailed methodologies for key assays are provided below.
Protocol 1: In Vitro Glycine Uptake Assay in Cultured Cells
This assay measures the ability of a compound to inhibit the uptake of radiolabeled glycine into cultured cells expressing GlyT1.
Materials:
-
CHO-K1 or SK-N-MC cells stably expressing human GlyT1a.
-
[³H]glycine.
-
Assay Buffer (e.g., Hank's Balanced Salt Solution - HBSS).
-
Test compounds (e.g., this compound) at various concentrations.
-
Scintillation fluid and counter.
-
96-well microplates (Cytostar-T scintillating microplates are recommended for simplified protocols).
Procedure:
-
Cell Plating: Plate the GlyT1-expressing cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Incubation: On the day of the experiment, wash the cells with pre-warmed assay buffer. Add the test compound at various concentrations to the wells and incubate for a pre-determined time (e.g., 20-30 minutes) at 37°C.
-
Initiate Uptake: Add [³H]glycine to each well to a final concentration that is appropriate for the Kₘ of the transporter (e.g., 200-250 nM).
-
Incubation: Incubate the plate for a specific duration (e.g., 10-60 minutes) at 37°C to allow for glycine uptake. The uptake is typically linear for a defined period.
-
Termination and Lysis (for non-scintillating plates): Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. Lyse the cells with a suitable lysis buffer.
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter. For scintillating plates, the counts can be read directly in a microplate scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of [³H]glycine uptake against the log concentration of the test compound.
Protocol 2: [³H]Glycine Uptake Assay in Synaptosomes
This ex vivo assay utilizes synaptosomes, which are isolated nerve terminals, to assess the inhibition of glycine uptake in a more physiologically relevant preparation.
Materials:
-
Rodent brain tissue (e.g., hippocampus or whole brain).
-
Sucrose (B13894) homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4).
-
[³H]glycine.
-
Assay Buffer (e.g., Krebs-Ringer buffer).
-
Test compounds.
-
Glass-fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Synaptosome Preparation: Homogenize the brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction (P2). Resuspend the P2 pellet in the assay buffer.
-
Pre-incubation: Pre-incubate the synaptosomal suspension at 37°C for a short period (e.g., 5-10 minutes).
-
Compound Incubation: Add the test compound at various concentrations to the synaptosome suspension and incubate for a defined time.
-
Initiate Uptake: Add [³H]glycine to the suspension to initiate the uptake reaction.
-
Termination: After a short incubation period (e.g., 1-5 minutes), terminate the reaction by rapid filtration through glass-fiber filters, followed by washing with ice-cold assay buffer to remove unincorporated radiolabel.
-
Scintillation Counting: Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Data Analysis: Calculate the IC50 values as described in the cell-based assay protocol.
Visualizing Pathways and Workflows
To further clarify the experimental context and the biological mechanism of action, the following diagrams are provided.
References
- 1. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Uptake of [(3)H]glycine by synaptosomes of channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Pharmacokinetics and Pharmacodynamics of BI 425809, a Novel GlyT1 Inhibitor: Translational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. NMDA receptor activation induces long-term potentiation of glycine synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glycine Potentiates AMPA Receptor Function through Metabotropic Activation of GluN2A-Containing NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Pharmacokinetics and Pharmacodynamics of BI 425809, a Novel GlyT1 Inhibitor: Translational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. [3H]glycine uptake in rat hippocampus: kinetic analysis and autoradiographic localization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to ALX-5407 Hydrochloride: A Comparative Analysis of a Potent GlyT1 Inhibitor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ALX-5407 hydrochloride with alternative glycine (B1666218) transporter 1 (GlyT1) inhibitors. It includes a comprehensive overview of its mechanism of action, supporting experimental data, and detailed protocols for key assays.
This compound is a potent and selective, non-transportable inhibitor of the glycine transporter 1 (GlyT1).[1] Its primary mechanism of action involves increasing the concentration of glycine in the synaptic cleft. This enhancement of glycinergic neurotransmission potentiates the function of N-methyl-D-aspartate (NMDA) receptors, which require glycine as a co-agonist. This modulation of NMDA receptor activity has positioned ALX-5407 and other GlyT1 inhibitors as promising therapeutic candidates for neurological and psychiatric disorders, including schizophrenia.
Comparative Efficacy of GlyT1 Inhibitors
The potency and selectivity of this compound are best understood when compared with other commonly used GlyT1 inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for ALX-5407 and key positive and negative controls.
| Compound | Target | IC50 | Compound Type |
| This compound | Human GlyT1c | 3 nM | Potent, Selective Inhibitor (Positive Control) |
| Human GlyT2 | > 100 µM | ||
| Org 25935 | Rat GlyT1 | 162 nM | Potent, Selective Inhibitor (Positive Control) |
| Sarcosine (N-methylglycine) | Rat GlyT1 | 190 µM | Weak, Competitive Inhibitor (Positive Control) |
| Vehicle (e.g., Saline, DMSO) | N/A | N/A | Negative Control |
| Inactive Enantiomer | Target-dependent | Inactive | Ideal Negative Control |
Understanding the Controls
Positive Controls:
-
Org 25935: A potent and selective GlyT1 inhibitor, often used as a benchmark for evaluating novel inhibitors.
-
Sarcosine: A naturally occurring amino acid derivative that acts as a competitive inhibitor of GlyT1.[1][2] Due to its lower potency, it can be used to differentiate between highly potent and weaker inhibitory effects.
Negative Controls:
-
Vehicle: The solvent used to dissolve the test compound (e.g., saline, phosphate-buffered saline, or DMSO). This control is essential to ensure that any observed effects are due to the compound itself and not the vehicle.
-
Inactive Enantiomer: For chiral molecules like ALX-5407, the inactive enantiomer, if available, serves as an ideal negative control. This helps to confirm that the observed biological activity is specific to the active stereoisomer and not due to off-target effects of the chemical scaffold.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of evaluating GlyT1 inhibitors, the following diagrams are provided.
Experimental Protocols
A fundamental method for characterizing GlyT1 inhibitors is the glycine uptake assay. This protocol provides a detailed methodology for performing this assay using a cell line stably expressing human GlyT1.
Protocol: [3H]Glycine Uptake Assay in HEK293 Cells Stably Expressing hGlyT1
I. Materials:
-
HEK293 cells stably expressing human GlyT1 (HEK293-hGlyT1)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotic
-
Phosphate-Buffered Saline (PBS)
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4)
-
[³H]Glycine (specific activity ~15-60 Ci/mmol)
-
Unlabeled glycine
-
Test compounds (e.g., this compound) and controls
-
Scintillation cocktail
-
Cell lysis buffer (e.g., 0.1% SDS in PBS)
-
96-well cell culture plates
-
Microplate scintillation counter
II. Cell Culture:
-
Culture HEK293-hGlyT1 cells in DMEM supplemented with 10% FBS and the appropriate selection antibiotic in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells into 96-well plates at a density that allows them to reach ~90-95% confluency on the day of the assay.
III. Assay Procedure:
-
Preparation of Assay Plate:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cells twice with 100 µL of pre-warmed KRH buffer.
-
-
Pre-incubation:
-
Add 50 µL of KRH buffer containing the desired concentration of the test compound (e.g., ALX-5407), positive control (e.g., Org 25935), or negative control (vehicle) to each well.
-
For determining non-specific uptake, add a high concentration of unlabeled glycine (e.g., 10 mM) to designated wells.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Initiation of Glycine Uptake:
-
Prepare the uptake solution by adding [³H]Glycine to KRH buffer to a final concentration of, for example, 50 nM.
-
Add 50 µL of the [³H]Glycine uptake solution to each well to initiate the uptake. The final volume in each well will be 100 µL.
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-20 minutes), ensuring the uptake is in the linear range.
-
-
Termination of Uptake:
-
Rapidly aspirate the uptake solution from the wells.
-
Wash the cells three times with 150 µL of ice-cold PBS to remove extracellular [³H]Glycine.
-
-
Cell Lysis and Scintillation Counting:
-
Add 100 µL of cell lysis buffer to each well and incubate for 20-30 minutes at room temperature to ensure complete cell lysis.
-
Transfer the lysate from each well to a scintillation vial or a 96-well plate compatible with a microplate scintillation counter.
-
Add an appropriate volume of scintillation cocktail to each sample.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
IV. Data Analysis:
-
Calculate Specific Uptake:
-
Specific Uptake (CPM) = Total Uptake (CPM) - Non-specific Uptake (CPM)
-
-
Determine Percent Inhibition:
-
% Inhibition = [1 - (Specific uptake with inhibitor / Specific uptake with vehicle)] x 100
-
-
Calculate IC50 Values:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
References
Benchmarking ALX-5407 Hydrochloride Against Newer GlyT1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pioneering Glycine (B1666218) Transporter 1 (GlyT1) inhibitor, ALX-5407 hydrochloride, against a selection of newer agents that have since entered development. By examining key preclinical and clinical data, this document aims to provide a valuable resource for researchers in neuroscience and drug discovery, facilitating informed decisions in the ongoing quest for effective treatments for central nervous system (CNS) disorders.
The inhibition of GlyT1 is a promising therapeutic strategy for conditions characterized by glutamatergic hypofunction, such as schizophrenia. By blocking the reuptake of glycine, a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, GlyT1 inhibitors elevate synaptic glycine levels, thereby enhancing NMDA receptor-mediated neurotransmission. ALX-5407 was a foundational tool in validating this therapeutic hypothesis. This guide will benchmark its properties against more recent inhibitors that have progressed to later stages of clinical development, including bitopertin, iclepertin (B6604116) (BI 425809), PF-03463275, and SSR504734.
Comparative Analysis of GlyT1 Inhibitors
The following tables summarize the in vitro potency and available pharmacokinetic properties of ALX-5407 and selected newer GlyT1 inhibitors.
Table 1: In Vitro Potency and Selectivity of GlyT1 Inhibitors
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity | Mechanism of Action |
| ALX-5407 HCl | Human GlyT1c | 3[1][2] | - | >33,000-fold vs. GlyT2 (>100 µM)[3][4] | Non-transportable inhibitor[3][4] |
| Bitopertin | Human GlyT1b | 22-25[1] | 8.1[1] | High selectivity vs. GlyT2 (no effect up to 30 µM)[1] | Non-competitive inhibitor[1] |
| Iclepertin (BI 425809) | Human SK-N-MC cells | 5.0[5] | - | Inactive against GlyT2[5] | Potent and selective inhibitor[5] |
| PF-03463275 | Human GlyT1 | - | 13 | - | Competitive inhibitor |
| SSR504734 | Human GlyT1 | 18 | - | - | Selective and reversible inhibitor |
Table 2: Comparative Pharmacokinetic Properties
| Compound | Oral Bioavailability | CNS Penetration | Key Findings |
| ALX-5407 HCl | Orally active[1] | Increases glycine levels in rat prefrontal cortex[1] | Considered a valuable research tool but with potential pharmacokinetic and/or safety issues for clinical development.[6] |
| Bitopertin | - | - | In rats, exhibits slow absorption and a very long terminal half-life (35-110 hours).[7] |
| Iclepertin (BI 425809) | Absolute bioavailability of 72% (25 mg tablet, fasted)[3] | Achieves dose-dependent increases in cerebrospinal fluid (CSF) glycine levels in rats and humans, indicating target engagement in the brain.[5][8] | Generally safe and well-tolerated in Phase I studies.[5] |
| PF-03463275 | Orally bioavailable | Demonstrates dose-related target occupancy in the human brain.[4] | Doses of 10-60 mg BID produced ~44-83% GlyT1 occupancy in schizophrenia patients.[4] |
| SSR504734 | Good oral bioavailability in preclinical models | Increases extracellular glycine levels in the rat prefrontal cortex. | - |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Bitopertin | GlyT | TargetMol [targetmol.com]
- 2. Bitopertin (RG1678, RO4917838) | GlyT1 inhibitor, Nrf2 activator | Probechem Biochemicals [probechem.com]
- 3. Evaluation of the Drug–Drug Interaction Potential of the GlyT1 Inhibitor Iclepertin (BI 425809): A Physiologically Based Pharmacokinetic (PBPK) Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose-related target occupancy and effects on circuitry, behavior, and neuroplasticity of the glycine transporter-1 inhibitor, PF-03463275, in healthy and schizophrenia subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing the Effect of Food on the Pharmacokinetics of Iclepertin in Healthy Volunteers: A Phase I, Open-Label, Randomised, Cross-over Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic profile of bitopertin, a selective GlyT1 inhibitor, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Pharmacokinetics and Pharmacodynamics of BI 425809, a Novel GlyT1 Inhibitor: Translational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of ALX-5407 Hydrochloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of ALX-5407 hydrochloride, a neuroactive compound. Adherence to these procedures is critical to protect both laboratory personnel and the environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides critical hazard information and handling precautions. Based on available data, this compound is categorized as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1][2]
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile.
-
Body Protection: A laboratory coat is required to prevent skin contact.
-
Respiratory Protection: In instances of potential dust or aerosol generation, a suitable respirator should be used.
In the event of a spill, the affected area and any contaminated equipment should be decontaminated by scrubbing with an appropriate solvent like alcohol.[2] All materials used for cleanup must be collected and managed as hazardous waste.
Step-by-Step Disposal Procedures
The proper disposal route for this compound depends on its form—whether it is the pure compound, a contaminated material, or an empty container.
Pure (Unused) this compound
Unused or expired this compound must be treated as hazardous chemical waste.
-
Containment: Ensure the compound is securely sealed in its original or a compatible, well-labeled container. The label must clearly identify the contents as "this compound," include the CAS number (200006-08-2), and display relevant hazard symbols.
-
Segregation: Do not mix this compound with other chemical wastes unless this is a specifically approved procedure at your institution.
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal service to arrange for collection and disposal in accordance with local, state, and federal regulations.
Contaminated Materials
All materials that have been in contact with this compound are considered contaminated and require disposal as hazardous waste. This includes:
-
Personal Protective Equipment (e.g., used gloves, disposable lab coats)
-
Disposable laboratory supplies (e.g., pipette tips, vials)
-
Spill cleanup materials (e.g., absorbent pads, wipes)
-
Solid Waste: Collect all contaminated solid materials in a designated, leak-proof hazardous waste container that is clearly labeled.
-
Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Crucially, do not discharge these solutions into the sanitary sewer system , due to the compound's high toxicity to aquatic organisms.[1][2]
-
Disposal: Follow your institution's established protocols for the disposal of solid and liquid chemical-contaminated waste.
Empty Containers
Residual amounts of this compound may remain in "empty" containers, necessitating careful handling.
-
Decontamination: Triple-rinse the empty container with a suitable solvent. The choice of solvent should be one capable of dissolving the compound, such as the solvent used to prepare a stock solution.
-
Rinsate Collection: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous liquid waste.
-
Final Disposal: After triple-rinsing, the container can often be disposed of as non-hazardous waste. However, it is essential to first deface or remove the original chemical label to prevent misidentification. Always verify this final disposal step with your local EHS guidelines.
Safety Data at a Glance
The following table summarizes key quantitative data for this compound to inform safe handling and disposal.
| Parameter | Value |
| CAS Number | 200006-08-2[2][3] |
| Molecular Formula | C24H24FNO3 • HCl[3] |
| Molecular Weight | 429.9 g/mol [3] |
| Physical Form | Solid[3] |
| Recommended Storage | -20°C[3] |
| Solubility in DMSO | Approximately 20 mg/mL[3] |
Disposal Decision Workflow
To aid in the correct disposal of this compound and related waste, the following workflow diagram outlines the necessary decision-making process.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Logistical Information for Handling ALX-5407 Hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling ALX-5407 hydrochloride. The following procedural steps are designed to ensure the safe handling, use, and disposal of this potent glycine (B1666218) transporter 1 (GlyT1) inhibitor in a laboratory setting.[1][2] this compound is intended for research use only and is not for human or veterinary use.[1]
Personal Protective Equipment (PPE)
A comprehensive assessment of the work area and specific tasks is necessary to determine the appropriate PPE.[3] The minimum required PPE for handling this compound includes:
-
Body Protection: A fire-resistant lab coat should be worn to protect clothing and skin from potential splashes and spills.[4]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[3] For tasks with a higher risk of splashing, such as preparing solutions or handling larger quantities, chemical splash goggles and a face shield are recommended.[4][5] All eye and face protection must meet ANSI Z87.1 standards.[3]
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[3] If there is direct contact with the chemical, gloves should be removed immediately, and hands should be washed before putting on a new pair.[3] For tasks with a higher risk of exposure, consider double-gloving or using more robust chemical-resistant gloves.[3]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or aerosols. If engineering controls are not sufficient to maintain exposure below permissible limits, a respirator may be required.[5] A risk assessment should be conducted to determine the appropriate type of respirator.[4][5]
-
Foot Protection: Closed-toe shoes are mandatory to protect against spills and dropped objects.[4]
Quantitative Safety Data Summary
| Hazard Classification | Recommended Personal Protective Equipment | First Aid Measures |
| Causes severe skin burns and eye damage (General for corrosive hydrochlorides) | Chemical-resistant gloves (nitrile minimum), fire-resistant lab coat, chemical splash goggles, face shield. | Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6] Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| May cause respiratory irritation (General for powdered chemicals) | Use in a well-ventilated area or chemical fume hood. If necessary, use a NIOSH-approved respirator. | Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Harmful if swallowed (General for research chemicals) | Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling. | Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Operational Plan for Safe Handling
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[6]
-
Recommended storage is at -20°C for long-term stability.[1][2]
-
Keep away from incompatible materials such as strong bases and oxidizing agents.[6]
Preparation of Solutions:
-
All weighing and solution preparation should be performed in a chemical fume hood to avoid inhalation of the powder.
-
Use appropriate solvents as indicated by the supplier. This compound is soluble in DMSO and ethanol.
-
When dissolving, add the solvent to the solid slowly to avoid splashing.
Experimental Use:
-
Clearly label all solutions with the chemical name, concentration, date, and your initials.
-
Handle all solutions with the same level of precaution as the solid material.
-
Avoid direct contact with skin and eyes.
-
After use, decontaminate all work surfaces and equipment.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated gloves, weigh paper, and empty containers, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Neutralization of Hydrochloride Waste: As a general procedure for hydrochloride waste, neutralization can be performed by slowly adding a weak base, such as sodium bicarbonate, to the acidic solution until the pH is neutral (pH 6-8).[7][8] This should be done in a fume hood with appropriate PPE. The neutralized solution may still require disposal as hazardous waste depending on local regulations and the presence of the active compound.[7]
-
Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[9] Do not pour chemical waste down the drain.[6]
Experimental Workflow and Signaling Pathway
Caption: Workflow for the safe handling of this compound.
Caption: Mechanism of action of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 7. laballey.com [laballey.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. collectandrecycle.com [collectandrecycle.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
